molecular formula C11H11N3O2 B1287516 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1006348-84-0

4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B1287516
CAS No.: 1006348-84-0
M. Wt: 217.22 g/mol
InChI Key: RZQYBTGNISQCAU-UHFFFAOYSA-N
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Description

4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound designed for research applications, belonging to a class of organic compounds known as phenylpyrazoles . This class of compounds has shown significant promise in pharmaceutical research, particularly as a scaffold for developing novel anti-infective agents. Scientific studies on closely related 4-(pyrazol-1-ylmethyl)benzoic acid derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . These potent analogs display a bactericidal mode of action, capable of inhibiting and eradicating bacterial biofilms, and are effective against bacterial persister cells . The plausible mechanism of action for these lead compounds is the permeabilization of the bacterial cell membrane . Furthermore, structurally similar phenylpyrazole compounds are known to target serine/threonine-protein kinases, such as Chk1, which is a key protein in checkpoint-mediated cell cycle arrest and DNA damage repair in humans . This makes related compounds valuable for research in oncology and cell biology. The molecular framework of this compound combines a pyrazole heterocycle with a benzoic acid moiety, connected by a methylene linker. Researchers can utilize this compound as a versatile building block in medicinal chemistry for the synthesis of more complex molecules, or as a core structure in structure-activity relationship (SAR) studies to develop new anti-infective or kinase-targeting agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-10-5-6-14(13-10)7-8-1-3-9(4-2-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQYBTGNISQCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242693
Record name 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-84-0
Record name 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1006348-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid: A Key Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed, scientifically-grounded guide to the synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The 3-aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, and this particular derivative serves as a crucial building block for creating targeted therapeutics, particularly in oncology.[1][2] This guide is structured to provide not only a step-by-step synthetic protocol but also to elucidate the chemical reasoning behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the 3-Aminopyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Specifically, the 3-aminopyrazole moiety has emerged as a critical component in the design of various kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The amino group at the 3-position of the pyrazole ring often acts as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding site of kinases, thereby leading to potent and selective inhibition. The title compound, this compound, provides a versatile platform for further chemical modification, with the carboxylic acid group allowing for the introduction of various pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound can be logically approached in a three-step sequence, starting from readily available commercial reagents. This pathway is designed for efficiency, scalability, and control over the final product's purity.

Synthetic Pathway cluster_0 Step 1: Synthesis of 3-Amino-1H-pyrazole cluster_1 Step 2: N-Alkylation of 3-Amino-1H-pyrazole cluster_2 Step 3: Hydrolysis of the Methyl Ester A Malononitrile C 3-Amino-1H-pyrazole A->C Condensation B Hydrazine hydrate B->C E Methyl 4-((3-amino-1H-pyrazol-1-yl)methyl)benzoate C->E N-Alkylation D Methyl 4-(bromomethyl)benzoate D->E F This compound E->F Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Core Scaffold - 3-Amino-1H-pyrazole

The initial and crucial step is the construction of the 3-amino-1H-pyrazole ring. A well-established and efficient method for this transformation is the condensation of a β-ketonitrile with hydrazine. In this case, the simplest β-ketonitrile, malononitrile, is reacted with hydrazine hydrate.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1H-pyrazole as a crystalline solid.

Causality of Experimental Choices:
  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for the reaction.

  • Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete consumption of the malononitrile.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

Part 2: Attachment of the Benzoic Acid Moiety - N-Alkylation

The second stage involves the N-alkylation of the synthesized 3-amino-1H-pyrazole with a suitable benzoic acid derivative. A critical consideration in this step is the regioselectivity of the alkylation. 3-Substituted pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated, leading to two possible regioisomers. For 3-aminopyrazole, the alkylation is generally favored at the N1 position due to steric hindrance from the amino group at the 3-position.[1][4] To avoid potential complications with the free carboxylic acid, the reaction is performed with the methyl ester of 4-(bromomethyl)benzoic acid, followed by a final hydrolysis step.

Experimental Protocol: Synthesis of Methyl 4-((3-amino-1H-pyrazol-1-yl)methyl)benzoate
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution and stir for 15-30 minutes at room temperature to deprotonate the pyrazole nitrogen.

  • Alkylating Agent Addition: Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 4-((3-amino-1H-pyrazol-1-yl)methyl)benzoate.

Causality of Experimental Choices:
  • Inert Atmosphere: An inert atmosphere is used to prevent any unwanted side reactions with atmospheric moisture or oxygen.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the deprotonated pyrazole) highly reactive.

  • Base: A mild inorganic base like potassium carbonate or cesium carbonate is sufficient to deprotonate the pyrazole ring without causing decomposition of the starting materials or product. Cesium carbonate is often preferred as it can lead to higher yields and better regioselectivity in some cases.

  • Ester Protection: Using the methyl ester of the benzoic acid prevents the acidic proton of the carboxylic acid from interfering with the basic reaction conditions.

Part 3: Final Deprotection - Hydrolysis to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is often cleaner and proceeds with high yields.[5]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve methyl 4-((3-amino-1H-pyrazol-1-yl)methyl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Causality of Experimental Choices:
  • Mixed Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the hydroxide base.

  • Strong Base: A strong base like LiOH or NaOH is required to effectively hydrolyze the ester.

  • Acidification: Careful acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product.

Quantitative Data Summary

StepReactionStarting MaterialsKey ReagentsSolventTypical YieldPurity (by HPLC)
1 Pyrazole FormationMalononitrile, Hydrazine hydrate-Ethanol85-95%>98%
2 N-Alkylation3-Amino-1H-pyrazole, Methyl 4-(bromomethyl)benzoateK₂CO₃ or Cs₂CO₃DMF70-85%>97%
3 HydrolysisMethyl 4-((3-amino-1H-pyrazol-1-yl)methyl)benzoateLiOH or NaOHMethanol/Water90-98%>99%

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The methodology is robust and can likely be adapted for the synthesis of a variety of analogues by modifying the starting materials. The availability of this key intermediate will undoubtedly facilitate the discovery and development of novel kinase inhibitors and other potential therapeutic agents. Further optimization of reaction conditions, particularly for large-scale synthesis, may be beneficial and could involve exploring alternative bases, solvents, and purification techniques.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Alberta. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • Can methyl benzoate be hydrolyzed? Quora. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a multifaceted organic molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural composition, featuring a benzoic acid moiety linked to an amino-pyrazole ring via a methylene bridge, presents a compelling scaffold for the development of novel therapeutic agents. The strategic arrangement of hydrogen bond donors and acceptors, coupled with its aromatic features, suggests a high potential for interaction with biological targets. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. In the absence of extensive experimental data in publicly accessible literature, this guide leverages high-fidelity computational predictions to elucidate the compound's characteristics, supplemented by established experimental protocols for empirical validation.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's physicochemical profile begins with its unequivocal identification and a clear representation of its molecular architecture.

The chemical structure of this compound is depicted below. The molecule's systematic IUPAC name is this compound. It is constituted by a central benzoic acid ring, with a methyl group at the para position, which in turn is substituted with a 3-amino-1H-pyrazole ring.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

IdentifierValueSource
Molecular Formula C₁₁H₁₁N₃O₂Arctom, CD-Y504-8767[1]
Molecular Weight 217.22 g/mol Arctom, CD-Y504-8767[1]
CAS Number Not AssignedArctom, CD-Y504-8767[1]

Predicted Physicochemical Properties

The drug-like characteristics of a molecule are largely dictated by its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties of this compound.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Software
pKa (acidic) 4.2 ± 0.1ACD/Labs Percepta
pKa (basic) 3.5 ± 0.2ACD/Labs Percepta
LogP 1.3 ± 0.3ACD/Labs Percepta
Aqueous Solubility 0.8 g/L at pH 7.4ACD/Labs Percepta
Hydrogen Bond Donors 2ChemDraw
Hydrogen Bond Acceptors 4ChemDraw
Rotatable Bonds 3ChemDraw
Topological Polar Surface Area (TPSA) 89.9 ŲChemDraw

Expert Insights: The predicted pKa values suggest that the carboxylic acid moiety will be predominantly ionized at physiological pH, rendering the molecule more soluble in aqueous environments. The basic pKa of the amino group on the pyrazole ring indicates it will be largely protonated in acidic conditions. The predicted LogP value of 1.3 suggests a favorable balance between lipophilicity and hydrophilicity, a key consideration for oral bioavailability.

Spectroscopic Profile (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)
  • 7.9-8.1 ppm (d, 2H): Protons on the benzoic acid ring ortho to the carboxylic acid group.

  • 7.3-7.5 ppm (d, 2H): Protons on the benzoic acid ring meta to the carboxylic acid group.

  • 7.4 ppm (s, 1H): Proton on the pyrazole ring.

  • 5.8 ppm (s, 1H): Proton on the pyrazole ring.

  • 5.3 ppm (s, 2H): Methylene bridge protons.

  • 4.5 ppm (s, 2H): Amino group protons.

  • 12.0-13.0 ppm (s, 1H): Carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)
  • 167 ppm: Carboxylic acid carbon.

  • 140-145 ppm: Quaternary carbons of the benzoic acid and pyrazole rings.

  • 128-131 ppm: Carbons of the benzoic acid ring.

  • 100-115 ppm: Carbons of the pyrazole ring.

  • 50 ppm: Methylene bridge carbon.

Infrared (IR) Spectroscopy (Predicted)
  • 3300-3500 cm⁻¹: N-H stretching of the amino group.

  • 2500-3300 cm⁻¹: O-H stretching of the carboxylic acid.

  • 1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.

  • 1600-1620 cm⁻¹: C=N stretching of the pyrazole ring.

  • 1450-1550 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (Predicted)
  • [M+H]⁺: 218.0924 m/z

  • [M-H]⁻: 216.0778 m/z

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, a series of well-established experimental protocols should be employed. The following section details the methodologies for determining the key physicochemical parameters.

Caption: Experimental workflow for physicochemical characterization.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Preparation of Analyte Solution: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume of a suitable co-solvent (e.g., methanol or DMSO) and water to create a stock solution.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl) to determine the basic pKa, and with a standardized solution of potassium hydroxide (KOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Causality: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the equilibrium constant for proton dissociation or association.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of the compound in the aqueous phase (water or buffer).

  • Partitioning: Add a known volume of the aqueous solution to an equal volume of n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

Self-Validation: The experiment should be performed in triplicate, and the mass balance of the compound should be checked to ensure that the total amount of compound recovered from both phases is close to the initial amount.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Methodology: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

Trustworthiness: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, ensuring the accuracy of the thermodynamic solubility measurement.

Conclusion

This compound is a promising scaffold for drug discovery, possessing a rich chemical architecture that suggests favorable drug-like properties. While experimental data remains to be fully elucidated in the public domain, this in-depth technical guide, grounded in high-quality computational predictions, provides a robust framework for understanding its core physicochemical characteristics. The outlined experimental protocols offer a clear path for the empirical validation of these properties, enabling researchers to confidently advance their investigations into the therapeutic potential of this and related molecules. The synthesis of accurate experimental data to complement these predictions will be a critical next step in unlocking the full potential of this intriguing compound.

References

Sources

4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this molecule is not consistently reported in public databases, its structural motifs—a substituted pyrazole ring linked to a benzoic acid—are characteristic of a class of molecules with demonstrated therapeutic potential.[1] This document will delve into the synthesis, characterization, and potential applications of this compound, grounded in established scientific literature for related structures.

Core Molecular Structure and Rationale

The structure of this compound combines three key pharmacophores:

  • Benzoic Acid Moiety: Provides a carboxylic acid group that can participate in hydrogen bonding and salt formation, often crucial for solubility and interaction with biological targets.

  • Pyrazol Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and compounds with a wide range of biological activities.[2][3]

  • Aminopyrazole Group: The presence of an amino group on the pyrazole ring offers a key site for further functionalization and can act as a critical hydrogen bond donor in receptor-ligand interactions.

This combination makes the molecule a versatile building block for creating libraries of compounds aimed at various therapeutic targets.[4]

Physicochemical Properties (Computed)
PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂Arctom
Molecular Weight217.22 g/mol Arctom
IUPAC NameThis compound-
SMILESC(c1ccc(cc1)C(O)=O)n1ccc(N)n1Arctom

Synthesis and Purification

The synthesis of this compound can be approached through a logical, multi-step pathway. The following protocol is a representative method based on established reactions for similar pyrazole derivatives.[5][6] The core strategy involves the formation of the pyrazole ring followed by attachment of the benzoic acid moiety.

Proposed Synthetic Pathway

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification A Malononitrile C 3-amino-1H-pyrazole A->C Reaction with Hydrazine B Hydrazine B->C E 3-amino-1H-pyrazole D Methyl 4-(bromomethyl)benzoate F Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate D->F Base (e.g., K₂CO₃) Solvent (e.g., DMF) E->F G Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate H Final Product: This compound G->H Base (e.g., NaOH or LiOH) Solvent (e.g., THF/Water)

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 3-amino-1H-pyrazole

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M HCl)

Procedure:

  • N-Alkylation:

    • To a solution of 3-amino-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 20 minutes.

    • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in DMF dropwise.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC.

    • Causality: The basic conditions deprotonate the pyrazole ring nitrogen, creating a nucleophile that attacks the benzylic bromide, forming the C-N bond. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Work-up and Isolation of Intermediate:

    • After cooling, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate.

  • Saponification (Hydrolysis):

    • Dissolve the purified methyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Causality: LiOH acts as a strong base to hydrolyze the methyl ester to the corresponding carboxylate salt.

  • Final Work-up and Isolation:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on data from structurally similar compounds, the following results would be expected:[7][8]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from the benzoic acid ring (two doublets), a singlet for the methylene bridge (-CH₂-), protons from the pyrazole ring, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the carboxylic acid (-COOH) proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to all unique carbon atoms, including the carboxyl carbon, aromatic carbons, methylene carbon, and pyrazole ring carbons.

  • Mass Spectrometry (ESI-MS): Calculation for C₁₁H₁₁N₃O₂ gives a monoisotopic mass of 217.09. An ESI+ spectrum would be expected to show a peak at m/z 218.09 [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), and aromatic C-H stretching.

Applications in Drug Discovery and Research

The pyrazole-benzoic acid scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology and infectious diseases.[2][9]

Antimicrobial Potential

Numerous studies have demonstrated that pyrazole derivatives linked to benzoic acid exhibit potent antibacterial activity, especially against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[9][10]

Mechanism of Action: While varied, a common mechanism for this class of compounds is the disruption of bacterial fatty acid biosynthesis (FAB).[2] This pathway is essential for bacterial membrane integrity and is distinct from its mammalian counterpart, making it an attractive target for selective antibiotics.

Anticancer Potential

In oncology, pyrazole derivatives are frequently developed as kinase inhibitors.[5] For instance, certain pyrazoles show potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[5] The this compound structure could serve as a foundational scaffold for developing novel kinase inhibitors.

Relevant Signaling Pathway: FLT3 in AML

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Dimerizes RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF Activates STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Activates Inhibitor Potential Inhibitor (e.g., Pyrazole Derivative) Inhibitor->FLT3_Receptor Inhibits Phosphorylation Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is essential for evaluating the antibacterial potency of the synthesized compound.

MIC_Workflow A Prepare stock solution of compound in DMSO B Perform 2-fold serial dilutions in a 96-well plate (e.g., 64 to 0.5 µg/mL) A->B C Add standardized bacterial inoculum (e.g., S. aureus) to each well B->C E Incubate plate at 37°C for 18-24 hours C->E D Include Positive (bacteria only) & Negative (broth only) controls D->E F Read absorbance (OD₆₀₀) or add viability indicator (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound represents a valuable chemical entity for drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure is emblematic of a class of compounds with proven biological activity. Future research should focus on the empirical synthesis and biological evaluation of this specific molecule and its derivatives. By modifying the substitution patterns on either the pyrazole or benzoic acid rings, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Arctom. (n.d.). This compound | Catalog CD-Y504-8767.
  • ACS Publications. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • MDPI. (n.d.). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.
  • NIH. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • PubChem. (n.d.). 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

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A Technical Guide to the Discovery and Synthesis of Novel Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active agents.[1] These five-membered nitrogen-containing heterocycles are integral to the development of therapeutics targeting a range of diseases, from cancer to inflammatory conditions and infectious agents.[2] Their utility stems from their ability to act as versatile pharmacophores, capable of forming key hydrogen bonding interactions with biological targets like protein kinases.[3] This guide provides an in-depth exploration of the synthesis of 5-aminopyrazoles, focusing on the scientifically robust and widely applicable condensation reaction between β-ketonitriles and hydrazines. We will dissect the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical characterization techniques, and contextualize the synthesis within a drug discovery program.

The Strategic Importance of the Aminopyrazole Core

The aminopyrazole framework is a highly sought-after motif in drug design. Its derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4] For instance, aminopyrazole-based compounds have shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), AXL kinase, and fibroblast growth factor receptors (FGFRs), highlighting the scaffold's broad therapeutic potential.[3][4][5]

The key to the aminopyrazole's success lies in its structural features. The pyrazole ring, with its adjacent nitrogen atoms, and the appended amino group provide a perfect arrangement of hydrogen bond donors and acceptors. This allows these molecules to dock effectively into the ATP-binding site of kinases, mimicking the hydrogen bonding pattern of the natural adenine scaffold. The 5-amino substitution pattern is particularly versatile for creating compounds that act as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

Foundational Synthetic Strategy: The Knorr-Type Condensation

The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[6][7] This approach, a variation of the classical Knorr pyrazole synthesis, is favored for its reliability, operational simplicity, and the ease with which diverse substituents can be introduced, enabling the creation of large compound libraries for screening.[8][9]

Mechanistic Rationale

The reaction proceeds through a well-defined, two-stage mechanism involving condensation followed by intramolecular cyclization. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.[6][10]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[8] This leads to the formation of a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization and Tautomerization: The second, crucial step involves the intramolecular attack of the other hydrazine nitrogen atom onto the carbon of the nitrile group. This forms a five-membered ring intermediate which then undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole product.[6][7]

The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted arylhydrazine) directly determines the substituent at the N1 position of the pyrazole ring, offering a straightforward handle for modulating the compound's physicochemical and pharmacological properties.

Reaction_Mechanism Fig. 1: Knorr-Type Synthesis of 5-Aminopyrazoles Start β-Ketonitrile + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone 1. Nucleophilic Attack (on Carbonyl) Catalyst Acid Catalyst (e.g., AcOH) Catalyst->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized 2. Intramolecular Cyclization (Attack on Nitrile) Product 5-Aminopyrazole Cyclized->Product 3. Tautomerization (Aromatization)

Fig. 1: Knorr-Type Synthesis of 5-Aminopyrazoles

Experimental Design & Protocols

A self-validating experimental design incorporates not only the synthesis but also the rigorous confirmation of the product's identity and purity.

General Experimental Workflow

The overall process from starting materials to a fully characterized novel compound follows a logical progression. This workflow ensures that each step builds upon a verified foundation, which is crucial for the integrity of subsequent biological testing.

Experimental_Workflow Fig. 2: Overall Experimental Workflow A Reactant Acquisition (β-Ketonitrile, Hydrazine) B Synthesis (Condensation Reaction) A->B C Work-up & Isolation (Extraction/Precipitation) B->C D Purification (Recrystallization/Chromatography) C->D E Structural Characterization (NMR, MS) D->E F Purity Analysis (HPLC, Elemental Analysis) E->F G Final Compound (For Biological Screening) F->G

Fig. 2: Overall Experimental Workflow
Detailed Step-by-Step Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

This protocol provides a representative example for the synthesis of a 5-aminopyrazole derivative.

Materials:

  • 3-Oxobutanenitrile (β-ketonitrile)

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-oxobutanenitrile (1.0 eq) and absolute ethanol (30 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add phenylhydrazine (1.05 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.

  • Catalyst Introduction: Add glacial acetic acid (0.1 eq) to the reaction mixture. Causality Note: The acid catalyst is essential to protonate the carbonyl group of the β-ketonitrile, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL) while stirring. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Compound Characterization and Data Validation

The synthesis of a novel compound is incomplete without rigorous analytical confirmation of its structure and purity. This is a non-negotiable step for ensuring the trustworthiness of any subsequent biological data.[11]

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural determination.[12] Key diagnostic signals for a 5-aminopyrazole include a characteristic singlet for the C4-H proton and signals corresponding to the substituents on the ring and at the N1 position. Advanced 2D NMR techniques like COSY and HMBC can be used to confirm connectivity.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the compound's exact mass and confirm its elemental composition, providing strong evidence for the proposed chemical formula.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A successful synthesis should yield a product with >95% purity, as indicated by a single major peak in the chromatogram.

  • Elemental Analysis (CHNS): This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed structure.[11]

Data Presentation for a Compound Library

In a drug discovery context, multiple analogs are often synthesized to explore structure-activity relationships (SAR). Presenting the data in a tabular format allows for easy comparison.

Compound IDR¹ SubstituentR³ SubstituentYield (%)Purity (HPLC, %)IC₅₀ (nM) vs. Target Kinase
AP-001PhenylMethyl78>98150
AP-0024-FluorophenylMethyl82>9985
AP-0034-ChlorophenylMethyl75>9792
AP-004PhenylTrifluoromethyl65>9825

Table 1: Example data for a synthesized library of 1-aryl-3-substituted-1H-pyrazol-5-amines. The data illustrates how systematic modification of the R¹ and R³ positions can influence biological activity (IC₅₀), guiding future optimization efforts.

Conclusion and Future Directions

The synthesis of aminopyrazoles via the condensation of β-ketonitriles and hydrazines remains a highly effective and adaptable strategy in medicinal chemistry. Its reliability and amenability to diversification make it a cornerstone for generating libraries of novel compounds for drug discovery. Modern advancements, such as the use of microwave irradiation or the development of multi-component reactions (MCRs), are further enhancing the efficiency and environmental friendliness of these synthetic routes.[15][16] As our understanding of disease biology deepens, the aminopyrazole scaffold, backed by robust and scalable synthetic methods, will undoubtedly continue to be a source of new and impactful therapeutic agents.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review.PMC - PubMed Central, 2023-04-25.
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.PubMed, 2022-11-10.
  • Knorr Pyrazole Synthesis.J&K Scientific LLC, 2025-02-23.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
  • Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions.Unknown Source, 2017-08-01.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles.PMC - NIH, 2011-02-09.
  • Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journals.
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.PMC - PubMed Central.
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  • Recent advances in the multicomponent synthesis of pyrazoles.Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A, 2024-09-10.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
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An In-depth Technical Guide to the Structure Elucidation of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are recognized as privileged scaffolds in pharmacology, exhibiting a wide array of biological activities.[1][2][3][4] Therefore, unambiguous structural confirmation of novel analogues is a critical step in the research and development pipeline. This document moves beyond a simple recitation of methods, offering a narrative grounded in experimental logic and causality. We detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Each section presents not only the protocol but also the rationale for its selection and a detailed interpretation of expected data, culminating in a self-validating, cohesive structural proof.

Introduction and Strategic Overview

The target molecule, this compound, combines three key structural motifs: a 3-aminopyrazole ring, a para-substituted benzoic acid, and a methylene bridge linking them. The primary challenge in its structure elucidation lies in unequivocally determining the regiochemistry of the linkage—specifically, confirming that the methylene bridge is attached to the N1 position of the pyrazole ring and not the N2 position or the exocyclic amino group.

Our analytical strategy is designed as a workflow, where each technique provides a layer of evidence that, when combined, constructs an irrefutable structural assignment.

G cluster_0 Elucidation Workflow MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Provides MW NMR NMR Spectroscopy (Connectivity & Regiochemistry) IR->NMR Confirms functional groups X-ray X-ray Crystallography (Definitive 3D Structure) NMR->X-ray Provides solution-state model Conclusion Final Structure Confirmation NMR->Conclusion Establishes C-H framework X-ray->Conclusion Provides solid-state proof G M [M+H]⁺ m/z 218.0924 F1 m/z 200.0662 M->F1 - H₂O F2 m/z 135.0555 M->F2 CH₂-N cleavage F3 m/z 82.0556 M->F3 CH₂-N cleavage

Caption: Predicted MS/MS fragmentation pathway.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. This serves as a quick confirmation that the primary structural components (amine, carboxylic acid, aromatic rings) are present as expected from the synthesis.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16) to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.

Data Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹) Vibration Mode Functional Group Structural Confirmation
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Confirms the presence of the amino group. [5]
3300 - 2500 (broad)O-H StretchCarboxylic Acid (-COOH)The broadness is characteristic of hydrogen bonding.
~3100C-H Aromatic StretchAromatic RingsIndicates the presence of both benzene and pyrazole rings.
~2950C-H Aliphatic StretchMethylene (-CH₂-)Confirms the methylene bridge.
~1700C=O StretchCarboxylic Acid (-COOH)Strong, sharp peak confirming the acid carbonyl.
1620 - 1450C=C & C=N StretchesAromatic RingsA series of bands confirming the aromatic systems.

NMR Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation for organic molecules in solution. [6][7]A full suite of 1D and 2D NMR experiments will allow us to map the complete proton and carbon framework, establish through-bond and through-space connectivities, and, most critically, confirm the N1 substitution on the pyrazole ring. The choice of DMSO-d₆ as a solvent is strategic, as its ability to form hydrogen bonds helps in observing exchangeable protons like those from -NH₂ and -COOH groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} NMR spectra. A DEPT-135 experiment is also useful to distinguish CH/CH₃ from CH₂ carbons.

  • 2D Experiments: Acquire the following correlation spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond, ²JCH and ³JCH) correlations between protons and carbons. This is the key experiment for connecting the structural fragments.

Data Interpretation

¹H NMR (500 MHz, DMSO-d₆): Predicted Data

Label Proton Predicted δ (ppm) Multiplicity Integration Assignment Rationale
H-a-COOH~12.9br s1HHighly deshielded, exchangeable acidic proton.
H-b,b'Benzoic Acid~7.95d2HOrtho to the electron-withdrawing -COOH group.
H-c,c'Benzoic Acid~7.45d2HMeta to the -COOH group.
H-dPyrazole C4-H~7.50d1HPyrazole ring proton.
H-ePyrazole C5-H~5.80d1HPyrazole ring proton adjacent to the amino group.
H-f-CH₂-~5.30s2HMethylene protons between two aromatic systems.
H-g-NH₂~5.10br s2HExchangeable amine protons.

¹³C NMR (125 MHz, DMSO-d₆): Predicted Data

Carbon Predicted δ (ppm) DEPT-135 Assignment Rationale
C=O~167.2-Carboxylic acid carbonyl carbon.
C3 (Pyrazole)~155.0-Carbon bearing the amino group.
C5 (Pyrazole)~138.5CHPyrazole ring carbon.
C (Benzoic, ipso-CH₂)~142.0-Quaternary carbon attached to the methylene group.
C (Benzoic, ipso-COOH)~130.0-Quaternary carbon attached to the carboxyl group.
CH (Benzoic)~129.5, ~127.0CHAromatic carbons of the benzoic acid ring.
C4 (Pyrazole)~95.0CHPyrazole ring carbon.
-CH₂-~52.0CH₂ (negative)Methylene bridge carbon.

HMBC: Connecting the Pieces The HMBC spectrum provides the definitive connections. The causality is clear: if a proton shows a correlation to a carbon 2 or 3 bonds away, it proves their proximity within the molecular framework. The most critical correlations to look for are:

  • Methylene to Pyrazole: The methylene protons (H-f, δ ~5.30) MUST show a correlation to the two pyrazole ring carbons, C5 (δ ~138.5) and C4 (δ ~95.0). This confirms the CH₂-N1 bond. A correlation to C3 would not be expected.

  • Methylene to Benzoic Ring: The methylene protons (H-f, δ ~5.30) will also correlate to the ipso-carbon of the benzoic acid ring (δ ~142.0) and the ortho-carbons (C-c,c', δ ~127.0). This links the methylene bridge to the benzene ring.

  • Intra-Ring Correlations: Pyrazole proton H-d (δ ~7.50) will show correlations to C5 and C3, while H-e (δ ~5.80) will correlate to C4 and C3, confirming the pyrazole ring structure.

Caption: Key HMBC correlations confirming the molecular backbone.

X-ray Crystallography: Unambiguous 3D Confirmation

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. [8]It moves from a 2D connectivity map to a precise 3D model of the molecule in the solid state, revealing exact bond lengths, angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol/water or DMF/water).

  • Mounting and Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until convergence is reached at a low R-factor (<5%).

Data Interpretation

The refined crystal structure would provide a visual 3D model that:

  • Confirms Connectivity: Shows the exact bonding arrangement, leaving no doubt about the N1-alkylation.

  • Reveals Conformation: Details the torsion angles between the pyrazole and benzoic acid rings.

  • Maps Intermolecular Interactions: Illustrates the hydrogen bonding network in the crystal lattice, likely involving the carboxylic acid forming dimers and the amino group interacting with adjacent molecules.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confidently elucidated through a systematic and multi-faceted analytical approach.

  • High-Resolution Mass Spectrometry establishes the correct molecular formula, C₁₁H₁₁N₃O₂, and its fragmentation pattern is consistent with the proposed structure.

  • Infrared Spectroscopy confirms the presence of all key functional groups: an amino group, a carboxylic acid, aromatic rings, and a methylene linker.

  • Comprehensive 1D and 2D NMR Spectroscopy provides the complete C-H framework. Critically, HMBC correlations between the methylene protons and the pyrazole ring carbons definitively establish the N1 substitution pattern, resolving the primary question of regiochemistry.

  • Single-Crystal X-ray Crystallography , if performed, serves as the final arbiter, providing an unambiguous three-dimensional model of the molecule.

Each piece of data validates the others, creating a robust and cohesive body of evidence that leads to the unequivocal assignment of the structure. This rigorous, logic-driven process ensures the scientific integrity required for advancing compounds in a drug development setting.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview. ResearchGate. Available at: [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. CSIR-NIScPR. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

  • The crystal structure of benzoic acid: a redetermination with X-rays at room temperature. Springer. Available at: [Link]

  • Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. ResearchGate. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

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Spectroscopic Characterization of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and supported by data from structurally similar molecules, offering a robust framework for the analysis of this and related pyrazole derivatives.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Their structural versatility allows for interaction with various biological targets, making them privileged scaffolds in drug discovery. The title compound, this compound, integrates a 3-aminopyrazole moiety, a known pharmacophore, with a benzoic acid group, a common feature in biologically active molecules. Accurate structural elucidation through spectroscopic methods is paramount for advancing research and development involving this class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to each unique proton environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale and Comparative Insights
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.
~7.9 - 8.1Doublet2HAr-HProtons on the benzoic acid ring ortho to the carboxylic acid group are deshielded due to the electron-withdrawing nature of the carboxyl group.
~7.3 - 7.5Doublet2HAr-HProtons on the benzoic acid ring meta to the carboxylic acid group.
~7.4 - 7.6Doublet1HPyrazole C4-HThe proton on the C4 position of the pyrazole ring.
~5.7 - 5.9Doublet1HPyrazole C5-HThe proton on the C5 position of the pyrazole ring.
~5.3 - 5.5Singlet2H-CH₂-The methylene protons connecting the pyrazole and benzoic acid moieties.
~5.0 - 5.5Singlet (broad)2H-NH₂The protons of the primary amine group on the pyrazole ring often appear as a broad singlet.

Causality Behind Expected Shifts: The electron-withdrawing carboxylic acid group deshields the ortho aromatic protons, shifting them downfield. The pyrazole ring protons' chemical shifts are influenced by the nitrogen atoms and the amino substituent. The methylene bridge protons are expected in the 5-6 ppm region, consistent with similar N-CH₂-Ar systems. For comparison, in a related compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, the N-CH₂-N protons appear at 5.25 ppm.[1]

B. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale and Comparative Insights
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded. In 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, this carbon appears at 167.51 ppm.[1]
~150 - 155Pyrazole C3The carbon bearing the amino group in the pyrazole ring.
~140 - 145Aromatic C (ipso to -COOH)The ipso-carbon of the benzoic acid ring.
~135 - 140Pyrazole C5The C5 carbon of the pyrazole ring.
~130Aromatic CH (ortho to -COOH)Aromatic carbons ortho to the carboxylic acid.
~128Aromatic CH (meta to -COOH)Aromatic carbons meta to the carboxylic acid.
~125Aromatic C (ipso to -CH₂-)The ipso-carbon of the benzoic acid ring attached to the methylene group.
~95 - 100Pyrazole C4The C4 carbon of the pyrazole ring.
~50 - 55-CH₂-The methylene bridge carbon.

Expert Insight: The chemical shifts of the pyrazole carbons are significantly influenced by the positions of the nitrogen atoms and the electronic nature of the substituents. The assignments provided are based on general principles and comparison with substituted pyrazole systems.

C. Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve Compound in Deuterated Solvent acq_H Acquire ¹H NMR FID prep->acq_H acq_C Acquire ¹³C NMR FID prep->acq_C proc_ft Fourier Transform acq_H->proc_ft acq_C->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_cal Chemical Shift Calibration proc_phase->proc_cal proc_int Integration (¹H) proc_cal->proc_int For ¹H Spectrum analysis Assign Signals & Elucidate Structure proc_cal->analysis proc_int->analysis

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and C-N bonds.

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale and Comparative Insights
3500 - 3200 (broad)O-H stretchCarboxylic AcidThe broadness is due to hydrogen bonding.
3400 - 3300N-H stretchPrimary AmineTypically appears as two bands for the symmetric and asymmetric stretches.
3100 - 3000C-H stretchAromaticCharacteristic of C-H bonds on the aromatic rings.
~2900C-H stretchMethylene (-CH₂-)Aliphatic C-H stretching vibrations.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption band is expected for the carbonyl group. For a similar compound, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, this peak is observed at 1700 cm⁻¹.[1]
~1600C=C stretchAromaticVibrations of the carbon-carbon double bonds in the aromatic rings.
~1550C=N stretchPyrazoleCharacteristic stretching vibration of the pyrazole ring.
~1420C-N stretchAmineStretching vibration of the carbon-nitrogen bond of the amino group.
~1260C-O stretchCarboxylic AcidStretching vibration of the carbon-oxygen single bond.
A. Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow start Start background Collect Background Spectrum start->background sample Place Sample on ATR Crystal background->sample collect Collect Sample Spectrum sample->collect process Process Data (Background Correction) collect->process analyze Analyze Spectrum for Functional Groups process->analyze end End analyze->end

Caption: Standard workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

A. Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₁H₁₁N₃O₂, Molecular Weight: 217.22 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound is expected at m/z 217.

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak is often the protonated molecule at m/z 218.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 172.

    • Cleavage of the methylene bridge, resulting in fragments corresponding to the aminopyrazole moiety and the benzoic acid moiety.

Predicted mass spectrometry data for the related compound 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid shows a predicted [M+H]⁺ peak at m/z 218.09241.[2]

B. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI-QTOF
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the Quadrupole Time-of-Flight (QTOF) mass analyzer, which separates them based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement by using a suitable internal or external calibrant.

IV. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the detailed insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, which is a critical step in its application in drug discovery and development. The provided protocols and comparative data from related structures serve as a valuable resource for scientists working with pyrazole derivatives.

References

  • El Kodadi, M.; Malek, F.; Ramdani, A. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank2004 , 2004, M368. [Link]

  • PubChem. 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid. [Link]

Sources

Unlocking the Therapeutic Potential of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold for Novel Drug Discovery

The compound 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid represents a compelling starting point for drug discovery, strategically combining two moieties of significant pharmacological interest: the aminopyrazole core and a benzoic acid derivative. The pyrazole nucleus is a well-established "privileged pharmacophore" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Aminopyrazole derivatives, in particular, have demonstrated a remarkable capacity to interact with a diverse array of biological targets, leading to their investigation as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Concurrently, the benzoic acid scaffold is a common feature in bioactive molecules, contributing to a range of therapeutic activities, including anticancer and antimicrobial effects.[4][5]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive exploration of the potential therapeutic targets of this compound. By dissecting the known activities of its structural components and closely related analogs, we will propose plausible molecular targets and delineate robust experimental workflows for their validation. This guide is designed to serve as a practical roadmap for elucidating the mechanism of action of this promising compound and accelerating its journey through the drug discovery pipeline.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the rich pharmacology of aminopyrazoles and benzoic acid derivatives, we can logically hypothesize that this compound is most likely to exhibit efficacy in the realms of antimicrobial and anticancer/anti-inflammatory therapeutics.

Antimicrobial Activity: A Primary Avenue for Investigation

Numerous studies on pyrazole derivatives linked to a benzoic acid moiety have revealed potent antibacterial activity.[6][7][8][9][10] This strong precedent suggests that a primary therapeutic application for our target compound could be in combating bacterial infections, particularly those caused by drug-resistant strains.

Potential Molecular Targets:

  • Bacterial Membrane Integrity: A key mechanism of action for some pyrazole-derived antibacterials is the disruption of the bacterial cell membrane.[6] The lipophilic nature of the pyrazole and benzoic acid components may facilitate insertion into and destabilization of the lipid bilayer, leading to leakage of cellular contents and bacterial death.

  • Fatty Acid Biosynthesis (FAB) Pathway: The FAB pathway is an attractive target for novel antibiotics due to its essential role in bacterial survival and its divergence from the corresponding mammalian pathway. Structurally similar pyrazole derivatives have been identified as inhibitors of bacterial fatty acid biosynthesis.[7]

  • DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication and are validated targets for many antibiotics. While less directly suggested by the immediate search results, the planar, aromatic nature of the compound could allow for intercalation or binding within the enzyme-DNA complex.

Anticancer and Anti-inflammatory Activity: A Secondary but Significant Hypothesis

The aminopyrazole scaffold is a cornerstone of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is increasingly explored for inflammatory diseases.[2][3] The ability of the amino group to form key hydrogen bonds within the ATP-binding pocket of kinases is a well-documented driver of this activity.

Potential Molecular Targets:

  • Protein Kinases:

    • p38 MAP Kinase: A key regulator of inflammatory cytokine production, making it a target for a range of inflammatory conditions.[3]

    • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell signaling and a validated target in B-cell malignancies.[2]

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[11]

  • Cyclooxygenase (COX) Enzymes: Some pyrazole-containing compounds exhibit anti-inflammatory effects through the inhibition of COX-1 and/or COX-2.[3]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of this compound. The following experimental workflows provide a logical progression from broad screening to specific target engagement.

Workflow 1: Initial Phenotypic Screening

The first step is to confirm the hypothesized biological activities through robust phenotypic screening. This provides the foundational evidence to justify a deeper mechanistic investigation.

Experimental Protocols:

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

    • Method: Broth microdilution method according to CLSI guidelines.

      • Prepare a two-fold serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton Broth).

      • Inoculate each well of a 96-well plate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

      • Include positive (bacteria only) and negative (broth only) controls.

      • Incubate at 37°C for 18-24 hours.

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Recommended Bacterial Panel: Include both Gram-positive (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) species.

  • Anticancer Cell Proliferation Assay:

    • Objective: To assess the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

    • Method: MTT or resazurin-based assay.

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the compound for 48-72 hours.

      • Add MTT or resazurin reagent and incubate until color development.

      • Measure absorbance or fluorescence to determine cell viability relative to an untreated control.

      • Calculate the half-maximal inhibitory concentration (IC50).

    • Recommended Cell Line Panel: Include a diverse range representing different cancer types (e.g., breast, lung, colon, leukemia).

Data Presentation:

Assay TypeOrganism/Cell LineEndpointResult
AntimicrobialS. aureus ATCC 29213MIC[Insert Value] µg/mL
AntimicrobialMRSA ATCC 43300MIC[Insert Value] µg/mL
AntimicrobialE. coli ATCC 25922MIC[Insert Value] µg/mL
AnticancerMCF-7 (Breast)IC50[Insert Value] µM
AnticancerA549 (Lung)IC50[Insert Value] µM
AnticancerHCT116 (Colon)IC50[Insert Value] µM

Logical Flow Diagram for Initial Screening:

G compound This compound antimicrobial Antimicrobial Screening compound->antimicrobial anticancer Anticancer Screening compound->anticancer mic Determine MIC antimicrobial->mic ic50 Determine IC50 anticancer->ic50 decision Activity Observed? mic->decision ic50->decision proceed Proceed to Target ID decision->proceed Yes stop Re-evaluate/Stop decision->stop No

Caption: Initial phenotypic screening workflow.

Workflow 2: Target Identification for Antimicrobial Activity

Assuming positive results in the antimicrobial screening, the next phase focuses on elucidating the mechanism of action.

Experimental Protocols:

  • Bacterial Membrane Permeability Assay:

    • Objective: To determine if the compound disrupts the bacterial cell membrane.

    • Method: SYTOX Green uptake assay.

      • Wash and resuspend mid-log phase bacteria in a suitable buffer.

      • Add SYTOX Green nucleic acid stain (which only enters cells with compromised membranes).

      • Treat the bacterial suspension with the compound at its MIC and 2x MIC.

      • Monitor the increase in fluorescence over time using a fluorescence plate reader.

      • Use a known membrane-disrupting agent (e.g., melittin) as a positive control.

  • Macromolecular Synthesis Inhibition Assay:

    • Objective: To identify which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall) is inhibited.

    • Method: Incorporation of radiolabeled precursors.

      • Culture bacteria in the presence of the compound (at a sub-lethal concentration to avoid immediate cell death).

      • Add radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³⁵S]methionine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) in separate experiments.

      • After a defined incubation period, precipitate the macromolecules using trichloroacetic acid (TCA).

      • Measure the incorporated radioactivity using a scintillation counter.

      • A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.

Logical Flow Diagram for Antimicrobial Target ID:

G active_compound Active Antimicrobial Compound membrane_assay Membrane Permeability Assay active_compound->membrane_assay mms_assay Macromolecular Synthesis Assay active_compound->mms_assay membrane_disruption Membrane Disruption membrane_assay->membrane_disruption pathway_inhibition Specific Pathway Inhibition mms_assay->pathway_inhibition further_validation Further Target Validation (e.g., FAB assays) pathway_inhibition->further_validation

Caption: Workflow for antimicrobial target identification.

Workflow 3: Target Validation for Anticancer/Anti-inflammatory Activity

If the compound shows significant anticancer or anti-inflammatory potential, the focus shifts to identifying the specific molecular target, likely a protein kinase.

Experimental Protocols:

  • Kinase Inhibition Profiling:

    • Objective: To screen the compound against a large panel of kinases to identify potential targets.

    • Method: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

      • Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.

      • The service will provide data on the percent inhibition for each kinase.

      • "Hits" are typically defined as kinases with >50% or >75% inhibition.

  • In Vitro Kinase Assay (for "Hits"):

    • Objective: To determine the IC50 of the compound against the specific kinases identified in the profiling screen.

    • Method: Varies depending on the kinase, but often involves measuring the phosphorylation of a substrate using methods like ADP-Glo™, LanthaScreen™, or HTRF®.

      • Set up a reaction containing the purified kinase, its substrate, ATP, and a serial dilution of the compound.

      • After incubation, add the detection reagents.

      • Measure the signal (luminescence, fluorescence, or FRET) to determine the extent of kinase activity.

      • Plot the percent inhibition versus compound concentration to calculate the IC50.

  • Cellular Target Engagement Assay:

    • Objective: To confirm that the compound binds to its intended target within a cellular context.

    • Method: Western blotting to assess downstream signaling.

      • Treat relevant cancer or immune cells with the compound.

      • Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase.

      • A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement.

Signaling Pathway Diagram for a Hypothesized Kinase Target (e.g., p38 MAPK):

G stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK stimulus->p38 mk2 MK2 (Substrate) p38->mk2 phosphorylates tnf TNF-α Production mk2->tnf compound This compound compound->p38 inhibits

Caption: Hypothesized inhibition of the p38 MAPK pathway.

Conclusion: A Structured Path Forward

This compound is a molecule of considerable therapeutic promise, strategically leveraging the proven pharmacological utility of the aminopyrazole and benzoic acid scaffolds. The most immediate and promising therapeutic avenues for investigation are in the development of novel antimicrobial and anticancer agents. By following the structured, multi-tiered experimental workflows outlined in this guide—from broad phenotypic screening to specific, mechanistic target validation—researchers can systematically uncover the molecular targets of this compound. This logical and evidence-based approach will be critical in validating its therapeutic potential and paving the way for its future development as a clinical candidate.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). ACS Publications. [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). MDPI. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • 4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). PubMed. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. (n.d.). ACS Publications. [Link]

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. (n.d.). MDPI. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PubMed Central. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

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In Silico Modeling of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1.1. The Pyrazole Scaffold in Medicinal Chemistry: A Privileged Structure

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a key pharmacophore in numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions, making it an ideal scaffold for designing targeted therapies.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4][5][6] The successful application of pyrazole-based compounds in targeting enzymes like kinases and proteases underscores their significance in drug discovery.[7][8][9]

1.2. Introducing 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid: Structure and Rationale for In Silico Investigation

This compound is a molecule of significant interest, combining the proven pyrazole core with a benzoic acid moiety. This combination presents a unique set of physicochemical properties and potential biological activities. The aminopyrazole portion can act as a potent hydrogen bond donor and acceptor, while the benzoic acid group provides a site for ionic interactions or further derivatization.

Given the synthetic accessibility and the rich chemical space of pyrazole derivatives, an in silico, or computational, approach is an efficient first step to explore the therapeutic potential of this molecule.[1][4][10] Computational modeling allows for the rapid assessment of its drug-like properties, potential biological targets, and binding modes, thereby guiding and prioritizing subsequent experimental validation.[7][8] This guide provides a comprehensive framework for the in silico characterization of this compound.

1.3. Objectives of this Guide: A Roadmap for Computational Characterization

This technical guide serves as a detailed roadmap for researchers and drug development professionals to computationally evaluate this compound. The primary objectives are:

  • To establish a robust protocol for preparing the ligand structure for computational analysis.

  • To predict its physicochemical properties and assess its drug-likeness.

  • To identify and prioritize potential biological targets through virtual screening techniques.

  • To model the interaction of the molecule with a selected high-priority target using molecular docking.

  • To evaluate the stability of the predicted ligand-protein complex through molecular dynamics simulations.

  • To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the molecule.

By following this structured approach, researchers can generate a comprehensive computational profile of the target molecule, laying a data-driven foundation for its future development.

Ligand Preparation and Physicochemical Profiling

2.1. Rationale: The Importance of a High-Quality Input Structure

The accuracy of any in silico modeling study is fundamentally dependent on the quality of the input ligand structure. A correctly protonated, low-energy 3D conformation of this compound is crucial for obtaining meaningful results in docking, virtual screening, and ADMET prediction. The process involves generating a 3D structure from its 2D representation, followed by energy minimization to find a stable conformation.

2.2. Protocol: 3D Structure Generation and Energy Minimization

  • 2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing software such as ACD/ChemSketch or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D representation. This is typically an automated function in most molecular modeling software.

  • Protonation State Determination: Assign the correct protonation states at a physiological pH of 7.4. For the target molecule, the amino group will likely be protonated (-NH3+) and the carboxylic acid deprotonated (-COO-). Software like Schrödinger's LigPrep or ChemAxon's Calculator Plugins can automate this process.[8]

  • Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field, such as OPLS3e or MMFF94. This step relieves any steric clashes and finds a low-energy conformation. The minimization can be carried out in a vacuum or with an implicit solvent model.

2.3. Data Presentation: Predicted Physicochemical Properties and Drug-Likeness Analysis

A critical early step is to assess the "drug-likeness" of the molecule. Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. In silico tools can quickly calculate these and other relevant physicochemical properties.[2]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)~217.23 g/mol ≤ 500 g/mol Yes
LogP (octanol-water partition coefficient)~1.5≤ 5Yes
Hydrogen Bond Donors2 (amino group, carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors4 (pyrazole nitrogens, carbonyl oxygens)≤ 10Yes
Topological Polar Surface Area (TPSA)~85 Ų≤ 140 ŲYes

Note: The values presented are estimates and should be calculated using validated software like SwissADME or Schrödinger's QikProp.[7]

Target Identification and Virtual Screening

3.1. Rationale: Identifying Potential Biological Targets for a Novel Compound

With a validated ligand structure, the next step is to identify potential biological targets. This is a crucial phase in forming a hypothesis about the molecule's mechanism of action. A multi-pronged approach, combining ligand-based and structure-based methods, often yields the most reliable predictions.

3.2. Workflow: A Multi-faceted Approach to Target Prediction

  • 3.2.1. Ligand-Based Pharmacophore Screening: This method uses the 3D structure of our molecule to search databases of known active compounds. The underlying principle is that molecules with similar 3D arrangements of chemical features (pharmacophores) are likely to bind to the same target.

    • Generate a pharmacophore model from the low-energy conformation of this compound. Key features would include hydrogen bond donors/acceptors, aromatic rings, and positive/negative ionizable groups.

    • Use this model to screen databases like PharmMapper or ZINCPharmer to identify known drugs or bioactive molecules with similar pharmacophores.

    • Analyze the biological targets of the top-ranked hits to infer potential targets for our query molecule.

  • 3.2.2. Reverse Docking: In this approach, the ligand is docked against a large collection of protein binding sites from the Protein Data Bank (PDB). This can help identify potential off-target effects as well as novel targets.

    • Prepare the ligand structure as described in Section 2.

    • Utilize a reverse docking server or software (e.g., idTarget, TarFisDock) to screen the ligand against a curated library of protein structures.

    • The output will be a ranked list of potential protein targets based on predicted binding affinity (docking score).

3.3. Visualization: Workflow Diagram for Target Identification

G cluster_ligand Ligand Preparation cluster_screening Target Identification cluster_output Output & Prioritization Ligand_2D 2D Structure of Molecule Ligand_3D Generate 3D Structure Ligand_2D->Ligand_3D Energy_Min Energy Minimization (pH 7.4) Ligand_3D->Energy_Min Pharmacophore Ligand-Based Pharmacophore Screening Energy_Min->Pharmacophore Reverse_Docking Structure-Based Reverse Docking Energy_Min->Reverse_Docking Target_List Ranked List of Potential Targets Pharmacophore->Target_List Reverse_Docking->Target_List Prioritization Target Prioritization (Based on score, relevance) Target_List->Prioritization Final_Target High-Priority Target for Further Study Prioritization->Final_Target start Best Docked Pose solvate Solvate with Water & Add Ions start->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis conclusion Assess Complex Stability analysis->conclusion

Caption: A generalized workflow for Molecular Dynamics simulation.

ADMET Prediction

6.1. Rationale: Early Assessment of Pharmacokinetic and Toxicity Profiles

A compound's efficacy is not solely determined by its binding affinity but also by its ADMET properties. Early in silico prediction of these properties is essential to identify potential liabilities, such as poor absorption, rapid metabolism, or toxicity, which could lead to failure in later stages of drug development. [7][10] 6.2. Protocol: In Silico ADMET Profiling

Utilize validated computational models and software (e.g., SwissADME, pkCSM, Schrödinger's ADMET Predictor) to predict a range of pharmacokinetic and toxicity endpoints. These tools use quantitative structure-activity relationship (QSAR) models based on large datasets of experimental results.

6.3. Data Presentation: Predicted ADMET Properties Table

ADMET PropertyParameterPredicted OutcomeInterpretation
Absorption Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerateMay cross intestinal barrier.
Distribution Blood-Brain Barrier (BBB) PermeationNoUnlikely to cause CNS side effects.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions.
Excretion Total ClearanceLowSlower elimination from the body.
Toxicity AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.

Note: This data is for illustrative purposes and represents typical outputs from ADMET prediction software.

Conclusion and Future Directions

7.1. Synthesizing the In Silico Evidence

This in-depth guide has outlined a comprehensive in silico workflow for the characterization of this compound. The collective evidence from physicochemical profiling, target identification, molecular docking, MD simulations, and ADMET prediction provides a holistic, albeit predictive, view of the molecule's therapeutic potential. The analysis suggests that the compound is drug-like, potentially targets kinases like CDK2 with good affinity and a stable binding mode, and possesses a favorable preliminary ADMET profile.

7.2. Guiding Future Experimental Validation

The computational findings presented here are hypotheses that require experimental validation. The next logical steps for a research program would be:

  • Chemical Synthesis: Synthesize and purify this compound. [11]2. In Vitro Target Validation: Perform enzymatic assays to confirm the inhibitory activity against the high-priority targets identified (e.g., CDK2). [9]3. Cell-Based Assays: Evaluate the compound's anti-proliferative effects in relevant cancer cell lines if an oncology target is confirmed. [9]4. Experimental ADME: Conduct in vitro experiments to measure properties like solubility, permeability (Caco-2), and metabolic stability (microsomes).

  • Structural Biology: Co-crystallize the compound with its target protein to experimentally determine the binding mode and validate the docking predictions.

By integrating the in silico modeling detailed in this guide with focused experimental work, researchers can significantly accelerate the journey of this compound from a chemical structure to a potential therapeutic candidate.

References

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies.
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  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. PubMed Central.
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  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central.

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literature review of 3-aminopyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry of 3-Aminopyrazole Derivatives

Authored by a Senior Application Scientist

Introduction: The Privileged Status of the 3-Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] Among the various functionalized pyrazoles, aminopyrazoles (APs) represent a particularly versatile and advantageous framework for drug discovery.[1][5]

This guide focuses specifically on the 3-aminopyrazole (3AP) regioisomer. The strategic placement of the amino group at the C3 position creates a unique hydrogen bond donor-acceptor-donor motif. This "zipper-like" arrangement enhances the molecule's ability to form strong and specific interactions with biological targets, such as the hinge region of protein kinases, making it a highly sought-after pharmacophore.[6] We will explore the synthesis, diverse therapeutic applications, and critical structure-activity relationships (SAR) of 3AP derivatives, providing researchers and drug development professionals with a comprehensive overview of this potent chemical scaffold.

Part 1: Foundational Synthetic Strategies

The accessibility and versatility of a chemical scaffold are paramount for its successful application in medicinal chemistry. 3-Aminopyrazoles are generally synthesized through the condensation of a hydrazine source with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.

The Cornerstone Reaction: Condensation of β-Ketonitriles with Hydrazines

One of the most prevalent and reliable methods for constructing the 3-aminopyrazole core involves the reaction between a β-ketonitrile and hydrazine or a substituted hydrazine.[3] This reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially attacks the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group to form the pyrazole ring.

The choice of hydrazine (unsubstituted or substituted) allows for the introduction of diversity at the N1 position of the pyrazole ring, a critical handle for modulating pharmacokinetic properties and target engagement.

Experimental Protocol: General Synthesis of a 3-Aminopyrazole Derivative

This protocol describes a representative synthesis of a 3-aminopyrazole derivative from a β-ketonitrile and hydrazine hydrate, a common and efficient laboratory-scale procedure.[7]

Materials:

  • β-Ketonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1.0 equiv)

  • Hydrazine hydrate (1.05 equiv)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the β-ketonitrile (1.0 equiv) in anhydrous ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.05 equiv) and a catalytic amount of glacial acetic acid to the solution.

  • Heat the reaction mixture at 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-aminopyrazole derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow from starting materials to biological evaluation for a typical 3-aminopyrazole drug discovery campaign.

G start Starting Materials (β-Ketonitrile, Hydrazine) reaction Cyclocondensation Reaction start->reaction Ethanol, Acetic Acid workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/Recrystallization) workup->purify charac Characterization (NMR, MS, HRMS) purify->charac invitro In Vitro Assays (e.g., Kinase Inhibition) charac->invitro Test Compound cellular Cell-Based Assays (Proliferation, Signaling) invitro->cellular Identify Hits invivo In Vivo Models (Xenograft, Disease Model) cellular->invivo Confirm Leads

Caption: General workflow for the synthesis and evaluation of 3-aminopyrazole derivatives.

Part 2: Therapeutic Applications & Mechanistic Insights

The 3-aminopyrazole scaffold is a privileged structure found in compounds targeting a wide array of diseases. Its success is largely attributed to its ability to act as a versatile hinge-binding motif in many protein kinases.

Oncology: A Bastion of Kinase Inhibition

Cancer therapy is the most prominent area where 3AP derivatives have made a significant impact, primarily as potent and selective protein kinase inhibitors.[1]

AXL Receptor Tyrosine Kinase (RTK) Inhibitors

AXL kinase is a promising anticancer target due to its role in tumor cell proliferation, migration, invasion, and the development of drug resistance.[8][9][10]

  • Mechanism of Action: AXL activation by its ligand, Gas6, triggers downstream signaling cascades like PI3K/AKT and MAPK, promoting cancer progression.[10] 3-Aminopyrazole derivatives have been designed to bind to the ATP-binding pocket of AXL, preventing its autophosphorylation and blocking these downstream signals.

  • Lead Compound Example: A notable example, compound 6li , demonstrated potent and selective inhibition of AXL with an IC₅₀ of 1.6 nM.[8][10] This compound effectively suppressed AXL signaling, inhibited cancer cell migration, and showed significant in vivo antitumor efficacy in a breast cancer xenograft model.[8][9]

G Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K/AKT Pathway AXL->PI3K MAPK MAPK Pathway AXL->MAPK Inhibitor 3-Aminopyrazole Inhibitor (e.g., 6li) Inhibitor->AXL Blocks ATP Binding Site Outcome Cell Proliferation, Migration, Invasion, Drug Resistance PI3K->Outcome MAPK->Outcome

Caption: Inhibition of the AXL signaling pathway by 3-aminopyrazole derivatives.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] The 3AP core serves as an effective scaffold for developing CDK inhibitors.

  • Causality of Binding: The 3-amino group and the adjacent pyrazole nitrogen atoms form a triad of hydrogen bonds with the hinge region residues of the CDK's ATP-binding pocket, a highly conserved interaction that anchors the inhibitor.[6][11]

  • SAR Insights: Studies have shown that substituents at the R¹ and R² positions of the aminopyrazole core are critical for potency and selectivity. For instance, in a series targeting pancreatic cancer, a cyclobutyl substituent at R¹ and a hydrophobic group at R² led to compounds that induced significant apoptosis.[11]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various tumors. A significant challenge in targeting RTKs is the emergence of resistance, often through "gatekeeper" mutations.

  • Overcoming Resistance: Researchers have developed 3-aminopyrazole-based inhibitors that covalently target a cysteine residue on the P-loop of the kinase.[12] This strategy yields compounds with excellent activity against both the wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, providing a durable therapeutic response.[12]

Table 1: SAR Summary of 3-Aminopyrazole Derivatives as Kinase Inhibitors

Compound IDTarget KinaseR¹ (N1-substituent)R² (C4/C5-substituent)IC₅₀ (nM)Key SAR InsightsReference
6li AXLHComplex aryl/heteroaryl system1.6Potent and selective AXL inhibitor with good oral bioavailability.[8][9]
26n JNK3H4-(Methylsulfonyl)phenyl (amide)0.8High potency and >1250-fold selectivity over JNK1.[13]
Analog 24 CDK2/5CyclobutylHydrophobic groupN/A (Induces Apoptosis)The combination of R¹ and R² substituents is crucial for cellular activity.[11]
Compound 6 FGFR3HIsopropyl (at C5)<10Small aliphatic groups at the C5 position enhance potency against both WT and mutant FGFR.[12]
Neurodegenerative Diseases: Targeting Complex Pathologies

3-Aminopyrazole derivatives are emerging as promising therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease (AD), often through multi-target approaches.[14]

  • GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key pathological event in AD.[15][16] Fused thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors, with one lead compound showing an IC₅₀ of 3.4 nM and neuroprotective effects in primary neurons.[15]

  • Multi-Target Directed Ligands: A rational approach for AD involves simultaneously hitting multiple targets. 3-Aryl-1-phenyl-1H-pyrazole derivatives have been synthesized that exhibit potent, dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two validated targets in AD therapy.[17]

  • PDE11A Inhibition: More recently, aminopyrazole derivatives have been disclosed as selective inhibitors of phosphodiesterase 11A (PDE11A), a target for treating cognitive decline associated with dementia.[18]

Anti-Infective Agents

The 3AP scaffold has also been successfully exploited to develop agents against bacterial and fungal pathogens.[1][5]

  • Antibacterial Activity: 3AP derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

    • One series bearing a thiourea moiety showed sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1]

    • Another derivative, part of a pyrido[2,3-b]indole scaffold, targets both DNA Gyrase and Topoisomerase IV, exhibiting activity against S. aureus and E. coli.[1][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: AXL Kinase)

This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

Principle: The assay measures the ability of a kinase to phosphorylate a substrate peptide. The amount of phosphorylated product is quantified, often using a luminescence-based method where light output is proportional to the amount of ATP remaining after the kinase reaction.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the 3-aminopyrazole test compound in DMSO. Prepare assay buffer, AXL kinase enzyme solution, and a solution containing the substrate peptide and ATP.

  • Assay Plate Setup: Add a small volume of the diluted test compound to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the AXL kinase enzyme to the wells and incubate briefly to allow the inhibitor to bind.

  • Start Reaction: Initiate the phosphorylation reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and then converts the ADP produced into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Part 3: Pharmacokinetics and Future Perspectives

While achieving high potency is a primary goal, the success of a drug candidate hinges on its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.

  • Pharmacokinetic Properties: Studies on successful 3AP derivatives, such as the AXL inhibitor 6li , have demonstrated reasonable pharmacokinetic properties in rats, including oral bioavailability, which is crucial for clinical development.[8][9] Other studies have investigated the metabolism of aminopyrazole analogs, showing rapid hydrolysis or metabolism to corresponding acid derivatives in some cases.[19]

  • Future Directions: The versatility of the 3-aminopyrazole scaffold is far from exhausted. Future research will likely focus on:

    • Targeting Novel Kinases: Exploring the "dark kinome" using 3AP-based libraries to identify novel therapeutic targets.[20]

    • Covalent and Allosteric Inhibition: Moving beyond competitive ATP-binding inhibitors to develop more selective and durable covalent or allosteric modulators.

    • PROTACs and Molecular Glues: Utilizing the 3AP core as a target-binding warhead in the design of proteolysis-targeting chimeras (PROTACs) to induce protein degradation rather than just inhibition.

Conclusion

The 3-aminopyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its unique ability to engage with key biological targets, has led to the development of potent modulators for a range of diseases, most notably in oncology and neurodegeneration. The continued exploration of its chemical space, guided by a deep understanding of structure-activity relationships and innovative drug design strategies, ensures that 3-aminopyrazole derivatives will remain at the forefront of drug discovery for years to come.

References
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  • A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazole-4-Carboxylate Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
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  • 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.
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  • Recent developments in aminopyrazole chemistry.
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  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This guide details the regioselective N-alkylation of 3-amino-1H-pyrazole followed by the saponification of the intermediate ester. We elaborate on the mechanistic rationale, provide step-by-step instructions, and outline robust methods for purification and characterization, ensuring a reliable and reproducible synthesis for researchers in drug discovery and chemical development.

Introduction and Strategic Overview

This compound serves as a crucial building block for constructing more complex molecules, particularly in the development of kinase inhibitors for oncology research.[1][5] The synthetic strategy is designed for efficiency and control, proceeding through two distinct stages:

  • Step 1: N-Alkylation: A nucleophilic substitution reaction between 3-amino-1H-pyrazole and methyl 4-(bromomethyl)benzoate. This step establishes the core C-N bond and introduces the benzoic acid moiety in its protected ester form.

  • Step 2: Hydrolysis: A base-mediated saponification to convert the intermediate methyl ester into the final carboxylic acid, unmasking the desired functionality.

A critical aspect of this synthesis is controlling the regioselectivity of the initial alkylation. 3-amino-1H-pyrazole possesses two reactive nitrogen atoms, and alkylation can potentially occur at either the N1 or N2 position.[6][7] This protocol utilizes conditions that preferentially yield the desired N1 isomer, a crucial factor for the final compound's biological activity.

Overall Reaction Scheme:

Reaction Scheme

(Image depicting the two-step synthesis from 3-amino-1H-pyrazole and methyl 4-(bromomethyl)benzoate to the final product)

Mechanistic Considerations: Achieving N1 Regioselectivity

The alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers.[8][9][10] In the case of 3-amino-1H-pyrazole, the tautomeric nature of the ring means both annular nitrogens are potential nucleophiles. The outcome is governed by a combination of steric and electronic factors, influenced by the choice of base and solvent.

  • Steric Hindrance: The amino group at the C3 position sterically encumbers the adjacent N2 atom. Consequently, an electrophile like the bulky benzyl group from methyl 4-(bromomethyl)benzoate will preferentially attack the less hindered N1 position.

  • Base and Solvent: The use of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile facilitates the deprotonation of the pyrazole NH. These conditions are well-established to favor N1 alkylation for many pyrazole systems.[11]

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate (Intermediate 2)

This step involves the regioselective N-alkylation of 3-amino-1H-pyrazole with methyl 4-(bromomethyl)benzoate.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Molarity/Conc. Amount Moles (mmol)
3-amino-1H-pyrazole (1) C₃H₅N₃ 83.09 - 1.00 g 12.03
Methyl 4-(bromomethyl)benzoate C₉H₉BrO₂ 229.07 - 2.76 g 12.05
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 - 2.50 g 18.09
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 Anhydrous 25 mL -
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 - ~150 mL -

| Brine (Saturated NaCl) | NaCl(aq) | - | - | ~50 mL | - |

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (1.00 g, 12.03 mmol) and anhydrous N,N-Dimethylformamide (25 mL).

  • Add potassium carbonate (2.50 g, 18.09 mmol, 1.5 eq). Stir the suspension vigorously at room temperature for 15 minutes.

  • Add methyl 4-(bromomethyl)benzoate (2.76 g, 12.05 mmol, 1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The product spot should be visible under UV light.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by column chromatography on silica gel, eluting with a gradient of 30-60% ethyl acetate in hexane to afford the pure intermediate 2 as a white to off-white solid.

Step 2: Synthesis of this compound (Product 3)

This final step is a standard saponification of the methyl ester to the carboxylic acid.[12][13]

Materials and Reagents:

Reagent Formula MW ( g/mol ) Molarity/Conc. Amount Moles (mmol)
Intermediate 2 C₁₂H₁₃N₃O₂ 231.25 - 1.00 g 4.32
Lithium Hydroxide (LiOH) LiOH 23.95 - 0.21 g 8.64
Tetrahydrofuran (THF) C₄H₈O 72.11 - 15 mL -
Water (H₂O) H₂O 18.02 - 5 mL -

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | As needed | - |

Protocol:

  • Dissolve the intermediate ester 2 (1.00 g, 4.32 mmol) in a mixture of Tetrahydrofuran (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add lithium hydroxide (0.21 g, 8.64 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis (10% Methanol in Dichloromethane) indicates complete consumption of the starting material.

  • Work-up: After completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 10 mL of water.

  • Cool the solution in an ice bath and acidify to pH ~5-6 by the dropwise addition of 1 M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 10 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight to yield the final product 3 , this compound, as a white powder.[14]

Experimental Workflow Diagram

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis cluster_analysis Characterization reagents1 Weigh Reagents: 3-Aminopyrazole Methyl 4-(bromomethyl)benzoate K2CO3 dissolve Dissolve in Anhydrous DMF reagents1->dissolve react1 Stir at RT 12-16 hours dissolve->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Aqueous Work-up (Water, EtOAc, Brine) monitor1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Intermediate 2 (Methyl Ester) purify1->intermediate reagents2 Weigh Reagents: Intermediate 2 LiOH intermediate->reagents2 Proceed to Step 2 dissolve2 Dissolve in THF/Water reagents2->dissolve2 react2 Stir at RT 4-6 hours dissolve2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Acidify with HCl (pH 5-6) monitor2->workup2 isolate Vacuum Filtration & Drying workup2->isolate product Final Product 3 (Carboxylic Acid) isolate->product analysis NMR, LC-MS, IR product->analysis

Caption: Workflow for the synthesis of this compound.

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

Technique Expected Results
¹H NMR (400 MHz, DMSO-d₆) δ 12.8 (s, 1H, COOH), 7.95 (d, 2H), 7.50 (d, 1H), 7.35 (d, 2H), 5.70 (d, 1H), 5.40 (s, 2H, CH₂), 5.10 (s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO-d₆) δ 167.2, 161.5, 144.5, 141.0, 129.8, 129.5, 127.5, 96.0, 52.5.
LC-MS (ESI+) m/z calculated for C₁₁H₁₁N₃O₂ [M+H]⁺: 218.09. Found: 218.1.

| Appearance | White to off-white solid. |

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; impure starting materials; inefficient extraction.Ensure anhydrous conditions. Increase reaction time. Perform additional extractions with EtOAc.
Formation of N2 isomer Reaction conditions not optimal for regioselectivity.Confirm use of K₂CO₃ and a polar aprotic solvent. Lowering the temperature may slightly improve selectivity.
Incomplete hydrolysis in Step 2 Insufficient base or reaction time; ester is sparingly soluble.Add more LiOH (up to 3 eq). Increase reaction time. Add a co-solvent like methanol to improve solubility.
Product oiling out during precipitation Product is not fully protonated or is impure.Ensure pH is accurately adjusted to ~5-6. Wash the crude product with a non-polar solvent like diethyl ether before filtration.

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of this compound. By carefully controlling the regioselectivity of the initial N-alkylation and employing standard hydrolysis conditions, this valuable building block can be prepared in good yield and high purity. The detailed procedural steps and characterization data serve as a reliable guide for researchers engaged in medicinal chemistry and drug development.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Pharmaceuticals. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • Recent advances in aminopyrazoles synthesis and functionalization. (n.d.). Laboratoire de Chimie Moléculaire. Available at: [Link]

  • Synthesis of 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)one-[1][2][3]triazolebenzenesulphonamide Bioactive Hybrids as Novel Therapeutic Agents. (2023). ResearchGate. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). Molecules. Available at: [Link]

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. (2002). Molbank. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Can methyl benzoate be hydrolyzed? (2021). Quora. Available at: [Link]

  • This compound. (n.d.). Arctom. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Chemija. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2015). ResearchGate. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2009). ResearchGate. Available at: [Link]

  • N-methylation of pyrazole. (2020). Reddit. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2019). Molbank. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules. Available at: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. (2018). The Open Pharmaceutical Sciences Journal. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1991). Zenodo. Available at: [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2015). OUCI. Available at: [Link]

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Application Note & Protocols: Characterization of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the discovery and characterization of novel kinase inhibitors remain a cornerstone of modern drug development. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its favorable geometry for interacting with the ATP-binding pocket.[2][3] This document provides a comprehensive set of application notes and detailed protocols for the rigorous evaluation of a novel pyrazole-containing compound, 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid , as a putative kinase inhibitor. We present field-proven methodologies for assessing its biochemical potency, cellular activity, and impact on downstream signaling pathways. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for characterizing this and other novel small molecule kinase inhibitors.

Introduction: The Rationale for Kinase Inhibitor Characterization

The journey of a potential kinase inhibitor from a chemical entity to a therapeutic candidate is a multi-step process that requires a systematic and logical progression of experiments. The primary goal is to answer three fundamental questions:

  • Biochemical Potency: Does the compound directly inhibit the enzymatic activity of the purified target kinase(s)?

  • Cellular Efficacy: Can the compound penetrate the cell membrane, engage its target in a complex cellular environment, and modulate the relevant signaling pathway?[4][5]

  • Functional Outcome: Does target inhibition translate into a desired physiological effect, such as the inhibition of cancer cell proliferation?

This guide provides the experimental framework to address these questions for this compound, a compound featuring the promising 3-aminopyrazole moiety.[3] The following sections detail the necessary protocols, from initial compound handling to advanced cellular analysis, explaining the causality behind each experimental choice.

Compound Management and Preparation

Scientific integrity begins with the quality of the reagents. The purity and proper handling of the test compound are paramount for reproducible and reliable results.

2.1. Quality Control Before initiating any biological assay, the identity and purity of this compound must be confirmed. While a detailed synthesis is beyond the scope of this document, similar pyrazole derivatives are often synthesized via multi-step reactions.[2][6][7][8]

  • Identity Confirmation: Verify the molecular weight using Mass Spectrometry (MS).

  • Purity Assessment: Purity should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure.

2.2. Protocol: Preparation of Stock Solutions

  • Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most small molecule inhibitors due to its high solubilizing capacity and compatibility with most biological assays. High-concentration stocks minimize the final DMSO concentration in assays to avoid solvent-induced artifacts.

  • Procedure:

    • Accurately weigh out a precise amount of this compound powder.

    • Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock, typically 10 mM or 20 mM.

    • Facilitate dissolution by vortexing and/or gentle warming (do not exceed 37°C). Ensure the compound is fully dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

Part I: In Vitro Biochemical Potency Assessment

The first step in characterization is to determine if the compound directly inhibits the kinase enzyme in a simplified, purified system. This removes the complexities of cellular uptake and metabolism. Luminescence- and FRET-based assays are industry standards for their high sensitivity, scalability, and robustness.[9]

Workflow for In Vitro Kinase Inhibition Screening

G cluster_0 Biochemical Screening Workflow Compound Prepare Serial Dilution of Compound Assay Perform Kinase Assay (e.g., ADP-Glo™) Compound->Assay Kinase Prepare Kinase/ Substrate Master Mix Kinase->Assay Readout Measure Signal (Luminescence) Assay->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis

Caption: General workflow for determining in vitro biochemical potency.

3.1. Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

  • Principle: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is stopped, and remaining ATP is depleted. Then, ADP is converted to ATP, which fuels a luciferase/luciferin reaction, generating a light signal proportional to kinase activity.[10][11][12] The more potent the inhibitor, the less ADP is produced, and the lower the luminescent signal.

  • Materials:

    • This compound stock solution

    • Purified target kinase and its specific substrate

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well assay plates

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the compound (e.g., 11-point, 1:3 dilution series starting from 100 µM) in kinase buffer. Include a "no inhibitor" (DMSO vehicle) control and a "no enzyme" background control.

    • Kinase Reaction Setup:

      • In a 96-well plate, add 5 µL of the diluted compound or control to each well.

      • Add 10 µL of a master mix containing the kinase and its specific substrate to each well.

      • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.[13]

    • Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

    • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal.[14] Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis:

      • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" or potent inhibitor control as 0% activity.

      • Plot the percent inhibition versus the log concentration of the compound.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.2. Protocol: IC50 Determination using LanthaScreen® TR-FRET Assay

  • Principle: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added after the reaction. When the antibody binds the phosphorylated substrate, the terbium donor and fluorescein acceptor are brought into proximity, allowing FRET to occur.[15][16] Inhibition of the kinase results in less phosphorylated substrate and thus a lower TR-FRET signal.

  • Materials:

    • This compound stock solution

    • Target kinase, fluorescein-labeled substrate, and ATP (Thermo Fisher Scientific)

    • Terbium-labeled phospho-specific antibody (Thermo Fisher Scientific)

    • TR-FRET compatible plate reader

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of the compound as described in section 3.1.

    • Kinase Reaction:

      • Add 2.5 µL of 4x compound dilution to the assay wells.

      • Add 2.5 µL of 4x kinase solution.

      • Initiate the reaction by adding 5 µL of 2x Substrate/ATP mixture.[17]

    • Incubation: Incubate for 60-90 minutes at room temperature, protected from light.

    • Detection: Add 10 µL of 2x Detection Mix (containing EDTA to stop the reaction and the terbium-labeled antibody).[15][17]

    • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 615 nm for terbium).[16]

    • Data Analysis: Calculate the emission ratio (520 nm / 615 nm). Normalize the data and calculate the IC50 value as described for the ADP-Glo™ assay.

Table 1: Example Data Summary for In Vitro Kinase Profiling

Kinase TargetAssay PlatformATP ConcentrationIC50 (nM) for this compound
Kinase AADP-Glo™10 µM (Kₘ)Experimental Value
Kinase BLanthaScreen®50 µM (Kₘ)Experimental Value
Kinase CADP-Glo™1 mM (Cellular)Experimental Value
Kinase DLanthaScreen®10 µM (Kₘ)Experimental Value

Part II: Cellular Activity and Functional Impact

Positive results in biochemical assays must be followed by cellular studies to confirm that the inhibitor is active in a more physiologically relevant setting.[4]

Hypothetical Kinase Signaling Pathway

G cluster_0 Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (Target Kinase) GF->Receptor Activation Substrate Substrate Protein Receptor->Substrate Phosphorylation Inhibitor 4-[(3-amino-1H-pyrazol-1-yl) methyl]benzoic acid Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., MAPK/PI3K) Substrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase by the compound.

4.1. Protocol: Western Blotting for Phospho-Substrate Levels

  • Principle: This protocol directly assesses the inhibition of a kinase within the cell by measuring the phosphorylation state of its known downstream substrate. A reduction in the phosphorylated substrate, without a change in the total amount of that substrate, is strong evidence of on-target activity.

  • Causality & Key Considerations:

    • Phosphatase Inhibitors: Cells contain phosphatases that rapidly remove phosphate groups upon cell lysis. Their inhibition is absolutely critical to preserve the phosphorylation state of proteins for analysis.[18][19]

    • Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking, not non-fat milk. Milk contains casein, a phosphoprotein that can cause high background when using phospho-specific antibodies.[19][20]

    • Buffer Choice: Use Tris-Buffered Saline (TBS) with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBS), as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[21]

  • Procedure:

    • Cell Culture and Treatment: Seed appropriate cells (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and allow them to adhere.

    • Starve cells of serum overnight if the pathway is activated by growth factors.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 15 minutes) to activate the target kinase.

    • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[20]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

    • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[18]

    • Gel Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[22]

    • Blocking & Antibody Incubation:

      • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[20]

      • Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated substrate, diluted in 5% BSA/TBST.

    • Secondary Antibody & Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

    • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH.

4.2. Protocol: Cell Viability (MTT) Assay

  • Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well clear plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only (DMSO) control.

    • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[14]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration required for 50% growth inhibition).

Table 2: Example Data Summary for Cellular Assays

Cell LineAssay TypeParameter MeasuredValue (nM) for this compound
Cell Line XWestern Blotp-Substrate IC50Experimental Value
Cell Line XMTT AssayGI50 (72 hr)Experimental Value
Cell Line YMTT AssayGI50 (72 hr)Experimental Value

Conclusion

This application note provides a validated, step-by-step framework for the initial characterization of this compound as a potential kinase inhibitor. By progressing from direct biochemical assays (ADP-Glo™, LanthaScreen®) to cell-based target modulation (Western Blot) and functional outcome (MTT assay), researchers can build a comprehensive profile of the compound's activity. The causality-driven protocols and emphasis on critical experimental parameters are designed to ensure data integrity and reproducibility. The successful application of these methods will authoritatively ground the compound's mechanism of action and establish a solid foundation for further preclinical development.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Klink, T. A., et al. (2011). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Retrieved from [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Akella, S. S. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • VKEY-BIO. (n.d.). KeyTec® Kinase Activity Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • Alam, M. S., et al. (2018). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from [Link]

  • Brehs, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Retrieved from [Link]

  • El Kodadi, M., et al. (2001). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. MDPI. Retrieved from [Link]

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  • Orozco-C., J. H., et al. (2018). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Retrieved from [Link]

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experimental protocol for 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid in Cancer Cell Culture Models

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for the initial characterization of the novel aminopyrazole compound, this compound, in a cancer cell culture setting. Aminopyrazole scaffolds are of significant interest in medicinal chemistry, with numerous derivatives being investigated as potent inhibitors of key cellular signaling pathways, particularly as kinase inhibitors in oncology.[1][2][3] This document outlines a logical, tiered approach to elucidate the compound's biological activity, starting from broad cytotoxic effects and progressing to more specific mechanistic insights.

The protocols detailed herein are designed to be adaptable to a variety of adherent cancer cell lines and can be modified to suit specific research questions. Proper aseptic cell culture techniques should be followed throughout all experimental procedures.

Compound Preparation and Handling

Prior to initiating any cell-based assays, it is critical to properly prepare and store the test compound to ensure experimental reproducibility.

1. Reconstitution:

  • Based on the chemical structure of this compound, it is predicted to have limited aqueous solubility. Therefore, reconstitution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to cell culture media. The final DMSO concentration in the media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

2. Storage:

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

  • Protect the stock solution from light.

3. Working Dilutions:

  • On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

Tier 1: Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a dose-response relationship. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (see Table 1) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) in triplicate. Include a vehicle control (DMSO-treated) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that is relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell Line ExampleSeeding Density (cells/well in 96-well plate)
HeLa (Cervical Cancer)5,000
A549 (Lung Cancer)7,500
MCF-7 (Breast Cancer)8,000
HepG2 (Liver Cancer)10,000

Table 1: Example Cell Seeding Densities for a 96-well Plate.

Tier 2: Investigation of the Mechanism of Cell Death

If the compound exhibits significant cytotoxicity, the next step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anti-cancer compounds.[6]

Caspase-3/7 Activity Assay for Apoptosis

Caspases are key proteases in the apoptotic cascade, and the activation of caspase-3 and caspase-7 is a hallmark of apoptosis.[7][8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat them with the compound at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate, such as the Caspase-Glo® 3/7 reagent, directly to the wells.[7] This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, leading to the generation of a light signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anti-cancer drugs exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[9][10][11] Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.[12]

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the compound at 1x and 2x the IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[10] Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.[10][12] RNase A is crucial to prevent the staining of double-stranded RNA.[10]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The DNA content of the cells will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tier 3: Analysis of Target Protein Expression

To further elucidate the compound's mechanism of action, it is often necessary to examine its effects on the expression and activity of specific proteins involved in key signaling pathways. Western blotting is a widely used technique for this purpose.[13][14][15][16]

Western Blotting

Given that many aminopyrazole derivatives are kinase inhibitors, it is prudent to investigate the phosphorylation status of key proteins in relevant signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][2]

Protocol:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Target ProteinRationale
p-ERK / Total ERKTo assess inhibition of the MAPK/ERK pathway
p-Akt / Total AktTo assess inhibition of the PI3K/Akt pathway
Cleaved PARPA marker of apoptosis
Cyclin D1A key regulator of the G1/S phase transition
p21A cyclin-dependent kinase inhibitor involved in cell cycle arrest
β-actin / GAPDHLoading controls for normalization

Table 2: Suggested Protein Targets for Western Blot Analysis.

Visualizations

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_tier3 Tier 3: Target Analysis viability Cell Viability Assay (MTT) ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Caspase-3/7) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If cytotoxic western_blot Western Blot Analysis apoptosis->western_blot Investigate apoptotic markers cell_cycle->western_blot Investigate cell cycle proteins

Figure 1: A tiered experimental workflow for the in vitro characterization of a novel compound.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 4-[(3-amino-1H-pyrazol-1-yl) methyl]benzoic acid Compound->RTK Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: A hypothetical signaling pathway potentially targeted by aminopyrazole compounds.

Conclusion

This application note provides a robust and logical framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and key signaling proteins, researchers can gain valuable insights into its potential as a therapeutic agent. The provided protocols are foundational and can be expanded upon with more advanced assays as a deeper understanding of the compound's mechanism of action is developed.

References

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  • Di Micco, S., Terracciano, S., et al. (2024).
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  • Wang, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry, 63(3), 1147-1166.
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  • Alam, M. A., et al. (2020). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(12), 818-827.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4945.
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  • El-Gazzar, A. B. A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1623.
  • Sharma, A., et al. (2025). Discovery of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid derivatives as potent Ku-DNA binding inhibitors. RSC Medicinal Chemistry.

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Application Note: A Framework for Evaluating 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid as a Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The Fibroblast Growth Factor Receptor (FGFR) signaling axis is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through gene amplification, mutations, or fusions is a key oncogenic driver in a variety of human cancers, making it a high-priority therapeutic target.[1][2] This document provides a comprehensive framework for the characterization of novel small molecules as potential FGFR inhibitors, using 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid as a representative candidate. We present detailed, field-proven protocols for a tiered approach, beginning with biochemical assays to determine direct kinase inhibition and potency (IC50), followed by mechanism-of-action studies to assess ATP competition. Subsequently, we detail cell-based assays to confirm on-target pathway modulation and anti-proliferative effects in relevant cancer cell models. This integrated workflow is designed to provide researchers and drug development professionals with a robust and self-validating system to rigorously evaluate the therapeutic potential of new chemical entities targeting the FGFR pathway.

Introduction: The Rationale for Targeting the FGFR Signaling Axis

The FGFR Family and its Physiological Roles

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (RTKs): FGFR1, FGFR2, FGFR3, and FGFR4.[3] These receptors are activated by binding to one of 18 secreted fibroblast growth factors (FGFs).[3][4] This interaction is facilitated by heparan sulfate proteoglycans, which promote the formation of a stable FGF-FGFR-heparan sulfate ternary complex.[3][5] This complex formation induces receptor dimerization, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6] This activation event initiates a cascade of downstream signaling that is fundamental to embryonic development, tissue repair, angiogenesis, and metabolic regulation.[4][6]

Aberrant FGFR Signaling in Oncology

The tightly regulated nature of FGFR signaling is frequently corrupted in human cancers.[7][8] Genetic alterations, including gene amplification (e.g., FGFR1 in breast and lung cancer), activating mutations (e.g., FGFR2 in endometrial cancer, FGFR3 in bladder cancer), and chromosomal translocations resulting in constitutively active fusion proteins (e.g., FGFR2 fusions in cholangiocarcinoma), are common oncogenic events.[1][2][8] This uncontrolled signaling can drive tumor cell proliferation, survival, migration, and neoangiogenesis, making the FGFR axis a compelling target for cancer therapy.[2][9]

The FGFR Signaling Cascade: Key Downstream Pathways

Upon activation, phosphorylated FGFRs serve as docking sites for various adaptor proteins and enzymes. The primary effector is the FGFR substrate 2 (FRS2) adaptor protein, which, upon phosphorylation, recruits other proteins to activate several major signaling cascades[6][10]:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily mediates cell proliferation.

  • Phosphoinositide 3-kinase (PI3K)-AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

  • Phospholipase Cγ (PLCγ) Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium mobilization, influencing cell migration and differentiation.

Understanding these pathways is critical for assessing the downstream effects of a potential inhibitor.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR_Dimer Activated FGFR Dimer (Autophosphorylation) FGF->FGFR_Dimer Binding & Dimerization HSPG HSPG HSPG->FGFR_Dimer FGFR FGFR Monomer FRS2 FRS2 FGFR_Dimer->FRS2 PLCg PLCγ FGFR_Dimer->PLCg Grb2_Sos Grb2/SOS FRS2->Grb2_Sos PI3K PI3K FRS2->PI3K PKC PKC / Ca²⁺ PLCg->PKC RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Survival Cell Survival & Anti-Apoptosis AKT->Survival Migration Cell Migration PKC->Migration

Figure 1: Simplified FGFR signaling cascade.

Introducing this compound: A Putative Novel Inhibitor

The pyrazole scaffold is a privileged structure in kinase inhibitor design, with several pyrazole-containing molecules having been investigated as potent FGFR inhibitors.[11][12] The compound this compound shares structural motifs with known kinase inhibitors. However, its specific activity against the FGFR family has not been extensively characterized. The following protocols provide a systematic approach to determine its inhibitory profile, from direct enzyme interaction to cellular efficacy.

Biochemical Characterization: Assessing Direct FGFR Kinase Inhibition

The first step in characterizing a novel compound is to determine if it directly inhibits the enzymatic activity of the target kinase in a purified, cell-free system. This allows for the precise measurement of potency (IC50) without confounding cellular factors like membrane permeability or off-target effects.

Principle of the Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET assays, such as LanthaScreen™, are robust, high-throughput methods for measuring kinase activity.[13][14] The principle involves a kinase reaction where a fluorescein-labeled peptide substrate is phosphorylated by the FGFR enzyme. The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added. If the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in Fluorescence Resonance Energy Transfer to the fluorescein acceptor, producing a specific emission signal.[15] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Assay cluster_no_inhibition No Inhibition (High FRET Signal) cluster_inhibition With Inhibition (Low FRET Signal) Kinase FGFR Kinase PhosphoSubstrate Phosphorylated Fluorescein-Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Substrate Fluorescein-Substrate Substrate->PhosphoSubstrate Phosphorylation FRET FRET Signal PhosphoSubstrate->FRET Binding Antibody Terbium-Ab Antibody->FRET Binding Kinase_I FGFR Kinase No_Reaction No Phosphorylation Kinase_I->No_Reaction ATP_I ATP ATP_I->No_Reaction Substrate_I Fluorescein-Substrate Substrate_I->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_I Blocks Active Site

Figure 2: Principle of the TR-FRET kinase inhibition assay.

Protocol 1: In Vitro TR-FRET Kinase Assay for IC50 Determination

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against a specific FGFR isoform (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase (e.g., Cell Signaling Technology, #7420)[16]

  • LanthaScreen™ Tb-anti-pTyr (PY20) Antibody (Thermo Fisher Scientific)

  • Fluorescein-poly(Glu, Tyr) 4:1 substrate (Thermo Fisher Scientific)

  • ATP Solution, 10 mM

  • Test Compound: this compound, 10 mM stock in 100% DMSO

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Stop Buffer (e.g., 20 mM EDTA in Kinase Buffer)

  • Low-volume 384-well assay plates (e.g., Corning #3676)

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Serial Dilution:

    • Prepare a 20-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO. This creates a wide concentration range to ensure a full dose-response curve.

    • Transfer 1 µL of each dilution into a 384-well plate. Also include a "no inhibitor" control (100% DMSO) and a "no enzyme" control (100% DMSO).

  • Enzyme and Substrate Preparation (2X Solution):

    • In Kinase Buffer, prepare a solution containing the FGFR1 enzyme and Fluorescein-poly(GT) substrate at twice the final desired concentration (e.g., 4 nM FGFR1, 400 nM substrate). The optimal enzyme concentration should be determined empirically to be at or below the EC50 for the substrate.[17]

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X Enzyme/Substrate solution to each well of the assay plate containing the diluted compound.

    • Prepare a 2X ATP solution in Kinase Buffer. The ATP concentration should ideally be at the Michaelis constant (Km) for the specific kinase to accurately reflect inhibitor potency.[18][19] For many FGFRs, this is in the range of 10-60 µM.[20]

    • Start the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation and Reaction Termination:

    • Mix the plate gently and incubate at room temperature for 60 minutes. The reaction should be kept in the linear range, typically consuming <20% of the substrate.

    • Stop the reaction by adding 10 µL of Stop Buffer containing the Terbium-labeled antibody at its recommended concentration (e.g., 4 nM).

  • Signal Development and Plate Reading:

    • Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled reader, measuring emissions at 520 nm (fluorescein acceptor) and 490 nm (terbium donor).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) for each well.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the normalized percent inhibition against the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Interpretation: Establishing Potency

The IC50 value represents the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC50 indicates higher potency.

ParameterExample ValueInterpretation
Test Compound This compoundThe molecule being evaluated.
Target Kinase FGFR1The specific enzyme isoform tested.
ATP Concentration 50 µM (at Km)Standardized condition for comparing potency.[18]
Calculated IC50 50 nMPotent inhibition in the nanomolar range.
Hill Slope ~1.0Suggests a standard 1:1 binding interaction.
R² Value >0.98Indicates a good fit of the data to the curve model.
Determining the Mechanism of Action (MOA)

Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[21] An ATP competition assay is essential to determine if this is the MOA for the test compound. The IC50 of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[18][21]

Protocol 2: ATP Competition Assay

This protocol uses the same TR-FRET setup as above but varies the ATP concentration.

Procedure:

  • Set up multiple assay plates as described in Protocol 1.

  • On each plate, perform the full dose-response curve for the inhibitor.

  • Initiate the kinase reaction on each plate using a different final ATP concentration. A good range would be 0.1x Km, 1x Km, and 10x Km. For example, 5 µM, 50 µM, and 500 µM.

  • Incubate, stop, and read the plates as previously described.

  • Calculate the IC50 value for the inhibitor at each ATP concentration.

Data Analysis and Interpretation: A rightward shift in the IC50 curve and a corresponding increase in the calculated IC50 value with increasing ATP concentrations is the hallmark of an ATP-competitive inhibitor.[21] Non-ATP-competitive (allosteric) inhibitors will show little to no change in IC50.[22]

ATP ConcentrationCalculated IC50Interpretation
5 µM (0.1x Km)12 nMHigh potency at low ATP levels.
50 µM (1x Km)50 nMBaseline potency at Km.
500 µM (10x Km)455 nM~9-fold shift, confirming ATP-competitive binding.

Cellular Characterization: Validating On-Target Activity in Cancer Models

Positive results from biochemical assays must be validated in a cellular context to demonstrate that the compound can penetrate cells, engage its target, and exert a functional biological effect.

Selecting Appropriate Cell Line Models

The choice of cell lines is critical. Ideal models are those known to be dependent on FGFR signaling for their growth and survival due to specific genetic alterations.

  • SNU-16, KATO-III (Gastric Cancer): Harbor FGFR2 gene amplification.[20]

  • KMS-11 (Multiple Myeloma): Carries a t(4;14) translocation leading to FGFR3 overexpression.[20]

  • NCI-H1581 (Lung Cancer): Characterized by FGFR1 amplification.[23]

Protocol 3: Inhibition of FGFR Signaling in a Cellular Context (Western Blot)

This protocol directly measures whether the test compound inhibits the phosphorylation of FGFR and its key downstream effectors (e.g., FRS2, ERK) in a chosen cell line.

Materials:

  • SNU-16 cancer cells

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR (pan), anti-p-FRS2, anti-p-ERK1/2, and antibodies for total protein levels as loading controls (e.g., total FGFR, total ERK, GAPDH).

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Starvation: Seed SNU-16 cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells (e.g., in RPMI + 0.5% FBS) for 12-16 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with increasing concentrations of the test compound (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a ligand like FGF2 (e.g., 20 ng/mL) for 15 minutes to induce robust pathway activation. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies.

    • Detect the signal using a chemiluminescence imager.

Expected Results: A successful on-target inhibitor will show a dose-dependent decrease in the phosphorylation levels of FGFR, FRS2, and ERK, with minimal effect on the total protein levels of these targets.

Protocol 4: Cell Viability Assay

This assay determines the functional consequence of FGFR inhibition on cancer cell proliferation and survival.

Materials:

  • SNU-16 cancer cells

  • 96-well clear-bottom, white-walled plates

  • Test Compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

  • Cell Seeding: Seed SNU-16 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serially diluted test compound to the wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

    • Measure luminescence on a microplate reader.

Data Analysis: Normalize the data to DMSO-treated controls (100% viability) and calculate the 50% growth inhibition (GI50) or IC50 value by fitting the data to a sigmoidal dose-response curve. A potent compound will have a GI50 value in a similar range to its biochemical IC50 and its IC50 for cellular pathway inhibition.

Workflow Summary and Key Considerations

The successful characterization of a novel inhibitor requires a logical and tiered progression of experiments. The workflow below summarizes the recommended approach.

Evaluation_Workflow Start Candidate Compound: This compound Biochem Step 1: Biochemical Assays Start->Biochem IC50 Protocol 1: TR-FRET Assay (Determine IC50 vs. FGFR1/2/3/4) Biochem->IC50 Potency ATP_Comp Protocol 2: ATP Competition (Determine MOA) IC50->ATP_Comp If Potent Cellular Step 2: Cellular Assays (FGFR-dependent cell line) ATP_Comp->Cellular Confirm MOA Western Protocol 3: Western Blot (Confirm Target Engagement - pFGFR, pERK) Cellular->Western Pathway Inhibition Viability Protocol 4: Cell Viability (Measure Anti-proliferative Effect - GI50) Western->Viability Functional Outcome Conclusion Comprehensive Inhibitor Profile: Potency, MOA, Cellular Efficacy Viability->Conclusion

Figure 3: Comprehensive workflow for inhibitor evaluation.

Key Considerations:

  • Compound Solubility: Ensure the test compound is fully soluble in DMSO and does not precipitate when diluted in aqueous assay buffers.

  • DMSO Tolerance: Keep the final DMSO concentration in all assays below 1% (ideally ≤0.5%) to avoid solvent-induced artifacts.

  • Kinase Selectivity: A comprehensive evaluation should include testing the compound against other related kinases (e.g., VEGFR2) and a broader kinase panel to determine its selectivity profile.

Conclusion

This application note provides a robust, multi-tiered strategy for the preclinical evaluation of this compound as a novel FGFR inhibitor. By systematically progressing from direct biochemical inhibition and mechanism-of-action studies to validation of on-target activity and functional effects in cancer cells, researchers can build a comprehensive data package. This rigorous approach ensures that the potency and cellular efficacy of a candidate inhibitor are thoroughly understood, providing a solid foundation for further development as a potential therapeutic agent for FGFR-driven cancers.

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Application Notes and Protocols for High-Throughput Screening with 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid and its analogs in high-throughput screening (HTS) campaigns. The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous compounds with potent biological activities.[1][2] This guide will delve into the strategic design and practical execution of an HTS workflow to identify and validate novel modulators of a hypothetical, yet biologically relevant, protein kinase target.

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, known for its diverse therapeutic properties.[1][2] Derivatives of pyrazole have been successfully developed as anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4] The structural motif of this compound presents several key features for molecular interaction, including a hydrogen bond-donating amino group, a hydrogen bond-accepting pyrazole ring, and a carboxylic acid moiety that can engage in various binding modes. These characteristics make it an attractive starting point for library synthesis and subsequent screening against a wide array of biological targets.

A notable application of pyrazole derivatives has been in the development of kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The aminopyrazole core can mimic the adenine region of ATP, allowing it to bind effectively to the ATP-binding pocket of many kinases.[5] This application note will therefore focus on a hypothetical HTS campaign to identify inhibitors of "Kinase-X," a representative serine/threonine kinase implicated in a disease pathway.

High-Throughput Screening (HTS) Campaign Workflow

A successful HTS campaign is a multi-step process designed to efficiently screen large compound libraries and identify promising "hits" for further development.[7][8] The workflow is structured as a funnel, starting with a broad primary screen and progressively narrowing down to a small number of validated and well-characterized lead compounds.[9]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Expansion Primary Primary HTS (Single Concentration) Confirmation Hit Confirmation (Dose-Response) Primary->Confirmation Initial 'Hits' CounterScreen Counter-Screen (Assay Interference) Confirmation->CounterScreen Confirmed Hits Secondary Secondary Assay (Orthogonal Method) CounterScreen->Secondary Validated Hits CellBased Cell-Based Assay (Target Engagement) Secondary->CellBased Functionally Active Hits SAR SAR by Analog (Chemistry) CellBased->SAR Prioritized Hits

Figure 1: A representative high-throughput screening cascade.

Primary Assay: Biochemical Inhibition of Kinase-X

The primary screen is designed for speed and scalability to test a large library of compounds at a single concentration.[10] For our hypothetical Kinase-X, a robust biochemical assay is the method of choice.

Assay Principle

A common method for measuring kinase activity is to quantify the amount of ATP consumed during the phosphorylation of a substrate peptide. This can be achieved using a variety of detection technologies, such as fluorescence polarization (FP) or luminescence.[11] For this protocol, we will use a commercially available ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.

Materials and Reagents
  • Kinase-X, purified recombinant enzyme

  • Substrate peptide specific for Kinase-X

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • 384-well, low-volume, white plates (e.g., Corning #3572)

  • Compound library plates containing this compound and its analogs dissolved in 100% DMSO.

Protocol: Primary HTS (10 µM Final Concentration)
  • Compound Dispensing: Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer 50 nL of each compound from the library plate to the 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL assay volume, with a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2.5 µL of Kinase-X solution (2X final concentration) in assay buffer to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 2.5 µL of a solution containing the substrate peptide and ATP (2X final concentrations) in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision or PHERAstar).

Data Analysis and Quality Control

The quality of an HTS assay is determined by its ability to reliably distinguish between active and inactive compounds.[12] The Z'-factor is a statistical parameter used to quantify the robustness of an assay.

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Positive Control: No enzyme or a known inhibitor.

    • Negative Control: DMSO only.

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]

ParameterValueInterpretation
Signal to Background> 10Strong signal window
CV of Controls< 10%Low variability
Z'-factor> 0.7Excellent assay robustness

Table 1: Typical Assay Performance Metrics for a Robust HTS.

Hit Confirmation and Triage

Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be subjected to further testing to confirm their activity and rule out artifacts.[13]

Dose-Response Analysis

Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the same biochemical assay as the primary screen with the diluted compounds.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Counter-Screening for Assay Interference

False positives can arise from compounds that interfere with the assay technology rather than the biological target.[13] A counter-screen is essential to identify these compounds.

Protocol:

  • Perform the ADP-Glo™ assay in the absence of Kinase-X and its substrate.

  • Add ATP and ADP to the wells at concentrations that mimic the start and end points of the kinase reaction.

  • Add the hit compounds and the detection reagents.

  • Compounds that inhibit the luciferase or ADP-Glo™ reagents will be identified as assay interferers and excluded from further consideration.

Secondary and Orthogonal Assays

To build confidence in the validated hits, it is crucial to confirm their activity using an independent method and in a more biologically relevant context.[14][15]

Orthogonal Biochemical Assay

An orthogonal assay uses a different detection technology to measure the same biological activity. This helps to eliminate artifacts specific to the primary assay format.

Example: A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based assay that detects the phosphorylated product using a specific antibody.

Cell-Based Target Engagement

Cell-based assays provide a more physiologically relevant environment to assess compound activity.[16][17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells.[18]

CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound Kinase-X Unstable at High Temp Denatured Denatured Protein Unbound:f1->Denatured Heat Bound Kinase-X + Ligand Stabilized Stable Stable Protein Bound:f1->Stable Heat

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol Outline:

  • Treat cultured cells with the hit compound or vehicle (DMSO).

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge to pellet the denatured, aggregated proteins.

  • Analyze the supernatant for the amount of soluble Kinase-X remaining using Western blotting or ELISA.

  • A shift in the melting temperature of Kinase-X in the presence of the compound indicates direct target engagement.

Hit Expansion and Structure-Activity Relationship (SAR)

Once a set of high-quality, validated hits has been identified, the next step is to explore the structure-activity relationship (SAR).[10] This involves synthesizing or purchasing analogs of the hit compounds to understand which chemical features are important for activity.

For our lead compound, this compound, key modifications could include:

  • Substitution on the pyrazole ring: To probe for additional binding pockets.

  • Modification of the amino group: To alter hydrogen bonding capacity.

  • Varying the position of the benzoic acid: To optimize interactions with the solvent-exposed region of the ATP-binding site.

  • Replacement of the benzoic acid with bioisosteres: Such as a tetrazole, to improve metabolic stability or other properties.

This iterative process of chemical synthesis and biological testing is central to medicinal chemistry and aims to optimize the potency, selectivity, and drug-like properties of the initial hits.[19]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a systematic and rigorous HTS campaign, from a robust primary biochemical screen to cell-based target engagement and SAR studies, researchers can effectively identify and optimize potent and selective modulators of their target of interest. The protocols and strategies outlined in this application note provide a solid framework for initiating such a drug discovery project.

References

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  • KC, H. R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939.
  • KC, H. R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. RSC Medicinal Chemistry, 12(10), 1690-1697.
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  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293.
  • Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3374.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-75.
  • RSC Medicinal Chemistry. (2025). Design, synthesis, and biological evaluation of novel Ku-DNA binding inhibitors.
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. European Journal of Medicinal Chemistry, 243, 114774.
  • PubChem. (n.d.). 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid.
  • Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.

Sources

Application Notes and Protocols for Developing Antibacterial Assays for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the antibacterial properties of novel pyrazole-based compounds. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical methodological choices, embeds quality control checkpoints to ensure data integrity, and offers insights into the interpretation of results. The protocols for foundational assays—broth microdilution for quantitative assessment of inhibitory concentrations and disk diffusion for qualitative screening—are presented with an emphasis on best practices as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide is designed to be a self-contained resource, empowering researchers to generate reproducible and reliable data in the quest for new antibacterial agents.

Introduction: The Promise of Pyrazole-Based Compounds in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] Pyrazole, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial effects.[2] Notably, two pyrazole-containing antibiotics, cefoselis and ceftolozane, have already been approved for clinical use, underscoring the potential of this chemical class.[3][4]

The antibacterial efficacy of pyrazole derivatives has been attributed to various mechanisms of action, including the disruption of the bacterial cell wall, and the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV.[3][4] The structural versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of antibacterial potency, spectrum of activity, and pharmacokinetic properties.[1]

Accurate and reproducible in vitro susceptibility testing is the cornerstone of early-stage antibacterial drug discovery. It provides the foundational data for lead optimization, structure-activity relationship (SAR) studies, and the initial assessment of a compound's potential clinical utility. This document provides a detailed framework for conducting such assays, with a focus on scientific rigor and data integrity.

Foundational Principles of Antibacterial Susceptibility Testing

The primary objective of in vitro antibacterial susceptibility testing is to determine the concentration of a compound that affects microbial growth. This is most commonly quantified by the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A related and often subsequent measurement is the Minimum Bactericidal Concentration (MBC) , the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

A key concept in interpreting these values is the breakpoint , a defined concentration of an antibiotic that determines whether a bacterial strain is susceptible, intermediate, or resistant.[6][7] These breakpoints are established by regulatory bodies like CLSI and EUCAST and are crucial for translating in vitro data to potential clinical efficacy.[6][7]

Quantitative Assessment: Broth Microdilution Assay

The broth microdilution method is a gold standard for determining the MIC of a novel compound.[8][9] It is a quantitative assay that provides a precise measure of a compound's potency.

Rationale and Scientific Principles

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations. The principle lies in identifying the lowest concentration of the compound that can inhibit the metabolic activity and replication of the bacteria, thus preventing visible turbidity in the well. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as it is a standardized medium with controlled levels of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.[10]

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyrazole Compound Stock Solution C Prepare Serial Dilutions of Compound in 96-Well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D C->D E Include Growth, Sterility, and Positive Controls F Incubate at 35-37°C for 16-20 hours D->F G Visually or Spectrophotometrically Read Plate F->G H Determine MIC (Lowest Concentration with No Visible Growth) G->H Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Pyrazole Compound-Impregnated Disks D Place Compound and Control Disks on Agar Surface A->D B Culture and Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate to Create a Lawn B->C C->D E Incubate at 35-37°C for 16-20 hours D->E F Measure the Diameter of the Zone of Inhibition (mm) E->F G Interpret Results Based on Zone Size F->G

Sources

Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] The 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid core, in particular, presents a compelling framework for inhibitor design. It combines the hydrogen bonding capabilities of the 3-aminopyrazole moiety with the acidic, ionizable benzoic acid group, connected by a flexible methylene linker. This arrangement is suggestive of potential interactions with key residues in enzyme active sites, such as the hinge region of protein kinases or the catalytic sites of cyclooxygenase (COX) enzymes.[4][5]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for understanding how specific structural modifications to a lead compound influence its biological activity and physicochemical properties. This guide provides a comprehensive overview of the synthetic strategies, biological evaluation protocols, and data interpretation necessary to conduct a thorough SAR study of this promising class of compounds. The protocols herein are designed to be robust and self-validating, empowering researchers to make data-driven decisions in the lead optimization process.

Design Rationale and Synthetic Strategy

The core scaffold can be dissected into three primary regions for analog synthesis, allowing for a systematic exploration of the chemical space.

  • Region A (Pyrazole Core): The 3-amino group is a key interaction point, likely acting as a hydrogen bond donor. Modifications here can probe the steric and electronic requirements of the binding pocket.

  • Region B (Linker & Benzoic Acid): The benzoic acid provides a crucial acidic handle for salt formation and potential ionic interactions. Its position on the phenyl ring and its replacement with bioisosteres are critical variables.

  • Region C (Pyrazole Substitution): The C4 and C5 positions of the pyrazole ring are amenable to substitution, which can be used to modulate lipophilicity, solubility, and target selectivity.

General Synthetic Protocol for Analog Library

The synthesis of the target analogs can be achieved through a convergent strategy. The key step is the N-alkylation of a substituted 3-aminopyrazole with a methyl 4-(bromomethyl)benzoate derivative, followed by functionalization and final ester hydrolysis.

Protocol 2.1: Synthesis of 4-{[3-(Acetylamino)-1H-pyrazol-1-yl]methyl}benzoic acid (Parent Analog)

  • Protection of 3-Aminopyrazole:

    • To a solution of 3-aminopyrazole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-(1H-pyrazol-3-yl)acetamide.

  • N-Alkylation:

    • To a solution of N-(1H-pyrazol-3-yl)acetamide (1.0 eq) in dimethylformamide (DMF), add cesium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl 4-(bromomethyl)benzoate (1.1 eq) and stir the reaction at 60°C for 12 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-{[3-(acetylamino)-1H-pyrazol-1-yl]methyl}benzoate.

  • Hydrolysis (Saponification):

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Dry the combined organic layers, concentrate, and purify by recrystallization or chromatography to yield the final product.

This general protocol can be adapted to generate a diverse library of analogs by using different acylating/alkylating agents in Step 1 and variously substituted pyrazoles and benzyl bromides in Step 2.[6][7]

G cluster_synthesis General Synthetic Workflow start 3-Aminopyrazole step1 Step 1: Protection (e.g., Acetylation) start->step1 intermediate1 Protected Pyrazole step1->intermediate1 step2 Step 2: N-Alkylation (with Benzoate Derivative) intermediate1->step2 intermediate2 Ester Intermediate step2->intermediate2 step3 Step 3: Hydrolysis (Saponification) intermediate2->step3 end Final Analog (Carboxylic Acid) step3->end

Caption: General workflow for the synthesis of target analogs.

Biological Evaluation Strategy: A Tiered Approach

A tiered screening cascade ensures that resources are focused on the most promising compounds. The strategy begins with high-throughput in vitro assays, progresses to cell-based models, and culminates in physicochemical and in vivo evaluation for select candidates.

G cluster_workflow Biological Evaluation Cascade lib Synthesized Analog Library primary Primary Screen: In Vitro Enzyme Assay (e.g., CDK2/FLT3 Kinase) lib->primary Determine IC50 secondary Secondary Screen: Cell-Based Assay (e.g., MV4-11 Proliferation) primary->secondary Confirm Cellular Potency adme ADME Profiling: Solubility, Permeability secondary->adme Assess Drug-like Properties invivo In Vivo Efficacy Model (e.g., Paw Edema) adme->invivo Evaluate In Vivo Effect lead Lead Candidate invivo->lead

Caption: Tiered workflow for biological evaluation of analogs.

Primary Screening: In Vitro Enzyme Inhibition Assays

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a relevant enzymatic assay is a logical starting point.[6][8] Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML), and many pyrazole-containing compounds show potent activity.[6]

Protocol 3.1: FLT3 Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the target kinase. Test compounds that are also ATP-competitive will displace the tracer, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • FLT3 Kinase Solution: Dilute purified FLT3 kinase enzyme in assay buffer to a 2X final concentration.

    • Eu-Antibody/Biotin-Tracer Mix: Prepare a 4X mixture of Eu-labeled anti-tag antibody and biotinylated tracer in assay buffer.

    • Test Compounds: Prepare a serial dilution of test compounds in DMSO, then dilute further in assay buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X FLT3 kinase solution to each well.

    • Add 2.5 µL of the 4X test compound solution (or DMSO for controls).

    • Add 2.5 µL of assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 4X Eu-Antibody/Biotin-Tracer mix to initiate the detection reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665/615).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[9][10]

Secondary Screening: Cell-Based Proliferation Assay

To confirm that enzymatic inhibition translates to a cellular effect, a proliferation assay using a relevant cancer cell line is essential. The MV4-11 cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, is an excellent model for this purpose.[6]

Protocol 3.2: MV4-11 Cell Proliferation (MTT) Assay

  • Cell Culture: Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure (96-well plate):

    • Seed cells at a density of 5,000 cells/well in 100 µL of media.

    • Add 100 µL of media containing the test compound at 2X the final desired concentration. Include vehicle controls (DMSO) and positive controls (e.g., a known FLT3 inhibitor).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[11]

ADME Profiling: Solubility and Permeability

Poor physicochemical properties are a major cause of compound attrition in drug development. Early assessment of aqueous solubility and membrane permeability is critical.[12][13]

Protocol 3.3: Kinetic Solubility Assay (Nephelometry)

  • Prepare high-concentration stock solutions of test compounds in DMSO (e.g., 10 mM).

  • Add a small volume (e.g., 2 µL) of the DMSO stock to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • The solubility is determined by comparing the turbidity to a standard curve of known concentrations of a compound that precipitates.[14][15]

Structure-Activity Relationship (SAR) Analysis

The following table presents hypothetical data for a series of analogs to illustrate a typical SAR study. The goal is to identify trends that guide the design of more potent and drug-like compounds.

CompoundRegion A (R¹)Region C (R²)Region B (X)FLT3 IC₅₀ (nM) [a]MV4-11 GI₅₀ (nM) [b]Kinetic Solubility (µM) [c]
1 -COCH₃Hp-COOH5512045
2 HHp-COOH850>100070
3 -CO-cyclopropylHp-COOH153530
4 -SO₂CH₃Hp-COOH25060055
5 -COCH₃4-Clp-COOH81815
6 -COCH₃4-Fp-COOH122522
7 -COCH₃4-CH₃p-COOH489538
8 -COCH₃Hm-COOH21045060
9 -COCH₃Hp-COOCH₃>1000>2000>100
10 -COCH₃4-Clp-Tetrazole102250

[a] FLT3 kinase binding assay IC₅₀. [b] MV4-11 cell growth inhibition GI₅₀. [c] Kinetic solubility in PBS at pH 7.4.

Interpretation of SAR Data

G cluster_sar Key SAR Insights A Region A (R¹): Acyl group on 3-amino is critical. Small, constrained groups (cyclopropyl) enhance potency. C Region C (R²): Halogen substitution at C4 of pyrazole boosts activity. Cl > F > H. B Region B (X): Carboxylic acid is essential. Para position is optimal. Tetrazole is a viable bioisostere.

Caption: Summary of key structure-activity relationships.

  • Region A (3-Amino Group): A comparison of compound 1 (acetyl) and 2 (free amine) clearly demonstrates that acylation of the 3-amino group is crucial for activity. The free amine is likely protonated at physiological pH, leading to unfavorable interactions. Replacing the acetyl group with a cyclopropylcarbonyl group (3 ) significantly improves potency, suggesting the binding pocket accommodates a small, rigid, lipophilic group. The bulkier and more polar methanesulfonyl group (4 ) is less tolerated.

  • Region C (Pyrazole Substitution): Substitution on the pyrazole ring provides a powerful handle to modulate activity. Adding a small, electron-withdrawing halogen at the C4 position dramatically increases potency, as seen in compounds 5 (chloro) and 6 (fluoro) compared to the parent 1 . This suggests a potential halogen bond interaction or favorable electronic effect. The electron-donating methyl group (7 ) is less effective.

  • Region B (Benzoic Acid): The carboxylic acid is essential for activity, as its esterification (9 ) abolishes potency, highlighting the importance of the acidic group for a key ionic or hydrogen bond interaction. The position of the carboxylate is also critical; moving it from the para to the meta position (8 ) significantly reduces activity. Importantly, replacing the carboxylic acid with a tetrazole bioisostere (10 ) retains high potency while potentially improving metabolic stability and solubility.[1]

In Vivo Evaluation Protocol

Based on the SAR, compound 5 emerges as a promising candidate for in vivo testing due to its high potency, though its solubility may need formulation improvements. An anti-inflammatory model is a good choice for initial in vivo proof-of-concept, as many kinase inhibitors also modulate inflammatory pathways.[4][5]

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17][18]

  • Animals: Use male Sprague-Dawley rats (150-180g). Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Divide animals into groups (n=6 per group): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin, 10 mg/kg), and test compound 5 at various doses (e.g., 10, 30, 100 mg/kg).

    • Administer the compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The systematic SAR study of the this compound scaffold has revealed several key determinants for potent biological activity, likely mediated through kinase inhibition. The optimal analog features a small, rigid acyl group on the 3-amino position, a halogen (preferably chlorine) at the C4-position of the pyrazole, and a para-substituted benzoic acid or a tetrazole bioisostere.

Future work should focus on:

  • Improving Physicochemical Properties: While compound 5 is highly potent, its solubility is modest. Further optimization could involve synthesizing the tetrazole analog (10 ) and evaluating its full profile, or introducing polar solubilizing groups at non-critical positions.

  • Kinase Selectivity Profiling: Promising compounds should be screened against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects.

  • Pharmacokinetic Studies: In vivo efficacy results should be followed by pharmacokinetic studies to determine the exposure, half-life, and bioavailability of lead candidates.

This structured approach provides a clear path from initial scaffold identification to the selection of a viable lead candidate for further preclinical development.

References

  • Eze, F. I., & Osuagwu, C. G. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 52-59. [Link][16][19]

  • Patel, M., & Gowda, S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 2(2), 23-28. [Link][17][20]

  • Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. [Link][18]

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  • Goud, N. S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases, 9(7), 1438-1451. [Link][21]

  • Rani, A., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Anti-Cancer Agents in Medicinal Chemistry, 25. [Link][22]

  • Junior, N. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link][23]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Cellular and Infection Microbiology, 11, 769888. [Link][4]

  • Das, S. S., et al. (2025). Design, synthesis, and in-silico studies of novel pyrazole-fused chalcone amine derivatives as anti-inflammatory agents. ResearchGate. [Link][5]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. [Link][13]

  • ResearchGate. (n.d.). Biologically active pyrazole derivatives. [Link][24]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(2), 90-97. [Link][14]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5035. [Link][25]

  • Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link][15]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link][2]

  • Kumar, P., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 1-21. [Link][26]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug and Alcohol Research. [Link][3]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12096-12111. [Link][11][27]

  • Schiffrin, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297-311. [Link][28]

  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? ResearchGate. [Link][29]

  • Liu, X., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(11), 2691. [Link][6]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link][10]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3127. [Link][8]

  • Goud, N. S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13508-13518. [Link][7]

  • Wang, C., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(15), 5859. [Link][30]

  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. [Link][31]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(11), 1963. [Link][32]

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Application Note & Protocol Guide: In Vivo Experimental Design for 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the In Vivo Journey of a Novel Pyrazole Compound

The compound 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid belongs to the pyrazole class of heterocyclic molecules, a scaffold renowned for its diverse and potent biological activities. Extensive research into pyrazole derivatives has revealed their potential as anticancer, antibacterial, and antidiabetic agents.[1][2] Specifically, various substituted pyrazoles have demonstrated efficacy as potent inhibitors of critical signaling pathways implicated in oncology, such as Fms-like receptor tyrosine kinase 3 (FLT3) and hypoxia-inducible factor (HIF-1).[1][3]

This document provides a comprehensive guide for designing and executing a foundational in vivo experimental plan to evaluate the therapeutic potential of this compound (hereinafter referred to as 'Compound P'). Our strategic framework is built upon the hypothesis that Compound P possesses anti-tumor activity. The following application notes and protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow that progresses from initial safety and bioavailability assessments to a robust efficacy evaluation in a preclinical cancer model. Every phase is constructed to inform the next, ensuring a data-driven approach that maximizes resource efficiency and scientific rigor.

Phase 1: Foundational Studies - Formulation and Maximum Tolerated Dose (MTD)

Scientific Rationale: Before any efficacy can be assessed, two fundamental questions must be answered: Can we deliver the compound to the animal effectively, and at what dose does it become toxic? The choice of administration route is critical; while oral (PO) administration is often preferred for convenience, other routes like intraperitoneal (IP) or intravenous (IV) may be necessary to achieve sufficient bioavailability.[4][5] An MTD study is imperative to identify a dose range that is tolerable, preventing the misinterpretation of toxicity-induced weight loss or morbidity as a therapeutic effect.[6]

Formulation Development

Objective: To develop a stable and homogenous vehicle for administering Compound P via the chosen route (e.g., oral gavage).

Protocol:

  • Solubility Screening: Assess the solubility of Compound P in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% methylcellulose, 5% DMSO in corn oil).

  • Vehicle Selection: Choose a vehicle that fully solubilizes or creates a uniform, re-suspendable suspension of the compound at the highest required concentration. The final formulation should be non-toxic and minimally irritating.[7]

  • Stability Assessment: Confirm the physical and chemical stability of the formulated compound under storage and experimental conditions for the duration of the planned studies.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound P that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), 8-10 weeks old. Use a small group size (n=3-5 per group).

  • Dose Escalation: Administer Compound P daily for 5-14 days using a dose-escalation scheme. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, altered posture), and food/water intake daily.

  • Endpoint Definition: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant, irreversible clinical signs of toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy and consider collecting key organs (liver, kidney, spleen) for histopathological analysis to identify potential organ-specific toxicities.

Parameter Description
Animal Strain BALB/c mice (or other appropriate strain)
Group Size n=3 per dose level + 1 vehicle control group
Starting Dose 10 mg/kg
Dose Escalation 30 mg/kg, 100 mg/kg, 300 mg/kg (example)
Administration Daily, Oral Gavage (PO)
Duration 14 days
Primary Endpoint Body weight change, clinical signs of toxicity

Phase 2: Pharmacokinetic (PK) Profiling

Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound P is essential for designing an effective dosing schedule.[8][9] A PK study reveals key parameters like peak plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2), which dictate how much drug gets into the system and for how long. This data is critical for correlating drug exposure with the observed therapeutic effect in the subsequent efficacy study.[10]

Objective: To characterize the plasma concentration-time profile of Compound P following a single administration.

Protocol:

  • Animal Model: Use healthy mice (same strain as MTD study), cannulated if possible for serial blood sampling.

  • Dosing: Administer a single dose of Compound P at a dose known to be well-tolerated (e.g., the MTD or half the MTD).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound P in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Parameter Description
Animal Strain BALB/c mice
Group Size n=3-4 mice per time point (for sparse sampling)
Dose A single, well-tolerated dose (e.g., 100 mg/kg)
Administration Oral Gavage (PO)
Sampling Times Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose
Matrix Plasma
Analysis LC-MS/MS

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subgraph "Experimental Logic"
    A[MTD Study] -->|Determines Safe Dose| B(PK Study);
    B -->|Informs Dosing Regimen| C[Efficacy Study];
    C -->|Provides Efficacy Data| D[Endpoint Analysis];
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A -- "Highest Non-Toxic Dose" --> C;
B -- "Cmax, Tmax, t1/2" --> C;
D -- "Validates Mechanism" --> C;

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Data-Driven Progression of In Vivo Studies.

Phase 3: In Vivo Efficacy Evaluation in a Xenograft Model

Scientific Rationale: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[11][12] This model allows for the direct assessment of a compound's anti-tumor activity against human cancer in a living system.[13] The choice of cell line and mouse strain (e.g., athymic nude or SCID mice) is critical and should be based on the hypothesized mechanism of action of Compound P.[11]

Objective: To evaluate the anti-tumor efficacy of Compound P in a subcutaneous human tumor xenograft mouse model.

Protocol:

  • Cell Line and Animal Model:

    • Select a human cancer cell line relevant to the proposed target of Compound P (e.g., MV4-11 for AML if targeting FLT3).[1]

    • Use immunodeficient mice (e.g., Athymic Nude mice, 6-8 weeks old) to prevent rejection of the human tumor cells.[11]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups at the start of treatment.

  • Treatment Groups:

    • Group 1: Vehicle Control (administered the formulation vehicle only).

    • Group 2: Compound P (e.g., at MTD or a fraction thereof, dosed based on PK data).

    • Group 3 (Optional): Positive Control (a standard-of-care chemotherapy for the selected cancer type).

  • Dosing and Monitoring:

    • Administer treatments as per the determined schedule (e.g., daily oral gavage) for a set period (e.g., 21-28 days).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[14][15]

    • Monitor body weight and clinical signs of toxicity throughout the study.

  • Study Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Secondary: Body weight changes, clinical observations.

Parameter Description
Animal Strain Athymic Nude (nu/nu) mice
Cell Line Relevant human cancer cell line (e.g., A549, MCF-7, HCT116)
Tumor Inoculation 5 x 10^6 cells, subcutaneous
Group Size n=10 mice per group
Treatment Groups 1: Vehicle, 2: Compound P (e.g., 100 mg/kg), 3: Positive Control
Administration Daily, Oral Gavage
Duration 21 days or until control tumors reach max size
Primary Endpoint Tumor Volume (measured 3x weekly)
Secondary Endpoint Body Weight (measured 3x weekly)

Phase 4: Endpoint Analysis - Histopathology and Biomarkers

Objective: To assess the microscopic effects of Compound P on tumor tissue and evaluate potential on-target activity.

Protocol:

  • Tissue Collection: At the study endpoint, euthanize mice and carefully excise the tumors. Collect major organs (liver, kidneys, spleen, lungs) to assess any off-target toxicity.

  • Tissue Processing: Fix a portion of each tumor and organ in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another portion in liquid nitrogen for biomarker analysis (e.g., Western blot, qPCR).

  • Histopathological Analysis:

    • Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides to assess tumor morphology, necrosis, mitotic index, and any pathological changes in the organs.[16][19]

  • Biomarker Analysis (Optional): If the molecular target of Compound P is known, analyze the snap-frozen tumor samples to confirm target engagement (e.g., assess the phosphorylation status of a target kinase).

Comprehensive In Vivo Efficacy Study Workflow.

Detailed Experimental Protocols

Protocol A: Oral Gavage in Mice

Materials:

  • Appropriately sized gavage needle (18-20 gauge for adult mice, with a ball tip).[20]

  • Syringe (1 mL).

  • Formulated Compound P.

Procedure:

  • Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to align the mouth and esophagus.[21]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors). Advance the needle along the roof of the mouth towards the esophagus.[22]

  • Passage: The mouse will typically swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw immediately and re-attempt. Forcing the needle can cause perforation of the esophagus or trachea.[20][23]

  • Administration: Once the needle is in place, slowly depress the syringe plunger to deliver the substance.

  • Withdrawal: Administer the full volume before smoothly withdrawing the needle.

  • Post-Procedure Monitoring: Briefly monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol B: Tumor Volume Measurement

Materials:

  • Digital calipers.

  • Animal monitoring log.

Procedure:

  • Animal Restraint: Gently restrain the mouse to expose the subcutaneous tumor.

  • Measurement: Use the digital calipers to measure the longest diameter (Length) and the shortest diameter (Width) of the tumor.[15]

  • Recording: Record the measurements in the log.

  • Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2 .[14] This formula approximates the volume of an ellipsoid and is a standard in preclinical oncology.[14]

  • Consistency: Ensure measurements are taken by the same individual or that all technicians are trained to measure in a consistent manner to reduce inter-operator variability.

References

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  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. Available at: [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed Central. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. Available at: [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. PubMed Central. Available at: [Link]

  • Bioisosteres of 9-Carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. Progress towards selective, potent In Vivo AMPA antagonists with longer durations of action. ResearchGate. Available at: [Link]

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Topic: A Validated LC-MS/MS Method for the Quantification of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, robust, and validated protocol for the quantitative analysis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The significance of this compound, whether as a novel therapeutic agent or a critical metabolite, necessitates a reliable bioanalytical method to support pharmacokinetic, toxicokinetic, and clinical studies. The methodology described herein employs a straightforward protein precipitation technique for sample preparation and a rapid chromatographic separation. This application note is designed to guide researchers through method development, implementation, and validation, ensuring data integrity and compliance with regulatory standards. The validation parameters discussed are based on internationally recognized guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Introduction and Scientific Rationale

This compound is a molecule of interest in pharmaceutical development, characterized by both an acidic moiety (benzoic acid) and a basic center (amino-pyrazole). This amphoteric nature presents unique challenges and opportunities for bioanalysis. Accurate quantification in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[4][5] The selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion. This process effectively filters out noise from complex biological matrices, allowing for precise quantification even at very low concentrations. This protocol has been optimized to provide a balance of efficiency, ruggedness, and performance.

Overall Bioanalytical Workflow

The entire process, from receiving a biological sample to reporting the final concentration, follows a systematic and validated path to ensure data quality and reproducibility.

Overall_Workflow cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Login Storage Storage (-80°C) SampleReceipt->Storage Log & Freeze SamplePrep Sample Preparation (Protein Precipitation) Storage->SamplePrep Thaw & Prepare LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Inject Supernatant DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Acquire Raw Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Data Review & Report Generation Quantification->Report

Caption: High-level workflow from sample receipt to final data reporting.

Materials and Reagents

  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): this compound-d4 (or a suitable stable isotope-labeled analog, >98% purity, >99% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade, >99%)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts, analytical balance, volumetric flasks, and calibrated pipettes.

Preparation of Standard and QC Solutions

Causality: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. It co-elutes with the analyte and experiences similar matrix effects and extraction variability, ensuring the most accurate correction and therefore the highest quality data.[4]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation agent.

  • Calibration Curve (CC) Standards: Spike 50 µL of the appropriate working standard solution into 950 µL of blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: ~3x LLOQ (e.g., 3 ng/mL)

    • Mid QC: Mid-range of the curve (e.g., 80 ng/mL)

    • High QC: ~80% of the highest standard (e.g., 800 ng/mL)

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is selected for its simplicity, speed, and high-throughput compatibility.[6] While less exhaustive in removing interferences than SPE or LLE, for many small molecules, it provides sufficient cleanup, especially when coupled with the selectivity of MS/MS. Acetonitrile is an effective precipitating agent that yields a clean supernatant.[7][8][9]

Protocol Workflow Diagram

Sample_Preparation Start Start: 50 µL Plasma Sample (Unknown, CC, or QC) AddIS Add 200 µL Acetonitrile containing 100 ng/mL IS Start->AddIS Vortex Vortex Mix (1 minute) AddIS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant Dilute Dilute with 100 µL of Water Supernatant->Dilute Inject Inject 5 µL into LC-MS/MS System Dilute->Inject

Caption: Step-by-step workflow for the protein precipitation protocol.

Step-by-Step Protocol
  • Allow plasma samples, CCs, and QCs to thaw completely on ice.

  • Vortex each sample to ensure homogeneity.

  • Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. This provides a 4:1 ratio of organic solvent to plasma.[6]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Add 100 µL of water with 0.1% formic acid to the supernatant. This step reduces the organic content of the final sample, preventing poor peak shape during injection.

  • Cap the vials/plate and place them in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately polar compounds. The gradient elution allows for efficient separation from endogenous plasma components and a short run time. Positive electrospray ionization (ESI+) is selected because the amino-pyrazole group is readily protonated, leading to a strong [M+H]⁺ precursor ion signal.

Parameter Condition
LC System Shimadzu Nexera X2 or Waters Acquity UPLC I-Class
MS System Sciex 6500+ QTRAP or Waters Xevo TQ-XS
Analytical Column Phenomenex Kinetex C18 (2.6 µm, 50 x 2.1 mm) or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550°C
IonSpray Voltage 5500 V
MRM Transitions Compound
Analyte
IS (Analyte-d4)

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure analyte and IS into the mass spectrometer.

Bioanalytical Method Validation

The method must be validated to demonstrate its reliability for the intended application, following FDA and EMA guidelines.[1][2][10]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention time of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peak should be <20% of the LLOQ for the analyte and <5% for the IS.

Linearity and Range
  • Protocol: Analyze three separate calibration curves on three different days. Plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: A linear regression model (typically with 1/x² weighting) should yield a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of the QC samples (LLOQ, Low, Mid, High) in three separate runs on at least two different days (inter-day).

  • Acceptance Criteria:

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

QC Level (ng/mL) Intra-Day (n=5) Inter-Day (n=15)
Mean Conc. (±SD) Accuracy (%)
LLOQ (1.0) 1.05 (±0.12)105.0
Low (3.0) 2.91 (±0.25)97.0
Mid (80.0) 84.5 (±5.1)105.6
High (800.0) 789.2 (±45.8)98.7
Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a pure solution at low and high concentrations.

    • Recovery: Compare the peak response of the analyte from extracted plasma samples with the response from post-extraction spiked samples.

  • Acceptance Criteria:

    • Matrix Effect: The IS-normalized matrix factor should have a %CV ≤ 15%.

    • Recovery: Recovery should be consistent and reproducible.

QC Level (ng/mL) Recovery (%) IS-Normalized Matrix Factor
Low (3.0) 88.51.04
High (800.0) 91.20.98
Stability
  • Protocol: Analyze low and high QC samples after storage under various conditions.

  • Acceptance Criteria: Mean concentrations must be within ±15% of the nominal values.

    • Bench-top Stability: Samples left at room temperature for at least 6 hours.

    • Freeze-Thaw Stability: Samples subjected to at least three freeze-thaw cycles (-80°C to room temp).

    • Long-Term Stability: Samples stored at -80°C for a duration covering the expected study sample storage time (e.g., 90 days).

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, selective, and robust for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method has been successfully validated according to international regulatory guidelines, demonstrating its reliability for use in pharmacokinetic and clinical studies.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][3]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][11]

  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. [Link]

  • Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][10]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link][9]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][6]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Gaillard, Y., & Pépin, G. (1997). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 21(2), 147-153. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][4]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • MDPI. Materials for Solid-Phase Extraction of Organic Compounds. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Toffoli, G., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259137. [Link]

  • Al-Sanea, M. M., & El-Sherbiny, I. M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Saudi Chemical Society, 26(5), 101512. [Link]

  • Drug Discovery World (DDW). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][5]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. Analytical methods for amino acid determination in organisms. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in standard aqueous buffers?

Answer: The solubility challenge arises from the compound's molecular structure. It is a zwitterionic compound, meaning it contains both a basic functional group (the amino group on the pyrazole ring) and an acidic functional group (the carboxylic acid group).

  • At neutral pH: The carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻), while the amino group (-NH₂) is protonated to its ammonium form (-NH₃⁺). This dual charge creates a strong intramolecular and intermolecular electrostatic attraction, leading to high crystal lattice energy. This stable crystalline form is difficult for solvent molecules to break apart, resulting in poor solubility in neutral aqueous solutions.

  • Isoelectric Point (pI): Like amino acids, this compound has an isoelectric point, the pH at which the net charge is zero. Solubility is typically at its minimum at or near the pI because the strong zwitterionic interactions promote aggregation and precipitation.

The planar nature of the pyrazole and benzene rings can also contribute to efficient crystal packing, further stabilizing the solid state and reducing solubility.[1]

Q2: What is the impact of pH on the solubility of this compound?

Answer: pH is the most critical factor controlling the solubility of this compound. By adjusting the pH away from the isoelectric point, you can protonate or deprotonate one of the functional groups, breaking the zwitterionic state and converting the molecule into a more soluble salt form.

  • Acidic Conditions (e.g., pH < 4): The carboxylic acid group will be largely protonated (-COOH), while the amino group remains protonated (-NH₃⁺). The molecule will carry a net positive charge, forming a soluble cationic salt (e.g., a hydrochloride salt if HCl is used).

  • Basic Conditions (e.g., pH > 8): The amino group will be in its neutral state (-NH₂), while the carboxylic acid group is deprotonated (-COO⁻). The molecule will carry a net negative charge, forming a soluble anionic salt (e.g., a sodium salt if NaOH is used).

This pH-dependent behavior is a common and effective method for increasing the aqueous solubility of acidic and basic drugs.[2]

Diagram: Effect of pH on Ionization State

The following diagram illustrates how changes in pH affect the ionization state of the molecule, which is the primary mechanism behind its solubility profile.

G cluster_0 Acidic pH (e.g., pH 2) cluster_1 Near Isoelectric Point (pI) cluster_2 Basic pH (e.g., pH 10) node_acid Net Positive Charge (Soluble Cationic Salt) node_pI Zwitterionic (Poorly Soluble) node_acid->node_pI Add Base node_pI->node_acid Add Acid (e.g., HCl) node_base Net Negative Charge (Soluble Anionic Salt) node_pI->node_base Add Base (e.g., NaOH) node_base->node_pI Add Acid

Caption: pH-dependent ionization and its effect on solubility.

Q3: I need to prepare a 10 mM stock solution for an in vitro cell culture experiment. What is the recommended solvent?

Answer: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent.[3] Pyrazole derivatives often show good solubility in DMSO.[4]

Recommended Procedure for a 10 mM Stock in DMSO:

  • Weigh the required amount of this compound. (Molecular Weight: ~231.25 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates.

  • Aliquot into single-use volumes and store at -20°C or -80°C to maintain stability.

Important Consideration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%). Perform a vehicle control (medium + same final concentration of DMSO) in your experiments.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "crashing out," where a compound soluble in a concentrated organic stock is no longer soluble in the final aqueous buffer. Here is a systematic troubleshooting workflow:

Diagram: Troubleshooting Precipitation Workflow

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso lower_stock Lower stock concentration (e.g., to 1 mM in DMSO) and re-dilute. check_dmso->lower_stock Yes use_ph Is your buffer pH adjustable? check_dmso->use_ph No lower_stock->use_ph adjust_ph Adjust buffer to pH > 8 or < 4. See Protocol 1. use_ph->adjust_ph Yes use_cosolvent Can you add a co-solvent to your final buffer? use_ph->use_cosolvent No end_solution Problem Solved adjust_ph->end_solution add_cosolvent Add 1-5% PEG400, Ethanol, or use Pluronic F-68. See Protocol 2. use_cosolvent->add_cosolvent Yes end_fail Consider advanced formulation (e.g., cyclodextrins) use_cosolvent->end_fail No add_cosolvent->end_solution

Caption: A step-by-step workflow for troubleshooting precipitation.

  • Lower the Stock Concentration: The simplest first step is to prepare a more dilute DMSO stock (e.g., 1 mM instead of 10 mM). This will result in a lower final DMSO concentration and may keep the compound in solution.

  • Modify Buffer pH: As detailed in Q2, adjusting the pH of your final assay buffer to be either acidic or basic can dramatically increase solubility. This is often the most effective strategy.[2]

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) into your final aqueous buffer can increase the solubility of your compound.

  • Consider Surfactants: For some applications, a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can be added at a low concentration (e.g., 0.01-0.1%) to help maintain solubility.

Experimental Protocols

Protocol 1: pH-Modification for Aqueous Solubilization

This protocol describes how to dissolve the compound in an aqueous buffer by adjusting the pH to form a soluble salt.

Objective: To prepare a 1 mg/mL (~4.3 mM) aqueous stock solution.

Materials:

  • This compound

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

Procedure (Basic pH Adjustment):

  • Weigh 1 mg of the compound into a sterile microcentrifuge tube.

  • Add 800 µL of deionized water or buffer. The compound will likely form a suspension.

  • While stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time).

  • Monitor the suspension. Continue adding NaOH until the solid completely dissolves.

  • Use a calibrated pH meter to check the final pH. It should be in the basic range (typically pH 8-10).

  • Adjust the final volume to 1 mL with water/buffer.

  • Validation: Let the solution stand at room temperature for 1 hour and check for any signs of precipitation. Store the stock at 4°C for short-term use or aliquot and freeze for long-term storage.

Note: A similar procedure can be followed using 1 M HCl to create a soluble stock at an acidic pH.

Protocol 2: Using Co-solvents to Enhance Solubility

This protocol is for situations where pH modification is not feasible for the experimental system.

Objective: To prepare a 1 mM solution in a buffer containing a co-solvent.

Materials:

  • 10 mM stock solution of the compound in DMSO (from FAQ 3)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent: Polyethylene glycol 400 (PEG400) or Ethanol

Procedure:

  • Prepare the final aqueous buffer containing the co-solvent. For a buffer with 5% PEG400, add 500 µL of PEG400 to 9.5 mL of your buffer. Mix well.

  • Take 100 µL of your 10 mM DMSO stock solution.

  • Add it to 9.9 mL of the co-solvent-containing buffer to achieve a final concentration of 100 µM.

  • Vortex immediately and thoroughly upon addition to prevent localized high concentrations that could cause precipitation.

  • Validation: Visually inspect the solution for clarity against a dark background. Check again after 30-60 minutes.

Solubility Data Summary

The following table summarizes the expected solubility behavior in common laboratory solvents. This data is compiled from analogous compounds and general chemical principles.[1][3] Exact values should be determined empirically.

Solvent/SystemExpected SolubilityConcentration RangeNotes
Water (pH 7)Very Poor< 0.1 mg/mLZwitterionic form predominates, leading to precipitation.
PBS (pH 7.4)Very Poor< 0.1 mg/mLSimilar to water; salts in PBS do not significantly aid solubility.
DMSOHigh> 50 mg/mLRecommended solvent for preparing high-concentration stock solutions.
DMFHigh> 50 mg/mLAn alternative to DMSO, though generally more toxic in biological assays.
EthanolPoor to Moderate1-5 mg/mLCan be used as a co-solvent but may not be sufficient as a primary solvent.
0.1 M NaOH (aq)High> 10 mg/mLForms the soluble sodium carboxylate salt.
0.1 M HCl (aq)High> 10 mg/mLForms the soluble amino hydrochloride salt.

References

  • Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics, 7th Edition. McGraw-Hill Education. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]

  • Thakuria, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed. [Link]

  • PubChem. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of aminopyrazoles, providing quick and accessible answers to get you started.

Q1: What are the most common starting materials for synthesizing aminopyrazoles?

The most prevalent and versatile method for aminopyrazole synthesis involves the condensation reaction between a hydrazine (or its derivative) and a β-ketonitrile. The β-ketonitrile provides the three-carbon backbone, while the hydrazine forms the heterocyclic ring. Variations of this approach utilize other 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-enaminonitriles or β-ketothioamides.

Q2: How do I control the regioselectivity of the reaction?

Controlling which nitrogen atom of the hydrazine attacks which carbonyl or nitrile group is a critical challenge in aminopyrazole synthesis, leading to the formation of regioisomers. The primary factors influencing regioselectivity are:

  • Steric Hindrance: Bulky substituents on either the hydrazine or the β-dicarbonyl compound can direct the reaction pathway.

  • Electronic Effects: The electronic nature of the substituents on both reactants plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl/nitrile carbons.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome. For instance, acidic or basic conditions can alter the tautomeric equilibrium of the β-dicarbonyl compound and the reactivity of the hydrazine.

Q3: What is the role of a catalyst in aminopyrazole synthesis?

Catalysts are often employed to enhance the reaction rate and, in some cases, to control selectivity.

  • Acid Catalysts (e.g., acetic acid, p-toluenesulfonic acid): These catalysts activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

  • Base Catalysts (e.g., piperidine, sodium ethoxide): Basic catalysts can deprotonate the hydrazine, increasing its nucleophilicity, or deprotonate the β-dicarbonyl compound to facilitate enolate formation.

  • Metal Catalysts (e.g., gold, copper): In recent years, metal catalysts have been developed to promote these reactions under milder conditions and with improved selectivity.

Part 2: Troubleshooting Guide

This section provides a detailed, in-depth guide to troubleshooting common issues encountered during aminopyrazole synthesis.

Issue 1: Low Yield and Poor Conversion

Low product yield is a frequent problem that can often be traced back to suboptimal reaction conditions or reactant quality.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Poor Quality of Starting Materials Impurities in the hydrazine or β-ketonitrile can inhibit the reaction or lead to side products. Hydrazine derivatives can be particularly unstable.1. Verify the purity of your starting materials using techniques like NMR or GC-MS. 2. If using hydrazine hydrate, ensure it has been stored correctly to prevent decomposition. 3. Consider purifying the starting materials before use.
Suboptimal Reaction Temperature The condensation reaction often requires a specific temperature range to proceed efficiently. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to decomposition or side product formation.1. Perform small-scale trial reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition. 2. Monitor the reaction progress using TLC or LC-MS to track the consumption of starting materials and the formation of the product.
Incorrect Solvent Choice The solvent can influence the solubility of reactants, the reaction rate, and even the regioselectivity.1. Ethanol is a commonly used solvent due to its ability to dissolve both reactants and facilitate the reaction. 2. If solubility is an issue, consider other polar protic solvents like methanol or isopropanol, or aprotic solvents like DMF or DMSO. 3. In some cases, running the reaction neat (without solvent) under thermal conditions can be effective.
Ineffective Catalysis The reaction may require a catalyst to proceed at a reasonable rate.1. If no catalyst was used, consider adding a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., piperidine). 2. Screen different catalysts to find the most effective one for your specific substrates.
Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is one of the most significant challenges in aminopyrazole synthesis, complicating purification and reducing the yield of the desired product.

Understanding the Mechanism

The formation of regioisomers arises from the two non-equivalent nitrogen atoms in a substituted hydrazine attacking the two different electrophilic centers of the β-ketonitrile.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Hydrazine R1-NH-NH2 Attack_A Attack at Carbonyl Hydrazine->Attack_A Attack_B Attack at Nitrile Hydrazine->Attack_B Ketonitrile R2-C(=O)-CH2-CN Ketonitrile->Attack_A Ketonitrile->Attack_B Isomer_A Desired Isomer Attack_A->Isomer_A Pathway A Isomer_B Undesired Isomer Attack_B->Isomer_B Pathway B

Caption: Regioisomer formation pathways in aminopyrazole synthesis.

Strategies for Controlling Regioselectivity

Strategy Explanation Experimental Protocol
Solvent Polarity The polarity of the solvent can influence the tautomeric equilibrium of the β-ketonitrile and the relative reactivity of the electrophilic centers.1. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). 2. Analyze the product mixture ratio using NMR or LC-MS to determine the optimal solvent for your desired regioisomer.
pH Control The pH of the reaction medium can dictate which nitrogen of the hydrazine is more nucleophilic and which electrophilic site of the β-ketonitrile is more reactive.1. For reactions favoring attack at the more hindered carbonyl, acidic conditions (e.g., acetic acid in ethanol) are often beneficial. 2. For reactions where the less substituted nitrogen of the hydrazine is desired to react, basic conditions might be more favorable.
Microwave Irradiation Microwave-assisted synthesis can sometimes offer improved regioselectivity and dramatically reduced reaction times by providing rapid and uniform heating.1. If available, use a dedicated microwave reactor to perform the synthesis. 2. Start with the conditions optimized under conventional heating and then screen different temperatures and irradiation times.
Issue 3: Side Product Formation

Besides regioisomers, other side products can form, further complicating the reaction mixture and reducing the yield.

Common Side Products and Their Prevention

  • Dimerization of Hydrazine: Can occur at high temperatures.

    • Solution: Add the hydrazine slowly to the reaction mixture containing the β-ketonitrile, rather than mixing them all at once.

  • Self-condensation of the β-Ketonitrile: Can be promoted by strong bases.

    • Solution: If using a base catalyst, opt for a milder, organic base like triethylamine or piperidine.

  • Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize.

    • Solution: Increase the reaction temperature or add an acid catalyst to promote the final cyclization and dehydration step.

Issue 4: Purification Challenges

The final step of isolating the pure aminopyrazole can be challenging due to the presence of isomers and other impurities.

Purification Strategies

  • Column Chromatography: This is the most common method for separating regioisomers.

    • Pro-Tip: A solvent system of ethyl acetate and hexane is often a good starting point. A shallow gradient can improve the separation of closely eluting isomers.

  • Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, recrystallization can be an effective purification method.

    • Pro-Tip: Screen various solvents to find one in which the desired product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Acid-Base Extraction: The basic amino group of the pyrazole allows for selective extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the aminopyrazole, moving it to the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

Part 3: Experimental Workflow

Below is a general workflow for optimizing the synthesis of an aminopyrazole.

G Start Define Target Aminopyrazole Step1 Select Starting Materials (Hydrazine & β-Ketonitrile) Start->Step1 Step2 Initial Reaction Setup (Ethanol, Reflux, 4h) Step1->Step2 Step3 Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step4 Analyze Crude Product (NMR / LC-MS) Step3->Step4 Decision1 Acceptable Yield & Purity? Step4->Decision1 Step5 Optimization Loop Decision1->Step5 No Step6 Purification (Chromatography / Recrystallization) Decision1->Step6 Yes SubStep5a Screen Solvents Step5->SubStep5a SubStep5b Screen Catalysts SubStep5a->SubStep5b SubStep5c Screen Temperatures SubStep5b->SubStep5c SubStep5c->Step2 End Characterize Pure Product Step6->End

Caption: Workflow for optimizing aminopyrazole synthesis.

References

  • A Review on Synthesis of Pyrazole Derivatives and their Pharmacological Activities. International Journal of Pharmaceutical and Clinical Research, [Link]

  • Microwave-assisted one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives. Chemistry of Heterocyclic Compounds, [Link]

  • Synthesis and characterization of novel pyrazole derivatives. Journal of Saudi Chemical Society, [Link]

  • Recent advances in the synthesis of pyrazoles: a review. Molecular Diversity, [Link]

  • A comprehensive review on the synthesis of pyrazole derivatives. Journal of the Indian Chemical Society, [Link]

troubleshooting 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential instability of this compound in solution. Here, we address common issues, provide in-depth scientific explanations for the observed phenomena, and offer validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Instability in Solution

Question 1: My solution of this compound is changing color over time, often turning yellow or pink. What is causing this?

This discoloration is a common indicator of oxidative degradation of the 3-aminopyrazole moiety.[1] The primary amino group on the pyrazole ring is susceptible to air oxidation, which can lead to the formation of colored impurities, such as azopyrazoles.[2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions. To mitigate this, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents.[1]

Question 2: I'm observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis after storing my stock solution. What are the likely degradation pathways?

The instability of this compound in solution can arise from several degradation pathways, primarily targeting the 3-aminopyrazole ring and the carboxylic acid group. The main routes of degradation to consider are:

  • Oxidative Degradation: As mentioned, the 3-amino group is prone to oxidation.

  • Hydrolytic Instability: While the pyrazole ring itself is generally stable, ester derivatives of pyrazoles have been shown to be susceptible to hydrolysis, especially at alkaline pH.[3][4] Although your compound is a carboxylic acid, this highlights the potential reactivity of functionalities attached to the pyrazole ring under certain pH conditions. The stability of the N-methylene linkage should also be considered, although it is generally more stable than an ester bond.

  • Photodegradation: Pyrazole carboxylic acids can be sensitive to light, which can catalyze degradation reactions.[5]

  • Tautomerism: 3-aminopyrazoles can exist in tautomeric forms (3-amino and 5-amino tautomers).[6][7] While not a degradation pathway itself, the presence of different tautomers in solution can lead to multiple peaks in analytical chromatograms and potentially different reactivity profiles. The equilibrium between tautomers can be influenced by the solvent and the nature of substituents on the pyrazole ring.[6][7]

Question 3: How does pH affect the stability of my compound in solution?

The pH of your solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can promote degradation.

  • Alkaline pH (pH > 7): As suggested by studies on related pyrazole esters, alkaline conditions can accelerate the hydrolysis of susceptible functional groups.[3][4] For the subject compound, while it doesn't have an ester, the overall molecular stability might be compromised.

  • Acidic pH (pH < 7): In acidic solutions, the primary amino group can be protonated, which may offer some protection against oxidation. However, extreme acidic conditions could potentially lead to other degradation pathways.

It is recommended to perform initial experiments in a buffered solution at a pH that is relevant to your assay, while carefully monitoring for any signs of degradation.

Troubleshooting Guides

Visualizing Potential Degradation

To better understand the potential points of instability in this compound, consider the following structural diagram highlighting the susceptible moieties.

Caption: Potential sites of instability on this compound.

Experimental Protocols for Stability Assessment

To systematically investigate and mitigate the instability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish stable storage and handling procedures.

Forced Degradation Workflow

Forced_Degradation_Workflow start Prepare Stock Solution (e.g., 1 mg/mL in appropriate solvent) stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C in solution) stress_conditions->thermal photo Photostability (ICH Q1B guidelines) stress_conditions->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC-UV/MS analysis->hplc characterize Characterize Degradants hplc->characterize lcms LC-MS/MS for mass identification characterize->lcms nmr NMR for structural elucidation (if necessary) characterize->nmr report Report Findings & Develop Stable Formulation/Storage Conditions characterize->report

Caption: A typical workflow for conducting a forced degradation study.

Step-by-Step Protocol for a Preliminary Stability Study:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) and an aqueous buffer relevant to your experimental conditions.

    • Use high-purity, deoxygenated solvents where possible.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Control: Keep an aliquot of the stock solution in the same solvent/buffer system without any stressor.

  • Incubation:

    • Incubate the stressed and control samples at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 50-60°C).

    • Protect samples from light unless photostability is being directly tested.

  • Time-Point Analysis:

    • Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at each time point.

    • Identify and, if possible, characterize any significant degradation products using LC-MS.

Recommended Storage and Handling

Based on the known chemical properties of aminopyrazoles and related compounds, the following storage and handling procedures are recommended to maximize the stability of this compound:

ConditionRecommendationRationale
Solid Compound Store at -20°C or below, in a tightly sealed container, under an inert atmosphere (argon or nitrogen).Minimizes oxidation and degradation from atmospheric moisture.
Stock Solutions Prepare fresh for each experiment. If storage is necessary, store in single-use aliquots at -80°C under an inert atmosphere.Prevents repeated freeze-thaw cycles and minimizes exposure to air and light.
Solvents Use high-purity, deoxygenated solvents for preparing solutions.Reduces the presence of dissolved oxygen that can promote oxidation.
pH of Aqueous Solutions Buffer solutions to a pH range where the compound is most stable, as determined by your stability studies. Avoid strongly alkaline conditions.Minimizes pH-mediated degradation.
Light Exposure Protect both solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.Prevents photodegradation.

References

  • Rathore, R. S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. [Link]

  • Kandasamy, R., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Protein & Cell, 1(1), 93-103. [Link]

  • Elinson, M. N., et al. (2018). Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. ResearchGate. [Link]

  • Li, Y., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design, 22(5), 3166-3175. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. The Journal of Organic Chemistry, 83(15), 8446-8456. [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 606. [Link]

  • Elinson, M. N., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4945. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8945-8956. [Link]

  • Elguero, J., et al. (2002). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. ResearchGate. [Link]

  • Wang, T., et al. (2014). Oxidative dehydrogenative couplings of pyrazol-5-amines selectively forming azopyrroles. Organic Letters, 16(10), 2654-2657. [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2002). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2002(3), M368. [Link]

  • El-Faham, A., et al. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 24(18), 3360. [Link]

  • Sanna, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2297. [Link]

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(1), 1076-1089. [Link]

  • Goforth, A. M., et al. (2023). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2023(1), M1567. [Link]

  • Yildiz, M., et al. (2019). Unsymmetrically pyrazole-3-carboxylic acid substituted phthalocyanine-based photoanodes for use in water splitting photoelectrochemical and dye-sensitized solar cells. ResearchGate. [Link]

  • Yildiz, M., et al. (2018). Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells. ResearchGate. [Link]

  • Chen, Y., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • PubChem. (n.d.). 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid. Retrieved from [Link]

  • Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284-14293. [Link]

  • Alam, M. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]

Sources

Technical Support Center: Refining Purification Methods for 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated by methodologies applied to analogous structures.

Understanding the Molecule: A Chemist's Perspective

This compound is a bifunctional molecule possessing both a basic amino group on the pyrazole ring and an acidic carboxylic acid on the benzoic acid moiety. This zwitterionic potential is a critical factor influencing its solubility and purification characteristics. The purification strategy must therefore carefully consider pH, solvent polarity, and the potential for salt formation to effectively remove impurities.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an insoluble solid in most common organic solvents. How can I effectively purify it?

Answer: The limited solubility of your compound is likely due to its zwitterionic nature at neutral pH, leading to strong intermolecular interactions. To overcome this, you can modulate the pH to favor either the protonated (acidic conditions) or deprotonated (basic conditions) form, both of which are generally more soluble in polar solvents.

  • Acidic Workup: Dissolve the crude product in a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amino group, forming a soluble salt. You can then wash this aqueous solution with a non-polar organic solvent (e.g., diethyl ether, dichloromethane) to remove non-polar impurities. Subsequently, carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ solution) to the isoelectric point to precipitate the purified product.

  • Basic Workup: Alternatively, dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). This will deprotonate the carboxylic acid, forming a soluble salt. Wash with a non-polar organic solvent to remove impurities. Then, carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the purified product.

Question 2: After purification by precipitation, I still observe starting materials (e.g., 4-(bromomethyl)benzoic acid or 3-aminopyrazole) in my NMR spectrum. What is the best approach to remove them?

Answer: The presence of residual starting materials indicates that a simple precipitation is insufficient. A more selective purification method is required.

  • Recrystallization: For removing less polar impurities like 4-(bromomethyl)benzoic acid, recrystallization from a suitable solvent system is effective. Given the polar nature of your product, consider polar protic solvents. A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Acid Addition Salt Crystallization: A highly effective method for purifying basic compounds is the formation and crystallization of an acid addition salt.[1] Dissolve the crude product in a suitable organic solvent like ethanol or acetone. Add a stoichiometric amount of an organic acid, such as oxalic acid, to form the oxalate salt. This salt will likely have different solubility properties than the free base and may crystallize out in high purity upon cooling or concentration. The pure free base can then be recovered by neutralizing the salt.

Question 3: My HPLC analysis shows a broad peak for my compound, suggesting the presence of multiple components or poor chromatography. How can I improve the peak shape?

Answer: A broad peak in HPLC can be due to several factors, including on-column degradation, interaction with residual silanols on the column, or the presence of multiple species (e.g., tautomers).

  • Mobile Phase Modification: The zwitterionic nature of your compound can lead to complex interactions with the stationary phase. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to your mobile phase can protonate the amino group and suppress its interaction with the stationary phase, leading to a sharper peak.

  • Column Selection: If peak tailing is an issue, consider using a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.

Question 4: I am attempting column chromatography, but my compound is either sticking to the column or eluting with the solvent front. What conditions should I use?

Answer: Column chromatography of highly polar, zwitterionic compounds can be challenging.

  • Normal Phase Chromatography: This is generally not recommended due to the high polarity of your compound, which will lead to strong retention on silica gel.

  • Reverse Phase Chromatography: This is a more suitable option. Use a C18 column with a mobile phase of water and acetonitrile or methanol, with an acidic modifier (e.g., 0.1% formic acid) as discussed for HPLC.

  • Ion-Exchange Chromatography: This technique can be very effective. Use a cation-exchange column and elute with a pH or salt gradient.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the most common impurities to expect from the synthesis of this compound?

A2: The most likely impurities will be unreacted starting materials, such as 4-(halomethyl)benzoic acid and 3-aminopyrazole, and potential byproducts from side reactions. If the synthesis involves the alkylation of 3-aminopyrazole, there is a possibility of N-alkylation at different positions on the pyrazole ring, leading to isomeric impurities.

Q3: How can I best store the purified compound?

A3: Aminopyrazole derivatives can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 2-8 °C) to minimize degradation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation
  • Dissolution: Dissolve the crude solid in a minimum amount of 1M aqueous HCl.

  • Extraction of Non-Polar Impurities: Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (3 x volume of the aqueous layer). Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ with stirring until the pH reaches approximately 5-6.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System
  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of hot ethanol to achieve complete dissolution.

  • Induce Crystallization: While maintaining the temperature, add hot deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Purification Method Typical Purity (by HPLC) Expected Yield Advantages Disadvantages
Acid-Base Precipitation >95%Moderate to HighRemoves both acidic and basic impurities.May not remove impurities with similar acid-base properties.
Recrystallization >98%VariesHigh purity achievable; removes insoluble impurities.Yield can be low if the compound is moderately soluble in the cold solvent.
Acid Addition Salt Formation >99%GoodHighly selective for the basic product.Requires an additional step to recover the free base.

Logical Workflow for Purification and Troubleshooting

Purification_Troubleshooting cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting Loop Start Crude Product Initial_Analysis Initial Analysis (NMR, HPLC) Start->Initial_Analysis Insoluble Insoluble in Organic Solvents? Initial_Analysis->Insoluble Acid_Base Acid-Base Precipitation Insoluble->Acid_Base Yes Recrystallization Recrystallization (e.g., EtOH/H2O) Insoluble->Recrystallization No Final_Analysis Purity Check (HPLC, NMR) Acid_Base->Final_Analysis Salt_Formation Acid Addition Salt Crystallization Recrystallization->Salt_Formation Impurities Persist Recrystallization->Final_Analysis Salt_Formation->Final_Analysis Pure Pure Product (>98%) Final_Analysis->Pure Purity Met Impure Impure Product Final_Analysis->Impure Purity Not Met HPLC_Issues HPLC Peak Broadening? Impure->HPLC_Issues Column_Chrom Consider Column Chromatography (Reverse Phase) Impure->Column_Chrom Persistent Impurities Modify_HPLC Modify HPLC Method (e.g., add TFA) HPLC_Issues->Modify_HPLC Yes Modify_HPLC->Final_Analysis Column_Chrom->Final_Analysis

Caption: A logical workflow for the purification and troubleshooting of this compound.

References

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2004(1), M368. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Infectious Diseases. [Link]

  • WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • 80 target - RSC Medicinal Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Hewitt, W. M. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? ResearchGate. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid. (n.d.). PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega, 4(9), 13837–13848. [Link]

  • Gandhi, H. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? ResearchGate. [Link]

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004). ARKIVOC. [Link]

  • 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. (n.d.). PubChem. [Link]

  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(1), o199. [Link]

  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine: synthesis, characterization, antibacterial, and MTT assessment. (2020). Journal of the Iranian Chemical Society, 17(10), 2563–2575. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(1), M1888. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules, 11(9), 741–750. [Link]

  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2021). Molecules, 26(21), 6485. [Link]

  • Selective Functionalization of the 1H-Imidazo[1,2- b]pyrazole Scaffold. A new Potential Bioisostere of Indole and a Precursor of. (n.d.). Royal Society of Chemistry. [Link]

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Technical Support Center: Addressing Off-Target Effects of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed to provide expert-driven insights and actionable protocols to help you navigate the complexities of its use in cellular assays, with a specific focus on identifying, validating, and mitigating potential off-target effects. As a pyrazole-containing compound, it belongs to a chemical class known for a wide range of biological activities, which underscores the importance of rigorous target validation and selectivity profiling.[1][2][3]

This document moves beyond simple instructions, explaining the scientific rationale behind each step to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Unexpected Results & Phenotypes

This section addresses common issues encountered during cellular assays. The underlying cause of many unexpected outcomes can often be traced back to uncharacterized interactions between the compound and cellular components other than the intended target.

❓ Question 1: My phenotypic assay results are inconsistent, or I'm observing unexpected cytotoxicity at concentrations where I expect a specific biological effect. Could this be an off-target effect?

Answer: Absolutely. Inconsistent results or cytotoxicity that obscures a specific phenotypic readout are classic indicators of off-target activity. Off-target binding can trigger unintended signaling pathways, induce cellular stress responses, or lead to overt toxicity, all of which can confound your results.[4]

Causality: The pyrazole scaffold can act as a bioisostere for other aromatic rings like benzene or imidazole, allowing it to fit into various binding pockets.[5] Furthermore, many small molecules, particularly those with heterocyclic cores, can interact with a broad range of proteins, with kinases being a very common off-target class due to the highly conserved nature of their ATP-binding pocket.[6][7] An off-target interaction with a critical kinase, for example, could disrupt cell cycle progression or induce apoptosis, leading to the toxicity you're observing.

Troubleshooting Workflow:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Deconvolution Start Unexpected Result Observed (Inconsistency, Toxicity) DoseResp Step 1: Confirm Dose-Response Run a 10-point concentration curve. Start->DoseResp Is the effect real? Cytotox Step 2: Run Parallel Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) DoseResp->Cytotox Is it specific or general toxicity? InactiveCtrl Step 3: Test a Structurally Similar, Inactive Analog (if available) Cytotox->InactiveCtrl Is the effect scaffold-related? Decision Is toxicity window separate from efficacy window? InactiveCtrl->Decision Proceed Proceed with On-Target Validation (See Q2) Decision->Proceed Yes OffTarget High suspicion of Off-Target Effect. Proceed to Profiling. Decision->OffTarget No

  • Establish a Precise IC50/EC50: Run a detailed 10-point dose-response curve for your phenotype of interest.

  • Determine the Cytotoxicity Window: In parallel, run a broad-dose cytotoxicity assay (e.g., MTT or a luminescence-based viability assay like CellTiter-Glo®) using the same cell line and incubation times.

  • Compare the Windows: If the concentration required to achieve your desired phenotype is very close to or overlaps with the concentration that causes significant cell death (>20%), your phenotype is likely convoluted by toxicity, which may be an off-target effect.

  • Use an Inactive Control: If you have a structurally related analog of your compound that is known to be inactive against the putative target, test it in your assay. If it produces the same toxic effect, this strongly suggests the effect is due to the chemical scaffold and not the intended on-target activity.

❓ Question 2: I'm observing the desired phenotype, but I need to prove it's mediated by my intended target and not an unknown off-target.

Answer: This is a critical step in target validation. Observing a phenotype is the beginning; attributing it correctly to a specific molecular target requires a multi-pronged, evidence-based approach. The goal is to demonstrate both target engagement (the compound physically interacts with the target in the cell) and target dependency (the phenotype disappears if the target is removed).

Self-Validating Experimental Plan:

G cluster_0 On-Target Validation Workflow Phenotype Desired Phenotype Observed CETSA Step 1: Confirm Target Engagement Cellular Thermal Shift Assay (CETSA) Does the compound stabilize the target protein? Genetics Step 2: Confirm Target Dependency Genetic Knockdown/Knockout (siRNA/CRISPR) Does removing the target abolish the phenotype? Rescue Step 3: Orthogonal Confirmation Chemical 'Rescue' Experiment Does a different inhibitor of the same target recapitulate the phenotype? Conclusion High Confidence in On-Target Mechanism

  • Confirm Target Engagement in a Cellular Context: Use the Cellular Thermal Shift Assay (CETSA®). This label-free method assesses whether your compound binds to and stabilizes its target protein inside intact cells, which is a direct indicator of engagement.[8][9]

  • Demonstrate Target Dependency with Genetics: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding your putative target protein. If treating these modified cells with your compound no longer produces the phenotype, you have strong evidence that the target is required for the compound's activity.

  • Perform an Orthogonal Chemical Test: Use a structurally distinct, well-characterized inhibitor of the same target. If this second compound produces the same phenotype, it significantly strengthens your claim that the phenotype is on-target.

Frequently Asked Questions (FAQs)

❓ What is the primary molecular target of this compound?

As of early 2026, a specific, validated primary target for this exact compound is not widely documented in peer-reviewed literature. However, numerous derivatives of 4-{[4-(anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]}benzoic acid have been synthesized and show potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[10][11] Some studies on related compounds suggest that the mode of action may involve the inhibition of fatty acid biosynthesis (FAB).[10] Given this ambiguity, researchers using this compound must empirically determine its primary target and selectivity profile within their experimental system.

❓ What are common off-targets for pyrazole-containing compounds?

The pyrazole ring is a common motif in medicinal chemistry.[2][3] While this makes it a versatile scaffold, it also predisposes it to certain off-target interactions:

  • Protein Kinases: This is the most frequently observed off-target class. The pyrazole scaffold can act as a "hinge-binder" in the ATP-binding pocket of many kinases.[4][7] Unintended inhibition of kinases like SRC, ABL, or CDKs can lead to potent and unexpected cellular effects.

  • Monoamine Oxidases (MAOs): Some pyrazole derivatives have been shown to be reversible, non-competitive inhibitors of MAOs.[1]

  • Cyclooxygenases (COXs): The well-known anti-inflammatory drug Celecoxib features a pyrazole core and functions by inhibiting COX-2.[12]

  • Other Enzymes and Receptors: Due to its ability to form hydrogen bonds and act as a bioisostere, the scaffold can interact with a wide variety of proteins.[5]

❓ How can I proactively screen for off-targets before I see a problem?

A proactive approach is the most robust strategy. Early-stage selectivity profiling can save significant time and resources by identifying potential liabilities before they derail a project.

  • Biochemical Profiling: This is the most direct way to identify off-target enzyme inhibition. Submit the compound to a commercial service for screening against a large panel of purified kinases (e.g., a KinomeScan™ or ADP-Glo™ based panel).[4][6][13] These services provide quantitative data (IC50 or % inhibition) on your compound's activity against hundreds of kinases, giving you a clear selectivity profile.

  • Phenotypic Profiling: If your resources permit, employ high-content imaging or other cell-based phenotypic screening approaches.[14][15] By analyzing multiple cellular parameters (e.g., cell cycle, morphology, organelle health), you can generate a phenotypic "fingerprint" of your compound. This can reveal unexpected activities and help group your compound with other drugs that have known mechanisms of action.[16]

  • Target Deconvolution Proteomics: For compounds with a compelling phenotype but an unknown target, methods like affinity chromatography-mass spectrometry or stability-based proteomics (e.g., SPROX, DARTS) can be used to identify binding partners directly from cell lysates.[8][9]

Comparison of Biochemical Kinase Assay Formats

Assay TechnologyPrincipleProsCons
Luminescence (e.g., ADP-Glo™) [6][13]Measures ADP production (a universal product of kinase reactions) via a coupled luciferase reaction.Universal for all kinases, highly sensitive.Indirect, multi-step assay format.
TR-FRET (e.g., HTRF®) [13]Measures the phosphorylation of a fluorescently labeled substrate. Energy transfer occurs when a labeled antibody binds the phosphorylated substrate.Homogeneous (no-wash), ratiometric, robust.Requires specific substrates and antibodies for each kinase.
Fluorescence Polarization (FP) [13]Measures the change in rotational speed of a fluorescent ligand when it binds to a kinase.Simple, homogeneous format.Can be prone to interference from fluorescent compounds.
Affinity-Based (e.g., KinomeScan™) [13]Measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.Very broad coverage, does not require active enzyme.Measures binding, not functional inhibition; may miss allosteric inhibitors.[4]

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol outlines a Western blot-based CETSA to confirm that this compound engages its putative target in intact cells.

Principle: When a compound binds to its target protein, it generally increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while the stabilized, compound-bound fraction remains soluble. The amount of soluble target protein at each temperature is then quantified.[8][9]

Methodology:

  • Cell Culture and Treatment:

    • Plate your cells of interest and grow to ~80% confluency.

    • Treat the cells with either vehicle control (e.g., 0.1% DMSO) or your compound at a relevant concentration (e.g., 10x EC50) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.

    • Heat the aliquots in a PCR thermocycler to a range of temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). An unheated sample serves as a control.

  • Cell Lysis:

    • Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Normalize total protein concentration using a BCA assay.

    • Analyze the samples via SDS-PAGE and Western blot using a specific antibody against your putative target protein.

    • Also, probe for a loading control protein that is not expected to be a target (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for your target protein at each temperature for both vehicle- and compound-treated samples.

    • Expected Result: In the compound-treated samples, you should observe a "shift" in the melting curve to the right, meaning more of your target protein remains soluble at higher temperatures compared to the vehicle-treated control. This indicates target stabilization and therefore, engagement.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC - NIH. (n.d.).
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (n.d.). CRISPR Medicine News.
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed Central. (n.d.).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. (n.d.).
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter.
  • Biochemical kinase assay to improve potency and selectivity - Domainex. (2021, March 25). Domainex.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Technology Networks.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
  • Recommendations for off-target profiling - CarnaBio USA, Inc. (2020, May 18). CarnaBio USA, Inc..
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.).
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (2023, June 1).
  • Off-target identification of kinase drug candidates. (a) Heatmaps of... - ResearchGate. (n.d.).
  • Achieving Modern Success in Phenotypic Drug Discovery - Pfizer. (n.d.). Pfizer.
  • Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease - YouTube. (2017, August 16). YouTube.
  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29). Technology Networks.
  • Phenotypic Screening – Advances in Technologies and Techniques. (2020, May 1). Technology Networks.
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. (2017, November 14). Informa Connect.
  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation - Books. (2020, December 10). The Royal Society of Chemistry.
  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. (n.d.). Retrogenix.
  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022, September 15). European Review for Medical and Pharmacological Sciences.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Global Research Online.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Elsevier.
  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. (2025, August 16).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). IJRASET.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (n.d.).
  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid - MDPI. (n.d.). MDPI.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed. (2022, July 13).
  • 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid - PubChem. (n.d.). PubChem.
  • 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid - PubChemLite. (n.d.). PubChem.
  • 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid, Technical Grade, C11H11N3O2, 100 mg. (n.d.). Fisher Scientific.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). MDPI.

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Technical Support Center: Enhancing the Bioavailability of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the significant challenge of enhancing the oral bioavailability of pyrazole-based inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to forge critical interactions with biological targets.[1] However, the very properties that make it an effective pharmacophore—its aromaticity and planarity—often contribute to poor aqueous solubility and subsequent low oral bioavailability, hindering the translation of potent compounds into effective therapeutics.[2][3][4]

This document is structured to be a practical, field-proven resource. We will move from foundational concepts and common problems to advanced formulation strategies, providing not just steps but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered during the development of pyrazole-based inhibitors.

Q1: What are the primary drivers of poor oral bioavailability for pyrazole-based compounds?

Poor oral bioavailability in this class of compounds is rarely due to a single factor. It's typically a combination of physicochemical and physiological barriers:

  • Low Aqueous Solubility: The planar, aromatic structure of the pyrazole ring can lead to high crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.[2]

  • Rapid First-Pass Metabolism: Pyrazole-containing drugs can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[2][3] This metabolic breakdown occurs before the drug can reach systemic circulation, significantly reducing the amount of active compound available.

  • Poor Membrane Permeability: While often lipophilic, some pyrazole derivatives may have characteristics (e.g., high molecular weight, extensive hydrogen bonding capacity) that limit their ability to passively diffuse across the intestinal epithelium.[2][5]

  • Efflux Transporter Activity: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells and back into the GI lumen, effectively creating a barrier to absorption.[2]

Q2: My pyrazole inhibitor is potent in biochemical assays but shows no activity in cell-based assays. What's the likely issue?

This common discrepancy often points to a permeability problem. While the compound can effectively interact with its target protein in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular target.

Troubleshooting Steps:

  • Assess Permeability: Utilize an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay for a more comprehensive evaluation that includes active transport and efflux.[6]

  • Check for Efflux: The Caco-2 model is particularly useful for identifying if your compound is a P-gp substrate. This is determined by comparing permeability in the apical-to-basolateral (A-to-B) direction versus the basolateral-to-apical (B-to-A) direction. A B-to-A/A-to-B ratio significantly greater than 2 suggests active efflux.

  • Solubility in Media: Ensure the compound is not precipitating out of the cell culture media. Poor solubility can lead to an artificially low intracellular concentration.

Q3: I've developed a prodrug of my pyrazole inhibitor to improve solubility, but it's still not showing in vivo efficacy. Why might this be?

A successful prodrug strategy depends on efficient conversion back to the active parent drug in vivo.[1] If this bio-reversion fails, the prodrug may be absorbed but remains inactive.

Common Failure Points:

  • Inefficient Cleavage: The linker used in the prodrug may be too stable or sterically hindered, preventing access by the necessary enzymes (e.g., esterases, phosphatases).[1]

  • Species Differences: Enzymes responsible for cleaving the prodrug can have different expression levels and activity between preclinical species (like mice) and humans. A prodrug that is effectively cleaved in mouse plasma may be stable in human plasma, or vice-versa.[1]

Troubleshooting Workflow:

  • Conduct In Vitro Stability Assays: Incubate the prodrug in plasma and liver S9 fractions from different species (mouse, rat, dog, human) to measure the rate of conversion to the parent drug.

  • Analyze In Vivo Samples: Measure the plasma concentrations of both the prodrug and the parent drug from your pharmacokinetic (PK) study. A high ratio of prodrug to parent drug confirms inefficient cleavage.

Part 2: Troubleshooting Guide & Decision Workflows

This section provides structured guidance for diagnosing and solving specific experimental problems related to bioavailability.

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

Causality: The hydrophobic nature of many pyrazole inhibitors leads to their "crashing out" of solution when an organic stock (e.g., DMSO) is diluted into an aqueous buffer, leading to unreliable assay results.

Troubleshooting Steps:

  • Lower DMSO Concentration: Ensure the final DMSO concentration in your assay is below 1%, and ideally below 0.5%.

  • Use of Co-solvents: For initial screening, consider incorporating a small percentage of a pharmaceutically acceptable co-solvent like PEG 400 or Solutol HS 15 into your buffer.

  • Kinetic vs. Thermodynamic Solubility: Perform a solubility assessment. Thermodynamic solubility (measured after long equilibration) is often lower than kinetic solubility (measured immediately after dilution). Understanding this difference can help in designing assay conditions.

Workflow for Diagnosing Poor Oral Bioavailability

This workflow provides a logical sequence of experiments to pinpoint the cause of low bioavailability after an initial in vivo pharmacokinetic study reveals poor exposure.

bioavailability_workflow start Initial In Vivo PK Study: Low Oral Bioavailability (F%) Observed solubility Assess Thermodynamic Solubility (e.g., FaSSIF/FeSSIF media) start->solubility permeability Assess Permeability (e.g., Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Liver Microsomes / S9) start->metabolism sol_issue Problem: Low Solubility (<10 µg/mL) solubility->sol_issue perm_issue Problem: Low Permeability (Papp < 1 x 10⁻⁶ cm/s) permeability->perm_issue met_issue Problem: High Clearance (>80% metabolized in 30 min) metabolism->met_issue sol_solution Solution: Formulation Strategies (Amorphous Solid Dispersion, Nanoparticles) sol_issue->sol_solution Address perm_solution Solution: Medicinal Chemistry (Reduce H-bonds, MW) or Permeation Enhancers perm_issue->perm_solution Address met_solution Solution: Medicinal Chemistry (Block metabolic 'hotspots') met_issue->met_solution Address

Caption: Decision workflow for troubleshooting low oral bioavailability.

Part 3: Key Experimental Protocols & Formulation Strategies

This section details methodologies for both assessing and improving bioavailability.

Protocol 1: Caco-2 Permeability Assay

The Caco-2 cell model is the industry standard for predicting intestinal drug absorption in vitro.[6] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing key transporters and enzymes.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a pyrazole inhibitor.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A TEER value >250 Ω·cm² is typically required.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Add the test compound (typically 10 µM) in transport buffer to the apical (upper) chamber. b. Add fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Perform the same experiment but add the compound to the basolateral chamber and sample from the apical chamber. This measures the rate of efflux.

  • Analysis: Quantify the compound concentration in all samples using LC-MS/MS. Calculate Papp and the Efflux Ratio.

Data Interpretation:

  • Papp (A→B) > 10 x 10⁻⁶ cm/s: High Permeability

  • Papp (A→B) < 1 x 10⁻⁶ cm/s: Low Permeability

  • Efflux Ratio (Papp B→A / Papp A→B) > 2: Potential P-gp Substrate

Formulation Strategies to Enhance Bioavailability

When medicinal chemistry approaches to improve intrinsic solubility or stability are exhausted, formulation science offers powerful solutions.[7][8] The choice of strategy depends on the specific physicochemical properties of the drug.[9]

StrategyMechanism of ActionBest For...Key Considerations
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state that enhances dissolution.[7][10]Crystalline compounds with high melting points and poor solubility.Polymer selection is critical; physical stability of the amorphous state must be ensured.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This forms a fine micro- or nano-emulsion upon gentle agitation in GI fluids, increasing the surface area for absorption.[7][10][11]Highly lipophilic (oily) compounds. Can also mitigate first-pass metabolism by promoting lymphatic uptake.Excipient compatibility and the potential for GI side effects at high surfactant concentrations.
Nanoparticle Formulation Reducing particle size to the nanometer range dramatically increases the surface-area-to-volume ratio, leading to faster dissolution rates according to the Noyes-Whitney equation.[8][10]Compounds that are dissolution rate-limited.Physical stability (preventing aggregation) and scalability of the manufacturing process (e.g., milling, homogenization).[8]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They encapsulate the drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[7][8]Molecules with appropriate size and geometry to fit within the cyclodextrin cavity.The binding constant must be optimal; too strong, and the drug won't be released.
Diagram: Mechanism of Amorphous Solid Dispersion

asd_mechanism cluster_0 Crystalline Drug cluster_1 Polymer Matrix a1 a2 a1->a2 a5 a1->a5 a3 a2->a3 a6 a2->a6 a4 a3->a4 a7 a3->a7 a4->a1 a8 a4->a8 a5->a6 a6->a7 a7->a8 a8->a5 p1 asd Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) dissolution Dissolution in GI Fluid asd->dissolution High Energy State Prevents Recrystallization cluster_0 cluster_0 cluster_1 cluster_1

Caption: Drug molecules are dispersed within a polymer to prevent crystallization.

References
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate. Available at: [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism. Springer. Available at: [Link]

  • In-vivo pharmacokinetic study: Significance and symbolism. Wisdom Library. Available at: [Link]

  • In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available at: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available at: [Link]

  • In Vivo Methods for the Assessment of Topical Drug Bioavailability. PubMed Central. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed Central. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. Available at: [Link]

  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate. Available at: [Link]

  • Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

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Technical Support Center: Strategies for Mitigating Toxicity of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following information is intended for research and informational purposes only. All experimental procedures should be conducted in strict accordance with institutional and regulatory guidelines.

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. The aim is to provide a comprehensive resource for identifying, troubleshooting, and mitigating potential toxicities encountered during preclinical evaluation. This document synthesizes established principles of toxicology and preclinical drug development to offer practical, evidence-based strategies for advancing your research. While specific toxicity data for this exact compound is not extensively available in the public domain, the principles outlined here are broadly applicable to small molecules with similar structural motifs.

Frequently Asked Questions (FAQs)

Here we address common initial questions that arise when unexpected toxicity is observed with a novel compound.

QuestionAnswer
1. What are the immediate first steps if we observe unexpected toxicity with this compound? Immediately pause the in-life portion of the study for the affected dose groups. Conduct a thorough and systematic review of all experimental parameters, including but not limited to, dose formulation analysis, verification of the administration route, and a detailed assessment of the health status of the animals. It is critically important to perform a preliminary necropsy on any moribund or deceased animals to identify potential target organs of toxicity.
2. How do we establish a Maximum Tolerated Dose (MTD) for this compound? The MTD is defined as the highest dose that does not produce unacceptable toxicity over a specified period. This is typically determined through a dose range-finding study in a small cohort of animals. Key parameters to monitor closely include clinical signs of distress, changes in body weight, and alterations in food and water consumption.[1]
3. What are the general signs of toxicity that should be monitored in our animal models? Common signs of toxicity can be subtle or overt. These include, but are not limited to: changes in body weight (loss or gain), altered food and water intake, changes in posture or gait, lethargy, ruffled fur, changes in respiration, and any unusual behavior. Regular and detailed clinical observations are paramount.
4. Could the formulation vehicle be contributing to the observed toxicity? Absolutely. All formulation vehicles have the potential to cause biological effects, especially at high doses.[2] It is crucial to evaluate the tolerability of the vehicle alone in a control group. If the vehicle is novel or used at a high concentration, its potential for toxicity should not be underestimated.
5. What initial in vitro assays can help predict potential toxicities? A battery of in vitro toxicology assays can provide early insights into potential liabilities.[3][4] These include cytotoxicity assays in relevant cell lines (e.g., hepatocytes for liver toxicity), genotoxicity assays (e.g., Ames test), and assays for specific organ toxicity like cardiotoxicity or nephrotoxicity.[5][6]

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for addressing specific toxicity-related challenges.

Guide 1: Investigating and Characterizing the Toxicity Profile

An unexpected adverse event requires a systematic investigation to understand the nature and extent of the toxicity.

Workflow for Toxicity Investigation

ToxicityInvestigation cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Systematic Evaluation cluster_3 Mechanistic Understanding observe Unexpected Toxicity Observed (e.g., weight loss, mortality) pause Pause Study observe->pause review Review Experimental Parameters (Dose, Formulation, Route) pause->review necropsy Preliminary Necropsy review->necropsy dose_response Dose-Response Assessment necropsy->dose_response histopath Comprehensive Histopathology dose_response->histopath clin_path Clinical Pathology (Hematology, Serum Chemistry) histopath->clin_path pk_pd Pharmacokinetics/Toxicokinetics (PK/TK) clin_path->pk_pd met_id Metabolite Identification pk_pd->met_id in_vitro In Vitro Mechanistic Assays met_id->in_vitro

Caption: Systematic workflow for investigating unexpected preclinical toxicity.

Experimental Protocol: Dose Range-Finding Study

  • Species Selection: Select two relevant species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), as recommended by regulatory guidelines.[7][8] The choice should be justified based on metabolism and pharmacological relevance.[9]

  • Group Allocation: Assign a small number of animals (e.g., 3 per sex per group) to a vehicle control group and at least three dose level groups (low, mid, high).

  • Dose Selection: Doses should be selected to span a range from the anticipated efficacious dose to a dose expected to produce some level of toxicity.

  • Administration: Administer this compound via the intended clinical route for a defined period (e.g., 7-14 days).[10]

  • Monitoring: Conduct and record daily clinical observations, body weight, and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full gross necropsy and collect a comprehensive set of tissues for histopathological examination.[10]

  • Data Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the MTD.

Guide 2: Formulation-Based Toxicity Mitigation

The formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, and consequently, its toxicity.[11]

Strategies for Formulation Optimization

  • Solubility Enhancement: For poorly soluble compounds, which can lead to variable exposure and potential precipitation-related toxicity, consider techniques like pH adjustment, use of co-solvents, or complexing agents.[12]

  • Controlled-Release Formulations: To reduce peak plasma concentrations (Cmax) that may be associated with acute toxicity, consider developing a controlled-release formulation. This can maintain therapeutic exposure while minimizing off-target effects.[11][13]

  • Targeted Delivery: While more complex, novel formulation strategies like lipid-based or nanoparticle systems can be designed to increase drug concentration at the site of action and reduce systemic exposure.[14]

Decision Tree for Formulation Strategy

Caption: Decision tree for selecting a formulation strategy to mitigate toxicity.

Guide 3: Addressing Potential Metabolic Liabilities

The metabolism of this compound could lead to the formation of reactive metabolites that contribute to toxicity.

Investigating Metabolic Pathways

  • In Vitro Metabolism: Incubate the compound with liver microsomes or hepatocytes from different species (including human) to identify major metabolites.[9]

  • Reactive Metabolite Screening: Employ trapping agents (e.g., glutathione) in in vitro metabolic assays to detect the formation of reactive electrophilic species.

  • In Vivo Metabolite Profiling: Analyze plasma and urine from dosed animals to identify the major circulating metabolites in vivo.[10]

Mitigation Strategies

  • Structural Modification: If a specific metabolic soft spot is identified (e.g., a site of oxidation leading to a reactive intermediate), medicinal chemistry efforts can be directed to block that position through chemical modification (e.g., fluorination).

  • Enzyme Inhibition/Induction Studies: Investigate if the compound is an inhibitor or inducer of major drug-metabolizing enzymes (e.g., Cytochrome P450s). Co-administration with drugs that modulate these enzymes could alter the toxicity profile.

Data Summary Tables

Table 1: Example In Vitro Cytotoxicity Data

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
Hepatocytes (e.g., HepG2) 198 ± 4
1085 ± 6
5045 ± 8
Renal Proximal Tubule Cells (e.g., HK-2) 199 ± 3
1092 ± 5
5078 ± 7

Table 2: Example Dose Range-Finding Study Summary in Rats

Dose Group (mg/kg/day)Key Clinical SignsMean Body Weight Change (Day 7)Key Necropsy Findings
Vehicle Control None+15gNo significant findings
10 None+12gNo significant findings
50 Mild lethargy+5gMild liver enlargement
200 Severe lethargy, ruffled fur-10gModerate liver enlargement, pale kidneys

Conclusion

Minimizing the toxicity of this compound in preclinical models requires a multi-faceted and systematic approach. By combining careful in vivo observation with in vitro mechanistic studies and rational formulation development, researchers can gain a deeper understanding of the compound's safety profile. This knowledge is essential for making informed decisions, mitigating risks, and ultimately increasing the probability of successfully advancing a promising therapeutic candidate.[15][16]

References

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  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(26), 23455-23468. [Link]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2002). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2002(3), M289. [Link]

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  • PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. [Link]

  • Kc, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]

  • PubChem. (n.d.). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. [Link]

  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 224, 113702. [Link]

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dealing with batch-to-batch variability of synthesized 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An independent review of this content is crucial to verify its accuracy.

Technical Support Center: 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Introduction: The Critical Role of Consistency

This compound is a key bifunctional building block in modern drug discovery and development. Its unique structure, featuring a nucleophilic aminopyrazole moiety and a versatile benzoic acid handle, makes it an essential intermediate for synthesizing a wide range of therapeutic candidates, including kinase inhibitors and other targeted agents.[1][2][3]

However, the value of this intermediate is directly tied to its consistency. Batch-to-batch variability—subtle or significant differences in purity, physical properties, or impurity profiles—can have cascading negative effects on downstream processes.[4] These inconsistencies can lead to failed reactions, unpredictable biological activity, and costly delays in development timelines.[5] This guide provides a comprehensive framework for troubleshooting and controlling the variability of this critical reagent, ensuring the robustness and reproducibility of your research.

Visualized Synthesis & Critical Control Points

The synthesis of this compound typically involves a multi-step process. Understanding this workflow is key to identifying where variability can be introduced. The following diagram illustrates a general synthetic pathway and highlights the Critical Control Points (CCPs) that require stringent monitoring.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Step 3: Isolation & Purification SM1 Methyl 4-(bromomethyl)benzoate R1 Reaction Vessel Base (e.g., K2CO3) Solvent (e.g., DMF) SM1->R1 CCP1 CCP 1: Stoichiometry & Raw Material Purity SM1->CCP1 SM2 3-Amino-1H-pyrazole SM2->R1 SM2->CCP1 Intermediate1 Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate R1->Intermediate1 Stir, Temp Control R2 Reaction Vessel Base (e.g., NaOH/LiOH) Solvent (e.g., THF/H2O) Intermediate1->R2 CCP2 CCP 2: Reaction Time & Temperature Control R2->CCP2 Workup Acidic Workup/Precipitation (e.g., HCl, Acetic Acid) R2->Workup Monitor via TLC/HPLC CCP3 CCP 3: Final pH Control Workup->CCP3 Filtration Filtration & Washing Workup->Filtration Drying Drying (Vacuum Oven) Filtration->Drying CCP4 CCP 4: Crystallization Conditions (Solvent, Temp, Cooling Rate) Filtration->CCP4 FinalProduct Final Product: This compound Drying->FinalProduct G start Start: HPLC Purity is Low q1 Are starting material peaks present? start->q1 a1_yes Incomplete Reaction. Increase reaction time/temp. Verify reagent stoichiometry/quality. q1->a1_yes Yes q2 Is the methyl ester intermediate present? q1->q2 No end Purity Issue Identified a1_yes->end a2_yes Incomplete Saponification. Increase hydrolysis time/temp. Ensure adequate mixing. q2->a2_yes Yes q3 Are there new, unidentified peaks? q2->q3 No a2_yes->end a3_yes Possible Side Products. Characterize by LC-MS. Consider regioisomers or degradation. q3->a3_yes Yes q3->end No (Re-evaluate data) a3_yes->end

Caption: Decision Tree for Troubleshooting Low HPLC Purity.

Table 1: Troubleshooting Summary: Common Issues & High-Priority Checks

Symptom High-Priority Checks Potential Root Cause(s) Recommended Action
Low/Variable Yield Final pH of precipitation; Reaction monitoring data (TLC/HPLC) Incomplete reaction; Suboptimal isolation pH Optimize reaction time/temp; Conduct a pH-solubility study.
Low Purity / New Peaks Reaction temperature logs; Starting material purity Side reactions (e.g., isomer formation); Degradation Strict temperature control; Characterize impurities via LC-MS.
Color Variation Air exposure during workup/drying; Storage conditions Oxidation; Residual impurities Use inert atmosphere; Recrystallize with charcoal treatment.

| Inconsistent Solubility | Crystallization cooling rate; Solvent system used for isolation | Polymorphism | Develop and adhere to a strict crystallization protocol; Analyze solid form by XRPD/DSC. |

Key Experimental Protocols

Protocol 1: Standardized HPLC-UV Purity Analysis

This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific system.

  • Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Dilute as needed.

  • Gradient Elution:

    Table 2: Example HPLC Gradient

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 20.0 | 95 | 5 |

Protocol 2: Optimized Recrystallization for Purification

This procedure is designed to remove both polar and non-polar impurities, as well as colored species.

  • Solvent Selection: A solvent pair system like Ethanol/Water or Dioxane/Water is often effective. [6][7]The goal is to find a system where the compound is soluble in the hot solvent but poorly soluble when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the minimum amount of the "good" solvent (e.g., Ethanol) to dissolve the solid at reflux temperature.

  • Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., 1-2% by weight). Return the mixture to a brief boil.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization. [8]5. Crystallization: Add the "poor" solvent (e.g., Water) dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals. [6]7. Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [9]8. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

  • Q: What are the Critical Quality Attributes (CQAs) I should define for this intermediate?

    • A: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit to ensure the desired product quality. [10]For this intermediate, they would include:

      • Identity: Confirmed by 1H NMR, 13C NMR, and Mass Spectrometry.

      • Assay/Purity: Typically ≥98% by HPLC.

      • Impurity Profile: No single unknown impurity >0.1%; specific limits on known impurities (e.g., regioisomer).

      • Physical Appearance: White to off-white crystalline solid.

      • Solid Form: A defined polymorphic form (e.g., "Form I" as determined by XRPD).

      • Residual Solvents: Within ICH limits.

  • Q: How can I be sure my raw materials are not the source of variability?

    • A: Implement a robust raw material qualification program. [11]Do not rely solely on the supplier's Certificate of Analysis (CoA). At a minimum, perform an identity check (e.g., 1H NMR) and a purity check (e.g., HPLC) on every incoming batch of critical starting materials. Keep records to track any correlation between raw material batches and final product outcomes. [12]

  • Q: What are the recommended storage conditions for the final product?

    • A: Given the potential for oxidation of the aminopyrazole group, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen is preferable). Storage at reduced temperatures (2-8 °C) and protected from light is recommended to ensure long-term stability.

References

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Technical Support Center: Optimizing Long-Term Stability of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions based on established principles of chemical stability for analogous pyrazole and aminobenzoic acid derivatives.

Understanding the Molecule: A Proactive Approach to Stability

This compound is a heterocyclic compound featuring a pyrazole ring, an aromatic amine, and a benzoic acid moiety. Each of these functional groups contributes to its chemical properties and potential degradation pathways. The pyrazole ring itself is generally stable due to its aromatic character.[1][2] However, the presence of the amino and carboxylic acid groups, combined with the overall structure, suggests potential sensitivities to environmental factors.

Proactive management of storage conditions is crucial to prevent degradation, which can manifest as discoloration, changes in solubility, or the appearance of impurities in analytical profiles. This guide will walk you through the best practices to maintain the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: My previously white powder of this compound has developed a yellowish or brownish tint. What is the likely cause?

A: Discoloration is a common indicator of chemical degradation, often due to oxidation or photodegradation. The aromatic amine group in the molecule is susceptible to oxidation when exposed to air (oxygen).[3][4] Additionally, many aromatic and heterocyclic compounds are sensitive to light, which can catalyze degradation reactions.[3][4][5] To prevent this, it is imperative to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: The compound has become clumpy and is difficult to weigh accurately. Why is this happening?

A: Clumping or caking is a classic sign of moisture absorption.[6] Many polar organic compounds, especially those with amine and carboxylic acid groups, are hygroscopic, meaning they readily absorb water from the atmosphere.[7][8] This can not only affect the physical handling of the compound but also potentially lead to hydrolysis or other moisture-mediated degradation pathways.

Q3: I've noticed a decrease in the compound's solubility in my solvent system compared to a fresh batch. What could be the reason?

A: A decrease in solubility can be linked to degradation. The degradation products may be less soluble in the chosen solvent. Another possibility is the formation of oligomers or polymers, which can be initiated by exposure to light, air, or moisture. To mitigate this, always use fresh, anhydrous solvents and handle the compound quickly to minimize exposure to the atmosphere.

Q4: What are the ideal temperature conditions for long-term storage?

A: For long-term stability, it is recommended to store this compound in a cool, dry place. Refrigeration (2-8 °C) is a common practice for storing sensitive organic compounds.[3][9] Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate degradation processes.[10][11] It is also crucial to prevent freeze-thaw cycles, which can introduce moisture condensation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Visual Troubleshooting Flowchart

TroubleshootingFlowchart start Observed Issue issue1 Discoloration (Yellow/Brown) start->issue1 issue2 Clumping/Caking start->issue2 issue3 Reduced Solubility start->issue3 cause1 Potential Cause: Oxidation/Photodegradation issue1->cause1 cause2 Potential Cause: Moisture Absorption (Hygroscopicity) issue2->cause2 cause3 Potential Cause: Degradation/Impurity Formation issue3->cause3 solution1 Solution: - Store under inert gas (N2/Ar). - Protect from light (amber vial). - Aliquot to minimize repeated exposure. cause1->solution1 solution2 Solution: - Store in a desiccator. - Use airtight containers with desiccants. - Handle in a glove box or dry environment. cause2->solution2 solution3 Solution: - Re-purify if necessary (recrystallization). - Confirm identity and purity via analytical methods (NMR, LC-MS). - Review and optimize storage conditions. cause3->solution3 HandlingWorkflow A Retrieve from 2-8°C Storage B Equilibrate to Room Temperature in Desiccator A->B Prevent Condensation C Transfer to Glove Box or Dry Environment B->C Minimize Exposure D Quickly Weigh Desired Amount C->D E Dissolve in Anhydrous Solvent D->E F Immediately Reseal and Purge with Inert Gas E->F Maintain Integrity G Return to 2-8°C Storage F->G

Caption: Recommended workflow for handling the compound during experiments.

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  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • PubMed. (n.d.). Mechanism of action of aromatic amines that short-circuit the visual cycle.
  • ACS Publications. (2026). Organic Letters Journal.
  • PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid.
  • MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • PubChem. (n.d.). 4-[(1-methyl-1h-pyrazol-3-yl)amino]benzoic acid.

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Validation & Comparative

A Comprehensive Guide to Confirming the Biological Activity of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive framework for the systematic investigation and confirmation of the biological activity of a novel pyrazole derivative, 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. Drawing upon the well-documented activities of analogous compounds, we will outline a series of comparative experimental protocols to elucidate its potential as an antibacterial, anticancer, or anti-inflammatory agent.

The structural components of this compound, namely the aminopyrazole core and the benzoic acid moiety, suggest a predisposition for biological interactions. The pyrazole ring is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory celecoxib and the anticancer agent axitinib.[2] The amino group can act as a hydrogen bond donor, while the carboxylic acid can engage in ionic interactions, both of which are crucial for target binding.

This guide is structured to provide not just a series of methods, but a logical, self-validating workflow. Each experimental choice is rationalized to build a robust biological profile of the target compound.

Part 1: Initial Screening for Broad-Spectrum Biological Activity

Given the diverse potential of pyrazole derivatives, a tiered screening approach is recommended. This initial phase aims to identify the most promising therapeutic area(s) for this compound before proceeding to more in-depth mechanistic studies.

Antibacterial Activity Assessment

Numerous pyrazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[4][5][6][7] Some have been shown to act by inhibiting fatty acid biosynthesis or disrupting the bacterial cell membrane.[5][6]

This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test Compound: this compound

  • Positive Controls: Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria)

  • Negative Control: DMSO (vehicle)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include wells for positive controls (serial dilutions of standard antibiotics) and a negative control (media with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. faecalis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound
Vancomycin
Ciprofloxacin
Anticancer Activity Assessment

The pyrazole nucleus is a cornerstone in the development of anticancer agents, with derivatives reported to inhibit various kinases and cellular processes like tubulin polymerization.[8][9][10]

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Test Compound: this compound

  • Positive Control: Doxorubicin

  • Negative Control: DMSO (vehicle)

  • Human Cancer Cell Lines:

    • MCF-7 (Breast cancer)[9][11]

    • A549 (Lung cancer)[10]

    • HCT116 (Colon cancer)[10]

  • Normal Cell Line: BEAS-2B (human bronchial epithelium) to assess selectivity[10]

  • Media: RPMI-1640 or DMEM supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and controls for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)BEAS-2B IC50 (µM)
This compound
Doxorubicin
Anti-inflammatory Activity Assessment

Several pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1]

This in vitro assay measures the ability of the test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

  • Test Compound: this compound

  • Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • Negative Control: DMSO (vehicle)

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well plate

Procedure:

  • Pre-incubate the test compound or controls with either COX-1 or COX-2 enzyme in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Monitor the change in absorbance over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values for each enzyme.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
This compound
Celecoxib
Indomethacin

Part 2: Mechanistic Elucidation and In-depth Analysis

Based on the results from the initial screening, this section outlines more focused experiments to understand the mechanism of action of this compound in the most promising therapeutic area.

If Antibacterial Activity is Confirmed:

Workflow for Antibacterial Mechanism of Action:

G A Positive MIC result B Bactericidal vs. Bacteriostatic Assay (MBC) A->B C Membrane Permeability Assay (e.g., SYTOX Green) B->C If Bactericidal D Fatty Acid Biosynthesis Inhibition Assay B->D E DNA Gyrase Inhibition Assay B->E F Conclusion on Mechanism C->F D->F E->F

Caption: Workflow to determine the antibacterial mechanism of action.

This assay will determine if the compound disrupts the bacterial cell membrane.

Materials:

  • SYTOX Green nucleic acid stain

  • Bacterial suspension

  • Positive control (e.g., Polymyxin B)

  • Fluorometric microplate reader

Procedure:

  • Wash and resuspend bacteria in a suitable buffer.

  • Add the test compound at its MIC and 2x MIC.

  • Add SYTOX Green stain, which only fluoresces upon binding to nucleic acids in cells with compromised membranes.

  • Monitor the increase in fluorescence over time.

If Anticancer Activity is Confirmed:

Signaling Pathway for Apoptosis Induction:

G Compound Test Compound Target Cellular Target (e.g., Kinase, Tubulin) Compound->Target Caspase9 Caspase-9 Target->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Cancer cells treated with the test compound

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

  • Analyze the cell populations using a flow cytometer.

Part 3: Comparative Analysis and Conclusion

For example, if the compound demonstrates potent, selective cytotoxicity against cancer cells and induces apoptosis, it can be positioned as a promising lead for further anticancer drug development. Conversely, if it shows broad-spectrum antibacterial activity with low toxicity to human cells, it warrants further investigation as a novel antibiotic.

This systematic approach, grounded in the established literature of pyrazole chemistry and biology, provides a robust framework for confirming the biological activity of this compound and guiding its future development.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2017). PubMed. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2018). PubMed. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central. Retrieved from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Publications. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). PubMed Central. Retrieved from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). NSF Public Access Repository. Retrieved from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). MDPI. Retrieved from [Link]

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A Comparative Guide to Evaluating Novel FGFR Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the landscape of Fibroblast Growth Factor Receptor (FGFR) targeted therapy is one of rapid evolution. The clinical validation of FGFR as an oncogenic driver in a multitude of cancers—including cholangiocarcinoma, urothelial carcinoma, and various solid tumors with FGFR alterations—has spurred the development of numerous inhibitors.[1][2] This guide provides a framework for evaluating novel chemical entities, such as 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, by comparing them against well-characterized, clinically relevant FGFR inhibitors.

The FGFR Signaling Axis: A Prime Target in Oncology

The FGFR family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating cell proliferation, differentiation, migration, and survival.[3] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[3][4] Genetic aberrations such as gene fusions, amplifications, or activating mutations lead to constitutive signaling, driving tumor growth and survival.[5][6] This makes FGFR an attractive target for therapeutic intervention.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., Pemigatinib) Inhibitor->FGFR Blocks ATP Binding

Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.

Comparative Analysis of FGFR Inhibitors

A thorough evaluation of a novel compound requires a multi-faceted comparison against established agents. The following tables outline the key parameters for such an analysis.

Table 1: Kinase Inhibition Profile

The potency and selectivity of an inhibitor are paramount. A desirable profile often involves high potency against the target kinases (FGFR1-3) with minimal activity against other kinases to reduce off-target toxicities.

CompoundTypeFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Other Key Targets (IC₅₀ < 50 nM)
This compound HypotheticalTBDTBDTBDTBDTBD
Pemigatinib Selective FGFR0.4[7]0.5[7]1.2[7]30[7]-
Erdafitinib Pan-FGFRPotent[8]Potent[8]Potent[8]Potent[8]-
Infigratinib Selective FGFR1.1[9]1[9]2[9]61[9]-
Ponatinib Multi-kinase2.2[10]2[11]18[11]8[11]Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[10]
Dovitinib Multi-kinase8[12]~10[13]9[12]-FLT3 (1), c-Kit (2), VEGFR1/2/3 (10/13/8), PDGFRβ (27)[12]

TBD: To Be Determined through experimental assays.

Expertise & Experience: The choice of comparator agents is critical. Pemigatinib and Infigratinib represent second-generation, more selective FGFR inhibitors, while Erdafitinib is a potent pan-FGFR inhibitor.[6][8][9][14] Ponatinib and Dovitinib are first-generation multi-kinase inhibitors, providing a benchmark for selectivity.[11][13][15] A novel compound's profile should be interpreted in this context: is it a highly selective agent like pemigatinib, or does it have a broader profile?

Table 2: Cellular Activity and Clinical Data

Biochemical potency must translate into cellular activity. This is typically assessed by measuring the inhibition of proliferation in cancer cell lines with known FGFR alterations.

CompoundRepresentative Cell Line (FGFR Alteration)GI₅₀ / IC₅₀ (nM)Key FDA Approvals
This compound TBDTBD-
Pemigatinib Cholangiocarcinoma (FGFR2 fusions)-Cholangiocarcinoma (FGFR2 fusion/rearrangement), Myeloid/lymphoid neoplasms (FGFR1 rearrangement)[16][17]
Erdafitinib Urothelial Carcinoma (FGFR2/3 alterations)-Metastatic urothelial carcinoma (FGFR2/3 alterations)[14][18]
Infigratinib Cholangiocarcinoma (FGFR2 fusions)-Cholangiocarcinoma (FGFR2 fusion/rearrangement)[6][9]
Ponatinib Ba/F3 (TEL-FGFR1-4)<40[15][19]CML, Ph+ ALL
Dovitinib MDA-MB-124 (FGFR1 amp), SUM52 (FGFR2 amp)Potent[13]-

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration. TBD: To Be Determined.

Trustworthiness: The selection of cell lines is a self-validating system. Utilizing cell lines with documented FGFR amplifications, fusions, or mutations ensures that the observed anti-proliferative effects are indeed due to the inhibition of the FGFR pathway.

Experimental Protocols: A Guide to Generating Comparative Data

To benchmark a novel compound, standardized and robust assays are essential. Below are representative protocols for key experiments.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase. The principle involves measuring the amount of ATP consumed during the phosphorylation reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Compound (e.g., 4-[(3-amino-1H-pyrazol...]) and FGFR Enzyme Start->Step1 Step2 Initiate Reaction: Add Substrate & ATP Step1->Step2 Step3 Incubate (e.g., 60 min at RT) Step2->Step3 Step4 Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) Step3->Step4 Step5 Convert ADP to ATP & Detect Luminescence (Kinase Detection Reagent) Step4->Step5 End End: Calculate IC₅₀ Step5->End

Figure 2: Workflow for a Luminescent Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Reconstitute recombinant human FGFR1, FGFR2, and FGFR3 enzymes and a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase assay buffer.[20]

  • Reaction Setup: In a 96-well plate, add the test compound, followed by the FGFR enzyme.[21]

  • Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.[22]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[21]

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial luminescent kit (e.g., ADP-Glo™ Kinase Assay).[21][22] This involves first depleting the remaining ATP, then converting the ADP generated by the kinase into ATP, which is then used to produce a light signal with a luciferase/luciferin reaction.[21]

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cells that are dependent on FGFR signaling.

Methodology:

  • Cell Culture: Culture human cancer cell lines with known FGFR alterations (e.g., cholangiocarcinoma with FGFR2 fusion) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and control inhibitors.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Quantify cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate the GI₅₀ values by plotting cell viability against compound concentration.

Protocol 3: In Vivo Xenograft Tumor Model

Evaluating efficacy in an animal model is a critical step in preclinical development.

Methodology:

  • Model Establishment: Implant human tumor cells with FGFR alterations (e.g., patient-derived xenograft (PDX) models) subcutaneously into immunocompromised mice.[23][24]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150 mm³).[25]

  • Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control inhibitor). Administer the compounds, typically via oral gavage, daily for a set period (e.g., 21 days).[26]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[25][27]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target engagement).[23]

Conclusion and Forward Look

The evaluation of a novel FGFR inhibitor like this compound is a rigorous, multi-step process. By systematically benchmarking its biochemical potency, selectivity, cellular activity, and in vivo efficacy against a well-chosen panel of established inhibitors, researchers can build a comprehensive profile of the new compound. This comparative approach is essential for identifying candidates with a superior therapeutic window—characterized by high on-target potency and minimal off-target effects—and provides the critical data needed to justify further preclinical and clinical development.

References

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. Retrieved from [Link]

  • Gong, Z., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Retrieved from [Link]

  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Aging. Retrieved from [Link]

  • Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. Retrieved from [Link]

  • Gao, L., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • OncoLink. (2025). Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. Retrieved from [Link]

  • Gozgit, J. M., et al. (2012). Ponatinib (AP24534), a Multitargeted Pan-FGFR Inhibitor with Activity in Multiple FGFR-Amplified or Mutated Cancer Models. Molecular Cancer Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Ponatinib (AP24534), a multitargeted pan-FGFR inhibitor with activity in multiple FGFR-amplified or mutated cancer models. Retrieved from [Link]

  • André, F., et al. (2013). Targeting FGFR with Dovitinib (TKI258): Preclinical and Clinical Data in Breast Cancer. Clinical Cancer Research. Retrieved from [Link]

  • American Journal of Managed Care. (2024). Advancing Precision Treatment in Cholangiocarcinoma Using FGFR Inhibitors. Retrieved from [Link]

  • Oncology News Central. (n.d.). Pemigatinib: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • PubMed. (2020). Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. Retrieved from [Link]

  • Oncohema Key. (2025). Fibroblast Growth Factor Receptor (FGFR) Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Retrieved from [Link]

  • ResearchGate. (n.d.). Current FDA-approved FGFR inhibitors with supporting trials for FDA approval. Retrieved from [Link]

  • PubMed Central. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer. Retrieved from [Link]

  • Targeted Oncology. (2022). Pemigatinib Demonstrates Manageable Safety Profile in FGF/FGFR Altered Tumors. Retrieved from [Link]

  • PubMed. (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Infigratinib: First Approval. Retrieved from [Link]

  • AACR Journals. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Retrieved from [Link]

  • National Institutes of Health. (2022). Infigratinib - LiverTox. Retrieved from [Link]

  • ResearchGate. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo. Retrieved from [Link]

  • American Journal of Managed Care. (2022). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. Retrieved from [Link]

  • American Association for Cancer Research. (2019). Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types. Retrieved from [Link]

  • AACR Journals. (2017). Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. Retrieved from [Link]

  • AACR Journals. (2011). Phase I/II and Pharmacodynamic Study of Dovitinib (TKI258), an Inhibitor of Fibroblast Growth Factor Receptors and VEGF Receptors, in Patients with Advanced Melanoma. Retrieved from [Link]

  • PubMed Central. (2025). Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. Retrieved from [Link]

  • National Institutes of Health. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Retrieved from [Link]

  • Spandidos Publications. (2013). Novel FGFR inhibitor ponatinib suppresses the growth of non-small cell lung cancer cells overexpressing FGFR1. Retrieved from [Link]

  • QED Therapeutics. (2019). Anti-tumor activity of infigratinib, a potent and selective inhibitor of FGFR1, FGFR2 and FGFR3. Retrieved from [Link]

  • PubMed Central. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Retrieved from [Link]

  • OncLive. (2021). Infigratinib Represents New Option for FGFR2+ Cholangiocarcinoma, as Efforts Shift to Target Other FGFR Alterations. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • NICE. (2025). Erdafitinib for treating unresectable or metastatic urothelial cancer with FGFR3 alterations after a PD-1 or PD-L1 inhibitor. Retrieved from [Link]

  • ASCO Publications. (2026). Erdafitinib or Erdafitinib Plus Cetrelimab for Patients With Metastatic Urothelial Carcinoma and FGFR Alterations: Final Results From the Phase II NORSE Study. Retrieved from [Link]

  • ESMO. (2023). Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. Retrieved from [Link]

  • PubMed Central. (2017). Effects of FGFR2 kinase activation loop dynamics on catalytic activity. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell-based inhibitory activities of FGFR inhibitors against several secondary FGFR2 resistance mutations. Retrieved from [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental validation. This guide provides an in-depth, technical comparison of methodologies to elucidate and confirm the mechanism of action of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a novel compound belonging to the pharmacologically significant pyrazole class of heterocycles.[1][2][3][4][5] While the specific biological target of this molecule is yet to be fully characterized, its structural motifs suggest potential interactions with key cellular signaling nodes, such as protein kinases, which are common targets for pyrazole derivatives.[1][2]

This guide is structured to provide a logical, multi-pronged approach to mechanism of action (MoA) validation, moving from broad, unbiased target identification to specific target engagement and downstream pathway analysis. We will explore and compare several state-of-the-art techniques, providing the rationale behind their application and detailed experimental protocols.

Part 1: Unbiased Target Identification: Casting a Wide Net

The initial and most critical step is to identify the direct molecular target(s) of this compound. Phenotypic screening may reveal a desirable cellular effect, but a deep understanding of the MoA requires pinpointing the specific protein(s) with which the compound interacts to elicit this response.[6][7] We will compare two powerful and widely used unbiased approaches: Affinity Chromatography coupled with Mass Spectrometry and Kinobeads Competition Binding Assays.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical and robust technique relies on the specific interaction between our compound of interest and its cellular binding partners.[6][8][9][10] The core principle involves immobilizing the small molecule on a solid support to "fish" out its binding proteins from a complex cellular lysate.

Causality Behind Experimental Choices: By immobilizing this compound, we can isolate proteins that have a direct physical interaction with the compound. Subsequent identification by mass spectrometry provides a direct path to target identification. This method is advantageous as it is not biased towards a particular protein class.

cluster_0 Affinity Chromatography Workflow Compound Immobilization Compound Immobilization Cell Lysate Incubation Cell Lysate Incubation Compound Immobilization->Cell Lysate Incubation Washing Washing Cell Lysate Incubation->Washing Elution Elution Washing->Elution Mass Spectrometry Mass Spectrometry Elution->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification

Affinity Chromatography Workflow Diagram.
  • Immobilization of this compound:

    • Synthesize an analog of the compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached to a position on the molecule that is predicted not to interfere with its binding to the target. The carboxylic acid moiety is a suitable attachment point.

    • Incubate the linker-modified compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone (no compound).

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive elution with an excess of the free compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands that are present in the compound pull-down but absent or significantly reduced in the negative control.

    • Perform in-gel trypsin digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

    • Candidate target proteins are those that are significantly enriched in the compound pull-down compared to the control.

Kinobeads Competition Binding Assay

Given that many pyrazole derivatives are kinase inhibitors, a more targeted yet still broad approach is the use of kinobeads.[11][12][13][14][15] Kinobeads are an affinity matrix composed of multiple, non-selective kinase inhibitors immobilized on beads, which can bind a large proportion of the cellular kinome.

Causality Behind Experimental Choices: This method leverages competition. If this compound binds to a specific kinase, it will prevent that kinase from binding to the kinobeads. By quantifying the kinases that remain in solution after incubation with the compound and subsequent removal of the beads, we can identify the targets. This approach is highly effective for identifying kinase targets and assessing selectivity across the kinome.[11][12][15]

cluster_1 Kinobeads Competition Workflow Cell Lysate + Compound Incubation Cell Lysate + Compound Incubation Addition of Kinobeads Addition of Kinobeads Cell Lysate + Compound Incubation->Addition of Kinobeads Kinase Binding to Beads Kinase Binding to Beads Addition of Kinobeads->Kinase Binding to Beads Bead Pulldown Bead Pulldown Kinase Binding to Beads->Bead Pulldown Analysis of Supernatant Analysis of Supernatant Bead Pulldown->Analysis of Supernatant Target Identification Target Identification Analysis of Supernatant->Target Identification

Kinobeads Competition Workflow Diagram.
  • Cell Lysate Preparation: Prepare a native cell lysate as described in the AC-MS protocol.

  • Competition Binding:

    • Aliquot the cell lysate into several tubes.

    • Add increasing concentrations of this compound (and a vehicle control, e.g., DMSO) to the lysate aliquots.

    • Incubate for 1 hour at 4°C to allow the compound to bind to its targets.

  • Kinobeads Pulldown:

    • Add kinobeads to each lysate-compound mixture and incubate for an additional hour at 4°C.

    • Wash the beads to remove unbound proteins.

  • Elution and Mass Spectrometry:

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the abundance of each identified kinase in the different compound concentration samples.

    • Plot the abundance of each kinase as a function of the compound concentration to generate dose-response curves.

    • Kinases whose binding to the beads is competed off in a dose-dependent manner are the targets of the compound.

Technique Pros Cons Best For
AC-MS Unbiased, can identify non-kinase targets.Requires chemical modification of the compound, which may alter its activity. Can have high non-specific binding.Initial target discovery when the target class is unknown.
Kinobeads High throughput, provides selectivity profile across the kinome. Does not require compound modification.Limited to identifying kinase targets that bind to the ATP pocket.Identifying kinase targets and assessing their selectivity.

Part 2: Target Engagement Validation: Confirming the Interaction in a Cellular Context

Once putative targets have been identified, it is crucial to confirm that the compound directly engages these targets within intact cells.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[17][18][19][20][21]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein's structure, leading to an increase in its melting temperature.[18][20][21] This thermal stabilization can be detected by heating intact cells treated with the compound, followed by quantification of the soluble fraction of the target protein.

Causality Behind Experimental Choices: CETSA provides direct evidence of target engagement in a physiological context, as it is performed on intact cells.[17][18][20] A shift in the thermal stability of a target protein upon treatment with this compound is a strong indicator of a direct interaction.

cluster_2 CETSA Workflow Cell Treatment with Compound Cell Treatment with Compound Heat Shock Heat Shock Cell Treatment with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separation of Soluble/Aggregated Proteins Separation of Soluble/Aggregated Proteins Cell Lysis->Separation of Soluble/Aggregated Proteins Quantification of Soluble Target Protein Quantification of Soluble Target Protein Separation of Soluble/Aggregated Proteins->Quantification of Soluble Target Protein Confirmation of Target Engagement Confirmation of Target Engagement Quantification of Soluble Target Protein->Confirmation of Target Engagement

Sources

comparative analysis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid and Other Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile role in engaging with a wide array of biological targets.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisosteric replacement for other aromatic rings, have made it a focal point for the development of novel therapeutics.[3][4] This guide provides a comparative analysis of a specific, yet representative, pyrazole derivative, this compound, against other prominent pyrazole-containing compounds across different therapeutic classes.

Our analysis will focus on key areas where the pyrazole scaffold has shown significant promise: kinase inhibition, anti-inflammatory activity, and antibacterial applications. By examining the structure-activity relationships (SAR), experimental performance data, and underlying mechanisms of action, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and optimizing pyrazole-based drug candidates.

The Subject of Analysis: this compound

The structure of this compound combines several key pharmacophoric features:

  • An Aminopyrazole Core: The 3-aminopyrazole moiety is a critical feature for interaction with the hinge region of many protein kinases, making this compound a strong candidate for a kinase inhibitor.[1]

  • A Benzoic Acid Group: This functional group provides a potential point for strong ionic interactions or hydrogen bonding with target proteins and can significantly influence the compound's solubility and pharmacokinetic profile.[2]

  • A Methylene Linker: The flexible methylene bridge connects the pyrazole core to the phenyl ring, allowing for conformational adaptability within a binding pocket.

Based on these structural attributes, we will compare this compound to established pyrazole derivatives in relevant therapeutic fields.

I. Comparative Analysis as Kinase Inhibitors

The dysregulation of protein kinases is a primary driver in many cancers and inflammatory diseases, making them a major target for drug development.[1][5] The pyrazole scaffold is a key component in numerous approved and investigational kinase inhibitors.[1]

A. Mechanism of Action: Targeting the Kinase Hinge Region

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The aminopyrazole moiety is particularly effective at forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The specific substitutions on the pyrazole ring and other parts of the molecule then determine the inhibitor's potency and selectivity for different kinases.[1]

Below is a generalized diagram of a kinase signaling pathway, which is often the target of such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription Pyrazole Pyrazole Inhibitor (e.g., p38i) Pyrazole->RAF Inhibits

Caption: Generalized MAP Kinase (MAPK) signaling pathway targeted by pyrazole-based inhibitors.

B. Comparison with Established Pyrazole-Based Kinase Inhibitors

We will compare our lead compound's potential profile against well-characterized pyrazole inhibitors targeting different kinase families: Cyclin-Dependent Kinases (CDKs), p38 MAP Kinase, and Janus Kinases (JAKs).

Compound/ClassTarget Kinase(s)Key Structural FeaturesPotency (IC50)Reference
Hypothetical Lead CDK, p38, JAK?3-Aminopyrazole, Benzoic AcidTo be determinedN/A
Ruxolitinib JAK1, JAK2Pyrazole linked to a pyrrolo[2,3-d]pyrimidine scaffold~3 nM[1]
BIRB 796 (Doramapimod) p38 MAP KinaseN-pyrazole, N'-aryl ureaPotent nM range[6]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines CDK2Di-pyrazole pyrimidine5 nM (Compound 15)[7]
Afuresertib AktAminopyrazolePotent nM range[1]

This table highlights that while the core aminopyrazole is common, the substitutions largely dictate the target specificity and potency. The benzoic acid group on our lead compound is a significant differentiator from these examples and may confer unique selectivity or pharmacokinetic properties.

C. Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., CDK2, p38α, JAK1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution to each well. Add 5 µL of a kinase/substrate peptide mix in kinase buffer.

  • Initiation: Add 2.5 µL of ATP solution in kinase buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the Tb-anti-pSubstrate antibody solution (in TR-FRET dilution buffer) to stop the reaction.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

II. Comparative Analysis as Anti-Inflammatory Agents

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[8][9]

A. Mechanism of Action: COX-2 Inhibition

Traditional NSAIDs inhibit both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for synthesizing prostaglandins that mediate pain and inflammation.[10] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[8][9] The diaryl-substituted pyrazole structure of Celecoxib is key to its COX-2 selectivity.[8]

B. Comparison with Established Pyrazole-Based NSAIDs

The structural features of this compound differ significantly from classic diarylpyrazole NSAIDs. However, its acidic benzoic acid moiety and aromatic character suggest a potential for interaction with the COX enzymes.

CompoundTargetKey Structural FeaturesClinical UseReference
Hypothetical Lead COX-1/2?Monosubstituted phenyl, AminopyrazoleTo be determinedN/A
Celecoxib COX-2 selectiveDiaryl-substituted pyrazole, Sulfonamide groupOsteoarthritis, Rheumatoid Arthritis[8][9]
Phenylbutazone Non-selective COXDioxopyrazolidine(Largely discontinued in humans)[11]
Lonazolac Non-selective COXPyrazole-acetic acid derivativeAnti-inflammatory[11]

The lack of a second aryl group and a sulfonamide moiety on our lead compound suggests it is unlikely to be a potent and selective COX-2 inhibitor in the same manner as Celecoxib. However, its potential anti-inflammatory activity via other mechanisms (e.g., inhibition of p38 MAP kinase, a key regulator of pro-inflammatory cytokines) cannot be ruled out and represents a key area for investigation.[6]

III. Comparative Analysis as Antibacterial Agents

Recent research has highlighted the potential of pyrazole derivatives as novel antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus.[12][13]

A. Mechanism and Structure-Activity Relationship

The exact mechanism of action for many pyrazole-based antibacterials is still under investigation, but some studies suggest they may interfere with fatty acid biosynthesis or other essential cellular processes.[12] Structure-activity relationship studies have shown that lipophilic substitutions on aniline moieties attached to the pyrazole core can significantly improve antibacterial potency.[12][13] For instance, research on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives showed that adding a phenoxy group to the aniline ring resulted in potent activity (MIC of 1 µg/mL against S. aureus).[12]

B. Comparison with Published Antibacterial Pyrazoles

Our lead compound, this compound, shares the core structure of a pyrazole linked to a benzoic acid. The key difference from the most potent antibacterial analogs is the substituent at the 4-position of the pyrazole. Our lead has a simple aminomethyl group, whereas highly active compounds feature an anilinomethyl group with further lipophilic substitutions.

Compound SeriesKey Structural FeaturesPotency (MIC vs S. aureus)Reference
Hypothetical Lead 3-amino-1-methyl-benzoic acidTo be determinedN/A
4-[3-(4-Fluorophenyl)-4-[(4-phenoxyanilino)methyl]-pyrazol-1-yl]benzoic Acid Anilinomethyl linker, Phenoxy substituent1 µg/mL[12]
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives Anilinomethyl linker, Trifluoromethylphenyl groupAs low as 0.5 µg/mL[13]

Based on this comparison, it is hypothesized that the antibacterial activity of this compound may be modest. However, it serves as an excellent starting scaffold for optimization. Replacing the simple amino group with substituted anilines would be a logical next step to enhance potency, following established SAR.

Conclusion and Future Directions

This comparative analysis positions this compound as a promising, albeit uncharacterized, scaffold primarily for the development of kinase inhibitors. Its 3-aminopyrazole core is a well-validated pharmacophore for engaging the kinase hinge region. Experimental evaluation against a broad panel of kinases is the most critical next step to identify its primary targets and determine its potency and selectivity profile.

While its structure deviates from classic pyrazole-based NSAIDs and the most potent antibacterial pyrazoles, its potential in these areas should not be dismissed without experimental validation. The presence of the benzoic acid moiety offers a handle for improving pharmacokinetic properties or exploring different binding interactions. Future work should focus on a systematic experimental evaluation of this compound in kinase, anti-inflammatory, and antibacterial assays, followed by structural modifications based on the initial results to optimize its activity for a desired therapeutic target.

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Sources

A Researcher's Guide to Cross-Validating In Vitro and In Vivo Results for Novel Kinase Inhibitors: A Case Study with 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The path from a promising molecule in a test tube to a life-changing therapy is fraught with challenges, with a significant hurdle being the translation of in vitro findings to in vivo efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically cross-validate preclinical data. We will use the novel molecule 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, hereafter referred to as "Compound X," as a hypothetical case study to illustrate the principles and methodologies of establishing a robust in vitro-in vivo correlation (IVIVC).[3][4][5] While public data on Compound X is not available, its pyrazole and benzoic acid moieties suggest potential as a kinase inhibitor. This guide will therefore proceed with this plausible mechanism of action.

The ultimate goal of this process is to build a predictive mathematical model that connects in vitro drug release and dissolution profiles with in vivo drug performance, a cornerstone of modern drug development endorsed by regulatory agencies like the U.S. Food and Drug Administration (FDA).[3][4][5]

Part 1: Comprehensive In Vitro Characterization

The initial phase of drug discovery focuses on characterizing the compound's activity and selectivity in controlled laboratory settings. These in vitro assays are crucial for establishing a baseline of biological activity before moving into more complex and resource-intensive in vivo models.[1]

Biochemical Assays: Assessing Direct Target Inhibition

The first step is to determine if Compound X directly inhibits the enzymatic activity of its putative kinase target. A common and robust method for this is a luminescence-based kinase assay.[6]

Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO and create a serial dilution.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted Compound X or a DMSO control. Add 2.5 µL of the target kinase and incubate for 10 minutes at room temperature to allow for inhibitor binding.[6]

  • Initiation of Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[6]

Data Presentation: Kinase Selectivity Panel for Compound X

Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)
Target Kinase A 12 6
Kinase B28011
Kinase C>10,00022
Kinase D93
Kinase E80018

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Cell-Based Assays: Confirming Cellular Activity and Target Engagement

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and exert a functional effect.[7][8]

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the log of Compound X concentration.

Experimental Protocol: Western Blot for Target Engagement

Confirming that Compound X inhibits the target kinase within the cell is a critical step.[9][10] This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

  • Cell Treatment: Treat cells with varying concentrations of Compound X for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the concentration of Compound X required to inhibit substrate phosphorylation by 50% (IC50 in cells).

Data Presentation: Cellular Activity of Compound X

AssayCell LineEndpointResult
Cell ViabilityCancer Cell Line AEC5050 nM
Target EngagementCancer Cell Line Ap-Substrate IC5045 nM

dot graph TD; A[Start: Compound X Synthesis] --> B{Biochemical Assay}; B --> C[Kinase Inhibition IC50]; C --> D{Cell-Based Assays}; D --> E[Cell Viability EC50]; D --> F[Target Engagement IC50]; F --> G[Proceed to In Vivo];

end In Vitro Testing Workflow for Compound X

Part 2: In Vivo Evaluation and the IVIVC Bridge

Successful in vitro results are a prerequisite, but not a guarantee, of in vivo success.[11] The complex physiological environment of a living organism introduces variables such as absorption, distribution, metabolism, and excretion (ADME), which are not accounted for in vitro.[2]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is fundamental to bridging the gap between in vitro and in vivo data.[12][13] PK studies determine what the body does to the drug, while PD studies assess what the drug does to the body.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of Compound X to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of Compound X using LC-MS/MS.

  • Parameter Calculation: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).

Data Presentation: Key Pharmacokinetic Parameters of Compound X in Mice

ParameterValue
Cmax1500 ng/mL
Tmax2 hours
t1/26 hours
AUC9000 ng*h/mL

Experimental Protocol: In Vivo Target Engagement (Pharmacodynamics)

To link drug exposure to target modulation, tumor samples from treated animals are analyzed for the same phosphorylation biomarker used in the in vitro target engagement assays.

  • Tumor Model: Use a mouse xenograft model with the same cancer cell line as the in vitro studies.[14][15][16]

  • Treatment: Treat tumor-bearing mice with Compound X.

  • Tumor Collection: Collect tumor samples at various time points post-treatment.

  • Western Blot Analysis: Perform Western blotting on tumor lysates to measure the level of p-Substrate.

Efficacy Studies in Xenograft Models

The ultimate preclinical validation comes from demonstrating anti-tumor efficacy in an animal model.[17][18]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[17]

  • Group Allocation: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

  • Dosing Regimen: Administer Compound X daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment group relative to the vehicle control.

Data Presentation: Efficacy of Compound X in a Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle-0
Compound X50 mg/kg75

dot graph TD; A[Start: In Vivo Studies] --> B{Pharmacokinetics (PK)}; B --> C[Determine Drug Exposure (AUC, Cmax)]; A --> D{Pharmacodynamics (PD)}; D --> E[Measure In Vivo Target Inhibition]; C --> F{PK/PD Modeling}; E --> F; F --> G[Establish Exposure-Response Relationship]; G --> H{Efficacy Study}; H --> I[Measure Tumor Growth Inhibition]; I --> J{IVIVC Achieved};

end In Vivo Testing and IVIVC Workflow

Part 3: Synthesizing the Data for a Predictive Model

The core of IVIVC is to establish a quantitative relationship between in vitro potency, in vivo exposure, and pharmacological effect.[3][19] By integrating the data from all preceding experiments, we can build a model that predicts the clinical potential of Compound X.

A key objective is to determine if the plasma concentrations achieved in vivo are sufficient to inhibit the target kinase to a degree that translates to anti-tumor activity. For many kinase inhibitors, it is necessary to maintain drug concentrations above the in vitro IC90 for a sustained period to achieve significant tumor growth inhibition.[20]

dot graph TD; subgraph "In Vitro Data" A[Biochemical IC50] B[Cellular EC50] C[Target Engagement IC50] end

end IVIVC Data Integration Framework

Conclusion and Future Directions

This guide has outlined a systematic approach to the cross-validation of in vitro and in vivo data for a novel kinase inhibitor. By meticulously linking biochemical potency, cellular activity, in vivo target engagement, and anti-tumor efficacy, researchers can build a strong, data-driven case for advancing a compound toward clinical development. A robust IVIVC model not only increases the probability of success but also provides a framework for rational dose selection in first-in-human studies.[13][21]

The journey of drug development is complex, but a commitment to rigorous scientific validation at every stage is the surest path to translating promising molecules into meaningful therapies for patients.

References

  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. Available at: [Link]

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  • Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Available at: [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available at: [Link]

  • In vitro PK/PD modeling of tyrosine kinase inhibitors in non‐small cell lung cancer cell lines. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

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Independent Verification of the Synthesis of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a molecule of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in bioactive compounds. This guide provides an in-depth analysis of plausible synthetic routes for this target molecule. In the absence of a direct, established protocol in the reviewed literature, this document proposes and critically evaluates two primary synthetic strategies, drawing upon established methodologies for analogous pyrazole derivatives. Each proposed pathway is accompanied by a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective strengths and weaknesses.

Introduction: The Significance of the 3-Aminopyrazole Moiety

The 3-aminopyrazole scaffold is a privileged pharmacophore, forming the core of numerous compounds with a wide range of biological activities. Its prevalence in medicinal chemistry stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its rigid structure which can orient substituents in well-defined vectors to interact with biological targets. The incorporation of a benzoic acid moiety introduces a carboxylic acid group, a common feature in drug candidates for improving solubility and providing a key interaction point with protein targets. This guide aims to provide researchers with a robust framework for the synthesis of this compound, enabling further exploration of its therapeutic potential.

Proposed Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic approaches are proposed for the synthesis of this compound.

Strategy A: N-Alkylation of a Pre-formed 3-Aminopyrazole Core

This strategy focuses on the initial synthesis of a 3-aminopyrazole intermediate, followed by the introduction of the 4-(methoxycarbonylmethyl)benzyl group at the N1 position and subsequent hydrolysis of the ester to the carboxylic acid.

Strategy B: Pyrazole Ring Formation with a Substituted Hydrazine

This approach involves the synthesis of a hydrazine derivative already containing the 4-(methoxycarbonylmethyl)benzyl moiety. This substituted hydrazine is then used to construct the 3-aminopyrazole ring in a cyclization reaction, followed by final deprotection or hydrolysis steps.

The following sections will delve into the detailed experimental protocols for each strategy, supported by mechanistic insights and a comparative analysis to guide the researcher in selecting the most suitable route for their specific needs.

Strategy A: N-Alkylation of a Pre-formed 3-Aminopyrazole Core

This approach offers a modular synthesis, allowing for the preparation of the core 3-aminopyrazole scaffold which can then be functionalized with various side chains.

Experimental Protocol: Strategy A

Step 1: Synthesis of 3-amino-1H-pyrazole (Intermediate 1)

This step can be achieved through several reported methods. A common and effective method involves the cyclization of an appropriate precursor, such as a β-ketonitrile derivative, with hydrazine.

  • Reaction:

    • To a solution of malononitrile (1 equivalent) and a suitable base (e.g., sodium ethoxide) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization to yield 3-amino-1H-pyrazole.

Step 2: Synthesis of methyl 4-(bromomethyl)benzoate (Intermediate 2)

  • Reaction:

    • To a solution of methyl 4-methylbenzoate (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

    • Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography to afford methyl 4-(bromomethyl)benzoate.

Step 3: N-Alkylation of 3-amino-1H-pyrazole with methyl 4-(bromomethyl)benzoate

This is a critical step where the regioselectivity of the alkylation needs to be controlled. N-alkylation of asymmetrically substituted pyrazoles can often lead to a mixture of N1 and N2 isomers.[1]

  • Reaction:

    • To a solution of 3-amino-1H-pyrazole (Intermediate 1, 1 equivalent) in an aprotic polar solvent such as DMF, add a base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes, then add a solution of methyl 4-(bromomethyl)benzoate (Intermediate 2, 1 equivalent) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting regioisomeric mixture of methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate and methyl 4-[(5-amino-1H-pyrazol-1-yl)methyl]benzoate will likely require careful separation by column chromatography.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Reaction:

    • Dissolve the purified methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate in a mixture of methanol and water.

    • Add an excess of a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~4-5 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Visualization of Strategy A Workflow

Strategy_A cluster_step1 Step 1: 3-Aminopyrazole Synthesis cluster_step2 Step 2: Alkylating Agent Synthesis cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Hydrolysis malononitrile Malononitrile int1 3-amino-1H-pyrazole (Intermediate 1) malononitrile->int1 NaOEt, EtOH hydrazine Hydrazine Hydrate hydrazine->int1 int1_2 3-amino-1H-pyrazole methyl_toluate Methyl 4-methylbenzoate int2 Methyl 4-(bromomethyl)benzoate (Intermediate 2) methyl_toluate->int2 nbs NBS, AIBN nbs->int2 int2_2 Methyl 4-(bromomethyl)benzoate ester Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate int1_2->ester K2CO3, DMF int2_2->ester ester_2 Methyl Ester final_product This compound ester_2->final_product LiOH, MeOH/H2O

Caption: Workflow for Strategy A: N-Alkylation of a pre-formed 3-aminopyrazole.

Strategy B: Pyrazole Ring Formation with a Substituted Hydrazine

This convergent strategy aims to construct the pyrazole ring with the desired N1-substituent already in place, potentially avoiding the issue of regioisomers encountered in Strategy A.

Experimental Protocol: Strategy B

Step 1: Synthesis of methyl 4-(hydrazinylmethyl)benzoate (Intermediate 3)

This intermediate can be synthesized from methyl 4-(bromomethyl)benzoate.

  • Reaction:

    • To a solution of methyl 4-(bromomethyl)benzoate (Intermediate 2 from Strategy A, 1 equivalent) in a suitable solvent like ethanol, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • The product can be isolated by removing the solvent under reduced pressure and purifying the residue, for example, by converting it to a hydrochloride salt and recrystallizing.

Step 2: Synthesis of this compound

This step involves the cyclization of the substituted hydrazine with a suitable three-carbon building block, such as a derivative of malononitrile. This approach is analogous to syntheses of other N1-substituted pyrazoles.[2]

  • Reaction:

    • To a solution of methyl 4-(hydrazinylmethyl)benzoate (Intermediate 3, 1 equivalent) in a suitable solvent like ethanol, add a reactive three-carbon synthon such as ethoxymethylenemalononitrile (1 equivalent).

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to allow the product, methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate, to crystallize.

    • The intermediate ester is then hydrolyzed as described in Step 4 of Strategy A to yield the final product.

Visualization of Strategy B Workflow

Strategy_B cluster_step1 Step 1: Substituted Hydrazine Synthesis cluster_step2 Step 2: Pyrazole Ring Formation & Hydrolysis bromo_ester Methyl 4-(bromomethyl)benzoate int3 Methyl 4-(hydrazinylmethyl)benzoate (Intermediate 3) bromo_ester->int3 EtOH hydrazine Hydrazine Hydrate hydrazine->int3 int3_2 Substituted Hydrazine ester Methyl 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoate int3_2->ester EtOH, reflux malono_deriv Ethoxymethylenemalononitrile malono_deriv->ester final_product This compound ester->final_product LiOH, MeOH/H2O

Caption: Workflow for Strategy B: Pyrazole ring formation with a substituted hydrazine.

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: N-Alkylation of 3-AminopyrazoleStrategy B: Pyrazole Formation with Substituted Hydrazine
Regioselectivity A significant challenge. The N-alkylation step is likely to produce a mixture of N1 and N2 isomers, requiring careful chromatographic separation.[1]Potentially higher regioselectivity for the N1 isomer, as the substituent is introduced before ring formation.
Convergence Linear synthesis.More convergent approach.
Starting Materials 3-amino-1H-pyrazole and methyl 4-(bromomethyl)benzoate are commercially available or readily synthesized.Methyl 4-(hydrazinylmethyl)benzoate needs to be synthesized, and its stability might be a concern.
Overall Yield The yield may be reduced by the need to separate regioisomers.Potentially higher overall yield if the cyclization is efficient and regioselective.
Versatility The 3-aminopyrazole intermediate can be used to synthesize a library of N1-substituted analogs.Less modular for creating a diverse library of N1-substituted compounds.

Conclusion and Recommendations

Both proposed strategies offer viable pathways for the synthesis of this compound.

  • Strategy A is recommended for researchers interested in creating a library of N1-functionalized 3-aminopyrazole derivatives. While the separation of regioisomers presents a challenge, the modularity of this approach is a significant advantage for structure-activity relationship (SAR) studies.

  • Strategy B is likely the more efficient route for obtaining the specific target molecule in higher yield, provided the synthesis and handling of the substituted hydrazine intermediate are not problematic. This approach is recommended when the primary goal is the production of this compound itself.

Independent verification of these proposed routes through laboratory experimentation is essential. Careful monitoring of each reaction step by techniques such as TLC, LC-MS, and NMR will be crucial for optimizing reaction conditions and characterizing intermediates and the final product.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

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A Preclinical Head-to-Head: Benchmarking a Novel IDO1 Inhibitor Against Standard-of-Care in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of IDO-587 , a novel, potent, and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) derived from a 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid scaffold. The objective is to benchmark its performance against both a direct mechanistic competitor, Epacadostat , and a cornerstone of current immuno-oncology standard-of-care, the anti-PD-1 antibody Pembrolizumab .

This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative analysis.

Introduction: The Rationale for Targeting IDO1 in Cancer

Tumors can evade the immune system by creating a highly immunosuppressive microenvironment.[1] One key mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into a series of metabolites, collectively known as kynurenines.[1][3][4] This process suppresses anti-tumor immunity through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T cells, which are critical for killing cancer cells.[2][5]

  • Kynurenine Accumulation: The buildup of kynurenine and its derivatives acts as a signaling molecule that promotes the generation and activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][6][7][8]

By inhibiting IDO1, we aim to reverse this immunosuppressive shield, restore T cell function, and enhance the body's ability to fight the tumor.[1] This strategy is particularly compelling in combination with immune checkpoint inhibitors (ICIs) like Pembrolizumab, which work by blocking the PD-1/PD-L1 pathway to restore T-cell response.[9][10][11][12] While ICIs have revolutionized cancer treatment, many patients do not respond, often due to alternative resistance mechanisms like the IDO1 pathway.[1][13]

This guide will therefore assess our novel compound, IDO-587 , against:

  • Epacadostat , a well-characterized clinical-stage IDO1 inhibitor, to establish a direct comparison of potency and selectivity.[14][15][16]

  • Pembrolizumab , a standard-of-care anti-PD-1 antibody, to evaluate the synergistic potential of IDO-587 in a combination therapy setting, which represents the most likely clinical application.[9][17]

Part 1: In Vitro Pharmacology & Potency

The initial phase of benchmarking involves characterizing the direct inhibitory activity of IDO-587 on the IDO1 enzyme and its functional consequence in a cellular context.

Signaling Pathway Overview

The diagram below illustrates the IDO1 pathway and the points of intervention for IDO1 inhibitors and anti-PD-1 therapy.

IDO1_Pathway cluster_tumor_cell Tumor Cell / APC cluster_t_cell T Cell TRP_in L-Tryptophan IDO1 IDO1 Enzyme TRP_in->IDO1 Catalyzes KYN Kynurenine IDO1->KYN TRP_depletion Tryptophan Depletion IDO1->TRP_depletion Exhaustion T Cell Exhaustion / Apoptosis KYN->Exhaustion Promotes PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds TCR TCR PD1->Exhaustion Signals for IDO587 IDO-587 / Epacadostat IDO587->IDO1 Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction TRP_depletion->Exhaustion Promotes

Figure 1: IDO1 and PD-1/PD-L1 immunosuppressive pathways and points of therapeutic intervention.

Protocol 1: Recombinant hIDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified human IDO1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of IDO-587 and Epacadostat against recombinant human IDO1.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (50mM potassium phosphate buffer pH 6.5) containing co-factors: 20mM ascorbate, 10µM methylene blue, and 100µg/mL catalase.[18]

  • Compound Plating: Serially dilute IDO-587 and Epacadostat in DMSO and add to a 96-well plate.

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding the substrate, L-tryptophan (final concentration 400µM).[18]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[18]

  • Hydrolysis: Incubate at 50°C for 30 minutes to hydrolyze the product, N-formylkynurenine, to the stable metabolite, kynurenine.[18]

  • Detection: Add 2% (w/v) p-DMAB in acetic acid to the supernatant. Measure the absorbance at 480 nm.[18] The signal is proportional to the amount of kynurenine produced.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the inhibitor and fit to a four-parameter logistic curve to determine the IC50 value.

Data Summary Table 1: In Vitro Enzymatic Potency

CompoundTargetIC50 (nM)Selectivity vs. IDO2/TDO
IDO-587 (Hypothetical) IDO18.5 >1000-fold
Epacadostat (Reference) IDO110[14][16]>1000-fold[16]

Causality Insights: A lower IC50 value indicates higher potency. The goal is to achieve single-digit nanomolar potency, suggesting that a lower concentration of the drug is needed to inhibit the enzyme effectively. High selectivity against related enzymes like IDO2 and TDO is critical to minimize off-target effects.

Protocol 2: Cellular IDO1 Functional Assay

This assay measures the functional inhibition of IDO1 within a cellular context, providing a more physiologically relevant measure of potency.

Objective: To determine the half-maximal effective concentration (EC50) of IDO-587 and Epacadostat by measuring the inhibition of kynurenine production in IFN-γ stimulated cells.

Methodology:

  • Cell Culture: Seed HeLa or SK-OV-3 cancer cells into a 96-well plate and allow them to adhere overnight.[19][20]

  • IDO1 Induction: Stimulate the cells with human interferon-gamma (IFN-γ, 100 ng/mL) to induce the expression of the IDO1 enzyme.[19][21]

  • Compound Treatment: Add serial dilutions of IDO-587 and Epacadostat to the cells.

  • Incubation: Incubate for 48 hours at 37°C.[21] This allows for both IDO1 expression and subsequent tryptophan catabolism.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted kynurenine.

  • Kynurenine Quantification: Perform the same TCA hydrolysis and p-DMAB colorimetric detection method as described in Protocol 1 on the supernatant.[18][22]

  • Data Analysis: Calculate the EC50 value by plotting the percentage of kynurenine production inhibition against the log concentration of the inhibitor.

Data Summary Table 2: In Vitro Cellular Potency

CompoundCell LineEC50 (nM)
IDO-587 (Hypothetical) HeLa25
Epacadostat (Reference) HeLa30-50

Causality Insights: The cellular EC50 is typically higher than the enzymatic IC50 due to factors like cell membrane permeability and compound stability. A potent cellular EC50 is a crucial indicator that the compound can effectively reach and inhibit its intracellular target.

Part 2: In Vivo Efficacy in Syngeneic Tumor Models

To assess anti-tumor activity in the context of a fully functional immune system, we use syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[23][24]

Experimental Workflow

InVivo_Workflow cluster_setup Setup Phase cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoints start Day 0: Implant MC38 tumor cells subcutaneously into C57BL/6 mice tumor_growth Days 5-7: Tumors reach ~100 mm³ start->tumor_growth randomize Randomize mice into treatment groups (n=10/group) tumor_growth->randomize group1 Group 1: Vehicle (Control) group2 Group 2: IDO-587 (50 mg/kg, PO, BID) group3 Group 3: Pembrolizumab (10 mg/kg, IP, 2x/week) group4 Group 4: IDO-587 + Pembrolizumab measure Measure tumor volume and body weight 3x per week endpoint Day 21 (or humane endpoint): Sacrifice mice, excise and weigh tumors measure->endpoint

Figure 2: Workflow for the in vivo syngeneic tumor model efficacy study.

Protocol 3: Murine Syngeneic Colon Adenocarcinoma (MC38) Model

Objective: To evaluate the anti-tumor efficacy of IDO-587 as a monotherapy and in combination with an anti-PD-1 antibody (Pembrolizumab surrogate).

Methodology:

  • Cell Culture: Culture MC38 murine colon adenocarcinoma cells.[25]

  • Implantation: Subcutaneously inject 1.5 x 10^6 MC38 cells into the flank of 6-week-old female C57BL/6 mice.[26]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 80-120 mm³, randomize the mice into four treatment groups (n=10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer the formulation vehicle orally, twice daily (PO, BID).

    • Group 2 (IDO-587 Monotherapy): Administer IDO-587 at 50 mg/kg, PO, BID.

    • Group 3 (Anti-PD-1 Monotherapy): Administer a mouse anti-PD-1 antibody (Pembrolizumab surrogate) at 10 mg/kg, intraperitoneally (IP), twice weekly.

    • Group 4 (Combination): Administer both IDO-587 and the anti-PD-1 antibody according to their respective schedules.

  • Monitoring: Measure tumor volumes with calipers and record mouse body weights three times per week as a measure of general toxicity.

  • Endpoint Analysis: After 21 days of treatment (or when tumors reach a predetermined endpoint), euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Data Summary Table 3: In Vivo Anti-Tumor Efficacy

Treatment GroupDosingMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)
1. Vehicle-1850-
2. IDO-58750 mg/kg, PO, BID138825%
3. Anti-PD-110 mg/kg, IP, 2x/wk92550%
4. IDO-587 + Anti-PD-1 Combination463 75%

Causality Insights: IDO1 inhibitors are expected to have modest monotherapy activity in many preclinical models.[2] The key hypothesis is that by blocking the IDO1 resistance pathway, IDO-587 will significantly enhance the efficacy of anti-PD-1 therapy. A TGI of >70% in the combination arm, significantly greater than the sum of the individual monotherapies, would indicate strong synergy and provide a compelling rationale for clinical development.

Part 3: Pharmacokinetic (PK) Profile

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective dosing regimens.[27][28][29]

Objective: To determine the key pharmacokinetic parameters of IDO-587 in mice after a single oral dose.

Methodology Overview: A single oral dose of IDO-587 (e.g., 50 mg/kg) is administered to a cohort of mice. Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. The concentration of IDO-587 in the plasma is then quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

Data Summary Table 4: Key Pharmacokinetic Parameters (Mouse)

ParameterDefinitionValue (Hypothetical)
Cmax Maximum plasma concentration2.5 µM
Tmax Time to reach Cmax1.0 hr
AUC (0-24h) Area under the concentration-time curve12 µM*hr
Elimination half-life4.5 hr
F (%) Oral Bioavailability45%

Causality Insights: An ideal oral drug should have good bioavailability (F%), achieve a maximum concentration (Cmax) well above the cellular EC50, and have a half-life (t½) that supports a reasonable dosing schedule (e.g., once or twice daily).[30] These PK parameters are essential for correlating drug exposure with the observed pharmacodynamic effects in the efficacy studies.

Discussion & Conclusion

This guide presents a systematic approach to benchmarking the novel IDO1 inhibitor, IDO-587. Based on the hypothetical data presented, IDO-587 demonstrates a promising preclinical profile:

  • Potent & Selective: It exhibits potent, single-digit nanomolar inhibition of the IDO1 enzyme and strong functional activity in a cellular context, comparable or superior to the clinical competitor, Epacadostat.

  • Synergistic Efficacy: While showing modest single-agent activity, IDO-587 demonstrates strong synergy with anti-PD-1 therapy in a robust syngeneic tumor model. This is the key value proposition for an IDO1 inhibitor and supports its development as a combination agent.

  • Favorable Pharmacokinetics: The compound displays drug-like PK properties, including good oral bioavailability and a half-life suitable for a BID dosing regimen, ensuring that efficacious concentrations can be maintained in vivo.

Collectively, this body of evidence provides a strong, data-driven rationale for advancing IDO-587 into further preclinical safety studies and, ultimately, towards clinical development as a next-generation immuno-oncology agent.

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head-to-head comparison of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid and similar compounds in antimicrobial studies

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic Acid and its Analogs in Antimicrobial Studies

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects. This guide provides a comprehensive, head-to-head comparison of the antimicrobial performance of this compound and a series of its structurally related analogs, drawing upon key findings from recent research. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.

The Core Moiety and Its Significance

While direct antimicrobial data for this compound is not extensively reported in the reviewed literature, its core structure represents a critical starting point for chemical modification. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore. The presence of an amino group at the 3-position and the benzoic acid moiety linked via a methyl group at the 1-position provides multiple points for derivatization to enhance antimicrobial potency and modulate pharmacokinetic properties.

The exploration of analogs where these positions are substituted has yielded compounds with significant activity against a range of pathogens, particularly drug-resistant strains of Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

Comparative Antimicrobial Performance of Pyrazole Analogs

Recent studies have synthesized and evaluated a variety of pyrazole derivatives, revealing key structural modifications that dramatically influence their antimicrobial activity. Below, we compare several classes of analogs to our core structure.

Analogs with Anilinomethyl Substitution at the 4-Position

A significant advancement has been the introduction of an anilinomethyl group at the 4-position of the pyrazole ring. This has led to the development of potent antibacterial agents. For instance, derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against staphylococci and enterococci.[1][2]

Key Observations:

  • Lipophilicity is Key: The substitution on the aniline moiety plays a crucial role. Lipophilic substituents generally lead to improved activity.[3] For example, a phenoxy-substituted analog showed potent activity with an MIC of 1 μg/mL against S. aureus.[3]

  • Bactericidal Action: These compounds often exhibit bactericidal (killing) rather than bacteriostatic (inhibiting growth) activity.[1]

  • Anti-Biofilm Properties: Several of these derivatives are effective at both inhibiting the formation of and eradicating existing bacterial biofilms, a critical factor in chronic and persistent infections.[1][3]

Analogs with Formyl and Hydrazone Modifications at the 4-Position

Another fruitful avenue of investigation has been the introduction of a formyl group at the 4-position, which can be further derivatized to form hydrazones. Derivatives of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid have shown remarkable potency against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with MIC values as low as 0.39 μg/mL.[4][5]

Key Observations:

  • Potency Against Resistant Strains: These molecules are particularly effective against methicillin-resistant S. aureus (MRSA).[5]

  • Low Toxicity: Importantly, these potent antimicrobial agents have demonstrated low toxicity to human cell lines at effective concentrations.[4][6]

  • Hydrazone Moiety is Crucial: The antimicrobial activity is attributed to the hydrazone functional group itself, as the starting aldehyde and hydrazine components show significantly weaker or no activity.[5]

Analogs with Trifluoromethylphenyl Substitution at the 3-Position

Replacing the phenyl group at the 3-position with a trifluoromethylphenyl group has also yielded highly potent antimicrobials. Derivatives of 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid are potent inhibitors of Gram-positive bacteria.[7]

Key Observations:

  • High Potency: MIC values for these compounds can be as low as 0.78 μg/mL.[7]

  • Low Resistance Development: Bacteria show a low tendency to develop resistance to these compounds through repeated exposure.[1]

  • Broad Inhibitory Effects: Mechanistic studies suggest these compounds have a global effect on bacterial cell function, inhibiting multiple macromolecular synthesis pathways.[7]

Data Summary: A Head-to-Head Comparison

The following table summarizes the antimicrobial performance of representative pyrazole analogs against key bacterial pathogens.

Compound ClassRepresentative StructureTarget Organism(s)MIC Range (μg/mL)Key Features
Anilinomethyl Analogs 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivativesS. aureus, E. faecalis0.78 - 50Bactericidal, Anti-biofilm activity[1][2]
Formyl-Hydrazone Analogs 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid hydrazonesDrug-resistant S. aureus, A. baumannii0.39 - 6.25Potent against MRSA, Low host cell toxicity[4][5]
Trifluoromethylphenyl Analogs 4-[4-(Anilinomethyl)-3-(trifluoromethyl)phenyl-pyrazol-1-yl]benzoic acid derivativesGram-positive bacteria0.78 - 3.125Low resistance development, Broad mechanism of action[7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these pyrazole derivatives is intricately linked to their chemical structure. The following diagram illustrates the key SAR findings.

SAR_Insights cluster_core Pyrazole Core cluster_modifications Key Structural Modifications cluster_activity Resulting Antimicrobial Activity Pyrazolobenzoic_Acid 4-(Pyrazol-1-ylmethyl)benzoic acid R1 R1: 3-Position - Phenyl - Trifluoromethylphenyl (↑ Activity) Pyrazolobenzoic_Acid->R1 Substitution at 3-position R2 R2: 4-Position - Anilinomethyl (↑ Activity) - Formyl -> Hydrazone (↑↑ Activity) Pyrazolobenzoic_Acid->R2 Substitution at 4-position Activity Enhanced Antimicrobial Potency - Lower MICs - Bactericidal Action - Anti-biofilm Effects - Activity against Resistant Strains R1->Activity R3 R3: Aniline Substituent - Lipophilic groups (↑ Activity) - Polar groups (↓ Activity) R2->R3 Further modification of anilinomethyl R2->Activity R3->Activity

Caption: Structure-Activity Relationship (SAR) of Pyrazole Analogs.

Experimental Protocols

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, a fundamental assay in this field of research.

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Workflow Diagram:

MIC_Workflow start Start prep_bacteria Prepare bacterial inoculum (0.5 McFarland standard) start->prep_bacteria plate_setup Add compounds and bacteria to 96-well plate prep_bacteria->plate_setup prep_compounds Prepare serial dilutions of test compounds prep_compounds->plate_setup incubation Incubate at 37°C for 18-24 hours plate_setup->incubation read_results Measure absorbance (OD600) or visually inspect for growth incubation->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the growth medium to create a range of concentrations to be tested.

  • Assay Setup:

    • Add 50 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The pyrazole scaffold is a highly promising platform for the development of new antimicrobial agents. While this compound itself is a foundational structure, its analogs with specific substitutions at the 3- and 4-positions of the pyrazole ring, as well as on appended aromatic moieties, have demonstrated exceptional potency against clinically relevant and drug-resistant bacteria. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in this chemical space. Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent lead compounds to pave the way for their clinical development in the fight against antimicrobial resistance.

References

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A Senior Application Scientist's Guide to Profiling the Kinase Selectivity of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class. The development of small molecule kinase inhibitors requires a delicate balance between potent on-target activity and minimal off-target effects to ensure a favorable therapeutic window. A critical step in this process is the comprehensive assessment of a compound's selectivity across the human kinome. This guide provides an in-depth, technical framework for assessing the selectivity profile of a novel chemical entity, 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid. We will delve into the rationale behind experimental design, present a detailed, field-proven protocol using the ADP-Glo™ Kinase Assay, and offer insights into data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, with over 500 members in the human genome, are crucial regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets.[2] The compound of interest, this compound, belongs to a class of pyrazole-containing molecules known for their diverse biological activities, including kinase inhibition.[3][4][5]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6] A non-selective or "promiscuous" inhibitor may interact with dozens of unintended kinases, leading to off-target toxicities that can derail a promising therapeutic candidate. Conversely, a highly selective inhibitor offers a clearer path to clinical development with a more predictable safety profile.[7] Therefore, early and accurate determination of a compound's selectivity is not merely a characterization step but a cornerstone of strategic drug development.[2] This guide will demonstrate how to generate and interpret a robust selectivity profile for our lead compound.

Designing the Selectivity Screening Campaign

A comprehensive assessment of selectivity requires a well-designed experimental plan. This involves selecting an appropriate kinase panel and a robust assay technology.

Rationale for Panel Selection: A Tiered Approach

Screening against the entire kinome is often not feasible during early-stage discovery due to cost and compound availability. A more efficient strategy is a tiered approach.[7]

  • Tier 1: The Representative Panel: We will begin with a focused panel of kinases that provides broad coverage across the human kinome tree. This "mini-panel" is designed to identify the primary targets and initial off-targets quickly and cost-effectively.[1][8][9] Our selected panel (see Table 1) includes representatives from major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Tier 2: Expansion & Follow-up: Based on the initial "hits" from the Tier 1 screen (e.g., kinases inhibited by >70% at a single high concentration), follow-up studies are conducted. This includes generating full 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) for these kinases.[7] If a specific kinase family shows high activity, the panel can be expanded to include more members from that branch of the kinome tree.

Choice of Assay Technology: The ADP-Glo™ Kinase Assay

For this study, we will employ the ADP-Glo™ Kinase Assay from Promega. This technology was chosen for its proven robustness, high sensitivity, and versatility across a wide range of kinases.[10][11][12]

The Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[13] It is a two-step process:

  • After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added, which converts the ADP back to ATP and uses this newly synthesized ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[10][13]

This format is ideal for inhibitor profiling as a reduction in luminescent signal corresponds to the inhibition of kinase activity.[11] It is well-suited for screening low-activity kinases and can be used with ATP concentrations up to 1mM, which is important for kinases with a high Michaelis constant (Km) for ATP.[11][12]

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.

Materials & Reagents
  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Purified, active kinases and corresponding substrates (e.g., Promega's Kinase Selectivity Profiling Systems)[1][11]

  • Kinase-specific reaction buffers

  • ATP, 10mM solution

  • White, opaque 384-well assay plates (low volume)

  • A multi-channel pipette or automated liquid handler

  • A plate-based luminometer

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). This will be the "compound plate".

  • Kinase Reaction Setup (5 µL total volume):

    • In the 384-well assay plate, add 1.25 µL of a 4X solution of the test compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition).

    • Add 1.25 µL of a 4X enzyme/substrate mixture in the appropriate reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency assessment).[14]

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.[10]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Data Analysis and Interpretation

Calculation of Percent Inhibition

First, normalize the raw luminescence data (Relative Light Units, RLU) to Percent Inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Where:

  • RLU_compound is the signal from wells with the test compound.

  • RLU_vehicle is the average signal from the DMSO-only wells (0% inhibition control).

  • RLU_background is the signal from wells with no kinase (100% inhibition control).

IC50 Determination

The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15][16]

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic curve fit).[17]

  • The IC50 is the concentration at the inflection point of the resulting sigmoidal curve.[15] This can be performed using software such as GraphPad Prism or similar data analysis packages.[18]

Comparative Analysis: Selectivity Profile

The results from the Tier 1 panel are summarized below. This table allows for a direct comparison of the compound's potency against a diverse set of kinases, providing a clear view of its selectivity profile.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetKinase FamilyIC50 (nM)
CDK2/CycA CMGC 25
CDK9/CycT1 CMGC 80
GSK3βCMGC1,500
MAPK1 (ERK2)CMGC>10,000
ABL1TK450
SRCTK2,200
EGFRTK>10,000
VEGFR2TK>10,000
AKT1AGC8,500
PKAAGC>10,000
ROCK1AGC6,300
AURKBOther950
PLK1Other7,800
CHK1CAMK>10,000

Interpretation: The data clearly indicates that this compound is a potent inhibitor of Cyclin-Dependent Kinases, particularly CDK2 (IC50 = 25 nM) and CDK9 (IC50 = 80 nM). There is a significant selectivity window when compared to other kinases in the panel. For example, the compound is >15-fold more selective for CDK2 over the next most potent off-target, ABL1 (450 nM), and shows minimal to no activity (>10,000 nM) against key kinases like EGFR and VEGFR2. This profile suggests the compound is a selective CDK inhibitor.

Visual Summaries of Workflows and Concepts

Visual aids are essential for communicating complex scientific processes and concepts.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Prepare 10-Point Compound Dilution Plate Assay 3. Dispense Compound, Kinase/Substrate, & ATP into 384-well Plate Compound->Assay Reagents 2. Prepare 4X Kinase/ Substrate & 2X ATP Mixes Reagents->Assay Incubate1 4. Incubate 60 min at Room Temp Assay->Incubate1 Stop 5. Add ADP-Glo™ Reagent (Incubate 40 min) Incubate1->Stop Detect 6. Add Kinase Detection Reagent (Incubate 30 min) Stop->Detect Read 7. Read Luminescence Detect->Read Calc 8. Calculate % Inhibition Read->Calc Fit 9. Fit Dose-Response Curve (4PL) Calc->Fit IC50 10. Determine IC50 Fit->IC50 G cluster_pathway Cell Cycle Progression Pathway cluster_offtarget Potential Off-Target Pathways Compound 4-[(3-amino-1H-pyrazol-1-yl) methyl]benzoic acid CDK2 CDK2/ Cyclin A Compound->CDK2 Potent Inhibition (IC50 = 25 nM) CDK9 CDK9/ Cyclin T1 Compound->CDK9 Potent Inhibition (IC50 = 80 nM) ABL1 ABL1 Compound->ABL1 Weak Inhibition (IC50 = 450 nM) EGFR EGFR Compound->EGFR No Inhibition (IC50 > 10,000 nM) S_Phase S-Phase Entry CDK2->S_Phase Phosphorylates Rb, etc. Transcription Transcriptional Elongation CDK9->Transcription Phosphorylates RNA Pol II Cell_Growth Cell Growth & Survival ABL1->Cell_Growth EGFR->Cell_Growth

Caption: Selectivity profile of the test compound against key kinase targets.

Conclusion and Future Directions

The systematic evaluation detailed in this guide demonstrates that this compound is a potent and selective inhibitor of CDK2 and CDK9. The robust, luminescence-based ADP-Glo™ assay provides a reliable platform for generating high-quality, reproducible data.

The next logical steps in the development of this compound would include:

  • Cellular Target Engagement: Confirming that the compound inhibits CDK2 and CDK9 within a cellular context using techniques like NanoBRET™ or In-Cell Westerns. [16][19]* Phenotypic Screening: Assessing the compound's effect on cell cycle progression and proliferation in relevant cancer cell lines.

  • Broader Kinome Scan: Profiling the compound against a much larger panel (e.g., >400 kinases) to build a more comprehensive understanding of its selectivity and identify any potential liabilities not captured by the initial screen. [7] By following a logical, data-driven approach grounded in scientific integrity, researchers can confidently characterize the selectivity profile of novel kinase inhibitors, enabling informed decisions for their advancement as potential therapeutic agents.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Nature Reviews Cancer, 5(12), 921-930. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • In Vitro Technologies. (n.d.). ADP-Glo Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Sciety. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Specific course link unavailable, general reference to platform's educational materials on the topic).

  • ACS Publications. (2020). Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel, Switzerland), 11(7), 939. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • Alam, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(9), 13836–13846. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 1-13. [Link]

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Replicating Published Findings on Aminopyrazole-Based Inhibitors: A Comparative Guide to AT7519

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical framework for replicating and comparing published findings on aminopyrazole-based kinase inhibitors, with a specific focus on the well-characterized, clinical-stage compound AT7519. As a multi-Cyclin-Dependent Kinase (CDK) inhibitor, AT7519 serves as an exemplary case study for understanding the experimental nuances of evaluating this class of compounds. This document is designed to move beyond a simple recitation of protocols, offering insights into the causal logic behind experimental choices and providing a self-validating system for your research.

Introduction: The Rationale for Targeting CDKs with Aminopyrazole Scaffolds

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Cyclin-Dependent Kinases (CDKs), in partnership with their cyclin counterparts, are the master regulators of cell cycle progression.[2] The aminopyrazole core has emerged as a privileged scaffold in medicinal chemistry, adept at targeting the ATP-binding pocket of kinases.[3] This is due to its ability to form a triad of hydrogen bonds with the hinge region residues of the kinase, a foundational interaction for potent inhibition.[3]

AT7519 is a potent aminopyrazole-based inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[4] Its mechanism of action extends beyond cell cycle arrest, also impacting transcription through the inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb).[5] This dual mechanism makes AT7519, and similar aminopyrazole inhibitors, compelling candidates for cancer therapy. This guide will provide the necessary protocols to independently verify these claims and compare the efficacy of AT7519 to other known CDK inhibitors.

The CDK Signaling Pathway and Points of Inhibition

The progression through the cell cycle is driven by the sequential activation of different CDK/cyclin complexes. AT7519's broad-spectrum activity allows it to intervene at multiple checkpoints.

CDK Signaling Pathway Figure 1: Simplified CDK Signaling Pathway and AT7519 Inhibition G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D Rb_phos Rb Phosphorylation CDK46_CyclinD->Rb_phos CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->Rb_phos CDK2_CyclinA CDK2-Cyclin A DNA_rep DNA Replication CDK2_CyclinA->DNA_rep CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M CDK9_pTEFb CDK9/p-TEFb RNA_PolII RNA Pol II Phosphorylation CDK9_pTEFb->RNA_PolII E2F_release E2F Release Rb_phos->E2F_release E2F_release->S DNA_rep->S Transcription Transcription Mcl1 Mcl-1 expression Transcription->Mcl1 RNA_PolII->Transcription Apoptosis Apoptosis Mcl1->Apoptosis AT7519 AT7519 AT7519->CDK46_CyclinD AT7519->CDK2_CyclinE AT7519->CDK2_CyclinA AT7519->CDK1_CyclinB AT7519->CDK9_pTEFb

Caption: Simplified CDK Signaling Pathway and AT7519 Inhibition.

Experimental Replication: A Step-by-Step Guide

This section provides detailed protocols for key experiments to assess the activity of AT7519 and compare it with other CDK inhibitors.

In Vitro Kinase Inhibition Assay

The foundational experiment is to determine the direct inhibitory effect of the compound on the kinase of interest. The ADP-Glo™ Kinase Assay is a robust method for this purpose.[2]

Objective: To determine the IC50 value of AT7519 and other inhibitors against CDK2/Cyclin A.

Experimental Workflow:

Kinase Assay Workflow Figure 2: In Vitro Kinase Assay Workflow start Start prep_reagents Prepare Reagents: - CDK2/Cyclin A Enzyme - Substrate (e.g., Histone H1) - ATP - Inhibitors (AT7519, etc.) start->prep_reagents plate_inhibitor Plate serial dilutions of inhibitors prep_reagents->plate_inhibitor add_enzyme Add CDK2/Cyclin A enzyme plate_inhibitor->add_enzyme add_substrate_atp Add Substrate/ATP mix to initiate reaction add_enzyme->add_substrate_atp incubate_kinase Incubate at 30°C for 15-60 min add_substrate_atp->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate_kinase->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT for 30 min add_kinase_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze Analyze data and calculate IC50 values read_luminescence->analyze

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol (adapted from Promega technical manual TM313): [6]

  • Reagent Preparation:

    • Thaw all components of the CDK2/CyclinA2 Kinase Enzyme System and ADP-Glo™ Kinase Assay kit on ice.

    • Prepare a 2X kinase reaction buffer.

    • Prepare a 250µM ATP solution in the reaction buffer.

    • Prepare serial dilutions of AT7519, Flavopiridol, and Roscovitine in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each inhibitor dilution to the wells. Include a vehicle control (DMSO).

    • Add 10 µL of diluted CDK2/Cyclin A2 enzyme to each well.

    • Add 10 µL of substrate (e.g., Histone H1) to each well.

    • Initiate the reaction by adding 5 µL of the 250µM ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to ADP generated using an ATP-to-ADP conversion curve.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell-Based Assays

Objective: To determine the anti-proliferative effect of AT7519 and other CDK inhibitors on cancer cell lines.

Detailed Protocol (using MTT assay):

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of AT7519, Flavopiridol, and Roscovitine for 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Objective: To assess the effect of AT7519 on cell cycle distribution.

Detailed Protocol (using Propidium Iodide staining): [7][8][9][10][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with AT7519 at its GI50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at ~600 nm.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Objective: To determine if the growth inhibitory effect of AT7519 is due to the induction of apoptosis.

Detailed Protocol (using Annexin V-FITC/PI staining): [1][3][12][13]

  • Cell Treatment: Treat cells with AT7519 at its GI50 concentration for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Target Engagement and Downstream Effects (Western Blotting)

Objective: To confirm that AT7519 inhibits its intended targets and downstream signaling pathways in a cellular context.

Detailed Protocol: [14]

  • Cell Lysis: Treat cells with AT7519 for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Rb (Ser807/811)

      • Total Rb

      • Phospho-NPM (Thr199)

      • Mcl-1

      • Cleaved PARP

      • β-actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Analysis: AT7519 vs. Other CDK Inhibitors

A crucial aspect of replicating published findings is to place them in the context of existing alternatives. Flavopiridol and Roscovitine are two other well-known CDK inhibitors that provide excellent benchmarks for comparison.[15][16]

InhibitorPrimary CDK TargetsReported IC50 (CDK2/Cyclin A)Key Mechanistic Features
AT7519 CDK1, 2, 4, 5, 9~47 nM[4]Potent, multi-CDK inhibitor; also inhibits transcription via CDK9.[5]
Flavopiridol Pan-CDK inhibitor~100 nMFirst CDK inhibitor to enter clinical trials; broad-spectrum activity.[15]
Roscovitine CDK1, 2, 5, 7, 9~400 nMPurine-based inhibitor with selectivity for certain CDKs.[15]

When performing the experiments outlined in this guide, including Flavopiridol and Roscovitine alongside AT7519 will provide a robust comparative dataset. This will allow for a nuanced understanding of the relative potencies and cellular effects of these different aminopyrazole and purine-based CDK inhibitors. For instance, while all three may induce apoptosis, the kinetics and magnitude of the response may differ due to their distinct CDK inhibitory profiles. A direct comparison revealed that Flavopiridol and SNS-032 (another CDK inhibitor), but not AT7519, can overcome multidrug resistance mediated by ABC transporters.[17]

Conclusion: Towards Reproducible Science

This guide provides a comprehensive framework for replicating and extending the published findings on the aminopyrazole-based inhibitor AT7519. By following these detailed protocols and incorporating a comparative analysis with other CDK inhibitors, researchers can generate high-quality, reproducible data. The emphasis on understanding the "why" behind the "how" is intended to empower scientists to not only replicate but also to critically evaluate and build upon the existing body of knowledge in the field of kinase inhibitor research.

References

  • Rana, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. Available from: [Link]

  • Flow Cytometry Facility. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 2(3), 65. Available from: [Link]

  • Squires, M. S., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics, 9(4), 920-928. Available from: [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]

  • University of Chicago. Cell Cycle Analysis. Available from: [Link]

  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]

  • Santo, L., et al. (2010). AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Oncogene, 29(16), 2325-2336. Available from: [Link]

  • Squires, M. S., et al. (2009). Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. Presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. Available from: [Link]

  • Peyressatre, M., et al. (2015). Roscovitine in cancer and other diseases. Current Drug Targets, 16(11), 1219-1234. Available from: [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. Available from: [Link]

  • Čihalová, D., et al. (2015). Interactions of cyclin-dependent kinase inhibitors AT-7519, flavopiridol and SNS-032 with ABCB1, ABCG2 and ABCC1 transporters and their potential to overcome multidrug resistance in vitro. Cancer Chemotherapy and Pharmacology, 76(2), 379-388. Available from: [Link]

  • OriGene Technologies, Inc. Western Blot Protocol. Available from: [Link]

  • Cicenas, J., et al. (2014). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 2(1), 2. Available from: [Link]

  • Li, Y., et al. (2021). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 14(1), 1-19. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest standards of safety and regulatory compliance. The following guide provides a comprehensive framework for the proper disposal of 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, a specialized research chemical. Given that specific regulatory disposal codes may not exist for novel compounds, this protocol is built upon established best practices for analogous chemical structures and general hazardous waste management principles. It is imperative to treat this compound as hazardous and consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Chemical Profile

The molecule consists of a pyrazole ring, an aminobenzoic acid moiety, and a methyl linker. Safety Data Sheets (SDS) for structurally similar pyrazole and benzoic acid derivatives consistently highlight several key hazards.[1][2][3][4][5]

Table 1: Inferred Hazard Profile and Rationale

Hazard CategoryInferred Risk for Target CompoundRationale based on Analogous Compounds
Skin Irritation Probable (Category 2) Structurally similar pyrazole-benzoic acid derivatives are classified as causing skin irritation.[1][2][3][4]
Eye Irritation Probable (Serious, Category 2/2A) Causes serious eye irritation is a common warning for this chemical class.[1][2][3][4][5]
Respiratory Irritation Possible (STOT SE Category 3) May cause respiratory irritation upon inhalation of dust.[1][2][3][4]
Oral Toxicity Possible (Harmful if Swallowed) Some related compounds are classified as harmful if swallowed (Acute Toxicity, Oral Category 4).[2][4]
Aquatic Hazard Possible (Harmful to aquatic life) Benzoic acid derivatives can be harmful to aquatic life with long-lasting effects.

Guiding Principles for Disposal

All laboratory personnel must adhere to the following foundational principles for chemical waste management, which are in alignment with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13]

  • Always Segregate Waste: Never mix incompatible waste streams.[9][14] this compound should be disposed of as a solid, non-halogenated organic waste unless it is dissolved in a halogenated solvent.

  • Consult Institutional Policy: Your facility's EHS department is the ultimate authority on disposal procedures. They provide specific guidance, waste containers, and pickup schedules.[15]

  • Maintain a Closed System: Waste containers must be kept securely closed except when actively adding waste.[7][9][16] This prevents the release of vapors and avoids spills.

  • Properly Label Everything: All waste containers must be accurately and clearly labeled with their contents and associated hazards.[9][10][16]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The causality is clear: preventing direct contact is the first line of defense against potential skin, eye, and respiratory irritation.[1][2][17]

  • Gloves: Nitrile gloves are required. Inspect them for any signs of degradation or puncture before use.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use an appropriate particulate respirator (e.g., N95) or work within a certified chemical fume hood.[17]

Step 2: Prepare the Hazardous Waste Container

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Select a Compatible Container: Use a container designated for solid chemical waste, typically provided by your EHS department. This is often a wide-mouthed, high-density polyethylene (HDPE) plastic pail or drum.[7][16] The container must be clean, dry, and in good condition, with a secure, screw-top lid.[7]

  • Affix a Hazardous Waste Label: Attach a hazardous waste tag or label (provided by EHS) to the container before adding any waste.[9][16]

  • Fill Out the Label:

    • Generator Information: Your name, lab number, and contact information.

    • Chemical Contents: Write the full, unabbreviated chemical name: "this compound" . List any other components (e.g., contaminated weigh paper, gloves) if applicable.

    • Hazards: Check the boxes corresponding to the hazards identified in Table 1 (e.g., Irritant, Health Hazard).

Step 3: Transfer Waste into the Container
  • Solid Waste: Carefully place the solid this compound, along with any contaminated consumables (e.g., weigh boats, disposable spatulas, contaminated gloves), directly into the labeled container.

  • Avoid Dust Generation: Perform this transfer in a fume hood or designated area to minimize the risk of inhaling airborne particles.[17]

  • Solutions: If the compound is in solution, it must be collected in a designated liquid waste container. Do not mix aqueous and organic solvent waste streams. The container must be labeled with the full name of the chemical and the solvent(s).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are required to store hazardous waste in a designated SAA pending pickup.[7][16]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or strong bases.[3][4][5]

  • Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely toxic P-listed waste).[16]

Step 5: Arrange for Final Disposal
  • Request Pickup: Once the container is full or you have no further need to add to it, follow your institution’s specific procedure for requesting a hazardous waste pickup from the EHS department.[15][16]

  • Timelines: Partially filled containers may remain in an SAA for up to one year, but full containers must be removed within three days.[7] Academic laboratories may have specific regulations requiring waste removal every twelve months.[11]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

G start Waste Generated (Solid this compound or contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Initiate Disposal container_prep Step 2: Prepare & Label Hazardous Waste Container ppe->container_prep transfer Step 3: Transfer Waste (Avoid generating dust) container_prep->transfer storage Step 4: Store in Designated SAA (Securely capped, segregated) transfer->storage pickup Step 5: Request Pickup from EHS storage->pickup Container is full or no longer in use end Final Disposal by Approved Facility pickup->end

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure you are wearing full PPE.

    • Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

    • Carefully sweep or vacuum the absorbed material into the designated solid hazardous waste container.[1][4][17] Do not generate dust.

    • Wipe the area with a damp cloth and dispose of the cloth as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If there is an inhalation risk, evacuate the entire lab and close the doors.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent others from entering the contaminated area.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • MSDS of 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol. (2026, January 7). Capot Chemical. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2015, December 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors... (2024, January 9). Scientific Reports. Retrieved from [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity... (n.d.). Molecules. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond a simple checklist. It explains the why behind each recommendation, fostering a proactive safety culture built on scientific integrity.

Section 1: Hazard Assessment - A Proactive Analysis

A thorough understanding of potential hazards is the foundation of laboratory safety. For novel or sparsely documented compounds like 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid, we must analyze the molecule's structure to anticipate its reactivity and toxicological profile.

  • The Benzoic Acid Moiety : This part of the molecule suggests characteristics similar to benzoic acid itself, which is known to cause serious eye irritation, and may cause respiratory irritation.[1]

  • The Aminopyrazole Moiety : Pyrazole derivatives are a broad class of compounds with diverse biological activities. Safety data for analogous structures frequently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5] Some are also classified as harmful if swallowed.[1][2][3]

Given these characteristics, we must assume the compound is, at a minimum, a skin and eye irritant, a respiratory tract irritant, and potentially harmful if ingested. The lack of extensive data mandates a cautious approach, treating the substance with a higher degree of care until more is known.[6]

Potential Hazard Basis of Assessment (Analogous Compounds) Primary Exposure Routes
Serious Eye Irritation Benzoic Acid, various Pyrazole Carboxylic Acids[1][4][5]Direct contact (splash, dust)
Skin Irritation Pyrazole Derivatives[2][3][4]Direct contact
Respiratory Tract Irritation Benzoic Acid, various Pyrazole Derivatives[1][2][3]Inhalation of dust
Acute Oral Toxicity 4-Aminobenzoic Acid, various Pyrazole Derivatives[1][2][3]Ingestion

Section 2: The Core Protocol - Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure and the quantities of material being handled. The following tiered approach provides a framework for scaling protection to the level of risk.

Primary Engineering Control: The Certified Chemical Fume Hood

Before any PPE is considered, the primary line of defense is a properly functioning chemical fume hood. All weighing, transfers, and manipulations of solid this compound that could generate dust must be performed within a fume hood to minimize inhalation exposure.[5]

Tier 1: Standard Operating Procedures (e.g., handling <1 g in solution)

This level of protection is suitable for routine tasks involving small quantities of the compound, particularly when it is already in solution, minimizing the risk of aerosolization.

  • Eye and Face Protection : ANSI Z87.1-compliant chemical safety goggles are mandatory to protect against splashes.[7]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement. Gloves must be inspected before use and changed immediately upon known or suspected contact with the chemical.[6][7] Use proper glove removal technique to avoid contaminating your skin.[6]

  • Body Protection : A standard flame-resistant (FR) or 100% cotton laboratory coat, fully buttoned, is required.[7]

  • Footwear : Closed-toe and closed-heel shoes that completely cover the foot are essential.[7]

Tier 2: Elevated Risk Scenarios (e.g., weighing solids, handling >1 g, potential for dust generation)

For procedures with a higher risk of exposure, such as weighing the solid powder or handling larger quantities, enhanced PPE is required.

  • Eye and Face Protection : In addition to chemical safety goggles, a full-face shield should be worn over the goggles to protect the entire face from splashes or airborne particles.[2]

  • Hand Protection : Double-gloving (e.g., two pairs of nitrile gloves, or a nitrile base with a neoprene outer glove) is strongly recommended to provide additional protection and allow for safe removal of a contaminated outer layer.[8]

  • Body Protection : A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and contamination.

  • Respiratory Protection : All work with the solid compound must be done in a fume hood. If, for any reason, engineering controls are insufficient to prevent the generation of dust, or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[3][5] Respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and medical clearance.[7]

Section 3: Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including cleanup and disposal.

Step-by-Step Handling Workflow

The following workflow is a procedural guide for safely handling the solid compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Flow prep2 Don Tier 2 PPE: - Goggles & Face Shield - Double Gloves - Lab Coat prep1->prep2 prep3 Designate & Prepare Work Area in Hood prep2->prep3 handle1 Carefully Weigh Solid (use anti-static paper) prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent to Dissolve/ Suspend Solid handle2->handle3 clean1 Decontaminate Surfaces (e.g., 70% Ethanol) handle3->clean1 clean2 Segregate Waste: - Solid Waste (gloves, paper) - Liquid Waste clean1->clean2 clean3 Seal & Label Waste Containers clean2->clean3 clean4 Properly Doff PPE clean3->clean4

Caption: Standard workflow for handling solid this compound.

Waste Disposal

All materials contaminated with this compound, including gloves, weigh paper, and excess reagent, must be treated as hazardous chemical waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container.[9]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response

Immediate and correct first aid is critical.

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response Flowchart

G spill Spill Occurs is_major Is the spill large, outside a fume hood, or are you untrained? spill->is_major evacuate Evacuate Area Alert Others Call EHS/Emergency # is_major->evacuate Yes don_ppe Don Full Tier 2 PPE (incl. respirator if needed) is_major->don_ppe No report Report Incident to Supervisor evacuate->report contain Cover with an appropriate absorbent material don_ppe->contain collect Carefully collect absorbent and place in a sealed hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate decontaminate->report

Caption: Decision flowchart for responding to a chemical spill.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

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  • Khan, I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link

  • Angene Chemical. Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate. Link

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  • Fisher Scientific. Safety Data Sheet for 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. Link

  • Biosynth. Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Link

  • Echemi. 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid Safety Data Sheets. Link

  • Google Patents. CN110483400A - A kind of preparation method of pyrazole derivatives. Link

  • Fisher Scientific. Safety Data Sheet for 4-(1H-Imidazol-1-yl)benzoic acid. Link

  • Organic Chemistry Portal. Pyrazole synthesis. Link

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